LY3007113
Description
Properties
Molecular Formula |
Unknown |
|---|---|
Molecular Weight |
0.0 |
IUPAC Name |
Unknown |
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY3007113; LY-3007113; LY 3007113. |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of LY3007113: A p38 MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY3007113 is an orally active, small-molecule inhibitor targeting the p38 mitogen-activated protein kinase (MAPK) pathway.[1][2] This pathway is a critical regulator of cellular responses to external stressors and plays a significant role in inflammation, cell survival, differentiation, and apoptosis.[2][3] Dysregulation of the p38 MAPK pathway is implicated in the pathogenesis of various diseases, including cancer. This compound competitively binds to the ATP-binding site of p38 MAPK, preventing the phosphorylation of its downstream substrates and thereby disrupting the signaling cascade.[2] Preclinical and clinical studies have demonstrated its potential as an anti-inflammatory, immunomodulatory, and antineoplastic agent.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, signaling pathway, and effects in preclinical and clinical settings.
Introduction to the p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade that responds to a variety of extracellular stimuli, including environmental stress and inflammatory cytokines.[3] This pathway is part of the larger MAPK family, which also includes the ERK and JNK signaling pathways.[6] The activation of the p38 MAPK pathway involves a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAPK itself.[7]
Upon stimulation, a MAP3K (e.g., TAK1, ASK1) phosphorylates and activates a MAP2K (primarily MKK3 and MKK6).[8] These MAP2Ks then dually phosphorylate specific threonine and tyrosine residues (Thr180/Tyr182) in the activation loop of p38 MAPK, leading to its activation.[9] Activated p38 MAPK, a serine/threonine kinase, subsequently phosphorylates a range of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2 (MAPKAP-K2 or MK2) and transcription factors such as ATF2, CHOP, and MEF2C.[1][8] The phosphorylation of these substrates mediates the cellular responses to the initial stimuli, which can include the production of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6, regulation of cell cycle, and induction of apoptosis.[4][5]
Molecular Mechanism of Action of this compound
This compound functions as a potent and selective inhibitor of p38 MAPK.[2] Its primary mechanism involves the competitive inhibition of ATP binding to the kinase domain of p38 MAPK. By occupying the ATP-binding pocket, this compound prevents the transfer of phosphate from ATP to the downstream substrates of p38 MAPK.[2] This action effectively blocks the entire downstream signaling cascade.
A key downstream target for assessing the activity of p38 MAPK inhibitors is MAPKAP-K2.[2] Inhibition of p38 MAPK by this compound directly prevents the phosphorylation and activation of MAPKAP-K2.[2][4] This inhibitory effect serves as a crucial biomarker for the biological activity of this compound in both preclinical and clinical studies.[4][10]
The functional consequences of p38 MAPK inhibition by this compound include:
-
Suppression of Pro-inflammatory Cytokines: By blocking the p38 MAPK pathway, this compound inhibits the production and release of key inflammatory cytokines such as TNF-α, IL-1, and IL-6.[4][5]
-
Induction of Apoptosis in Cancer Cells: The p38 MAPK pathway can have both pro- and anti-apoptotic roles depending on the cellular context. In many cancer cells, inhibition of this pathway by this compound can sensitize them to apoptosis.[2]
-
Modulation of the Tumor Microenvironment: The p38 MAPK pathway is involved in regulating the tumor microenvironment, including angiogenesis and the activity of cancer-associated fibroblasts.[4] Inhibition of this pathway may therefore have broader anti-cancer effects beyond direct cytotoxicity.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Activity of this compound
| Parameter | Cell Line / Model | Result | Reference |
| Inhibition of MAPKAP-K2 Phosphorylation | HeLa cells | Demonstrated intracellular activity by inhibiting MAPKAP-K2 phosphorylation. | [2][4] |
| Inhibition of MAPKAP-K2 Phosphorylation | Human glioblastoma (U87MG) xenografts in mice | Orally administered this compound inhibited phosphorylation of MAPKAP-K2 in peripheral blood and tumors. | [2][4] |
| Anti-tumor Activity | Xenograft models (human ovarian, kidney, leukemia) | Demonstrated anti-tumor activity as a single agent. | [2][4] |
| Suppression of Cell Proliferation | HeLa and U87MG glioblastoma cells | Suppressed the proliferation of these cancer cell lines. | [2] |
Table 2: Pharmacokinetic Parameters of this compound in a Phase 1 Clinical Trial
| Parameter | Value | Condition | Reference |
| Maximum Tolerated Dose (MTD) | 30 mg Q12H | Part A (Dose Escalation) | [4][10] |
| Time to Maximum Concentration (tmax) | ~2 hours | Single and repeated dosing | [4] |
| Geometric Mean Half-life (t1/2) | ~10 hours | Cycle 1 Day 28 | [4] |
| Accumulation Ratio | ~1.8 | - | [4] |
| MAPKAP-K2 Inhibition (Maximal) | Not reached (Target: 80%) | In peripheral blood mononuclear cells (PBMCs) | [4][10] |
| MAPKAP-K2 Inhibition (Sustained) | Not maintained for 6 hours (Target: 60%) | In PBMCs | [4][10] |
Table 3: Clinical Efficacy of this compound in a Phase 1 Clinical Trial
| Parameter | Result | Patient Population | Reference |
| Best Overall Response | Stable Disease in 3 of 27 patients | Part B (Dose Confirmation) | [4][10] |
Experimental Protocols
In Vitro p38 MAPK Inhibition Assay
This assay is designed to measure the direct inhibitory effect of this compound on p38 MAPK activity.
Principle: The assay quantifies the phosphorylation of a specific p38 MAPK substrate, such as ATF2, in the presence and absence of the inhibitor. The level of phosphorylation is detected using a phospho-specific antibody.
Materials:
-
Recombinant active p38 MAPK enzyme
-
ATF2 protein (substrate)
-
This compound (or other test inhibitors)
-
ATP
-
Kinase assay buffer
-
Anti-phospho-ATF2 (pThr69/71) antibody
-
Secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore)
-
96-well plates
-
Plate reader (luminescence, fluorescence, or absorbance)
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the recombinant p38 MAPK enzyme to each well.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the ATF2 substrate to each well.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the level of phosphorylated ATF2 using an ELISA-based method with the anti-phospho-ATF2 antibody.
-
Measure the signal using a plate reader.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Assay for MAPKAP-K2 Phosphorylation
This cell-based assay determines the ability of this compound to inhibit the p38 MAPK pathway within a cellular context.
Principle: Cells are stimulated to activate the p38 MAPK pathway, and the level of phosphorylated MAPKAP-K2 (a direct downstream target of p38) is measured in the presence and absence of this compound.
Materials:
-
Cancer cell line (e.g., HeLa, U937)
-
Cell culture medium and supplements
-
Stimulant to activate p38 MAPK (e.g., anisomycin, LPS)
-
This compound
-
Lysis buffer
-
Antibodies: anti-phospho-MAPKAP-K2, anti-total-MAPKAP-K2, anti-GAPDH (loading control)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a p38 MAPK activator (e.g., anisomycin) for a short period (e.g., 15-30 minutes).
-
Wash the cells with cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against phospho-MAPKAP-K2.
-
Wash the membrane and incubate with a secondary antibody.
-
Detect the signal using an appropriate detection reagent.
-
Strip the membrane and re-probe with antibodies against total MAPKAP-K2 and a loading control to normalize the data.
-
Quantify the band intensities to determine the dose-dependent inhibition of MAPKAP-K2 phosphorylation.
In Vivo Xenograft Model Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line (e.g., U87MG)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally to the respective groups at a predetermined dose and schedule.
-
Measure the tumor dimensions with calipers at regular intervals.
-
Calculate the tumor volume.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic analysis of MAPKAP-K2 phosphorylation).
-
Compare the tumor growth between the treatment and control groups to assess the anti-tumor efficacy of this compound.
Visualizations
Signaling Pathway Diagram
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cellular Assay
Caption: Workflow for assessing this compound activity in a cell-based assay.
Conclusion
This compound is a specific inhibitor of p38 MAPK that demonstrates clear anti-inflammatory and anti-neoplastic potential in preclinical models. Its mechanism of action is centered on the blockade of the p38 MAPK signaling cascade, leading to the inhibition of downstream targets such as MAPKAP-K2 and the suppression of pro-inflammatory cytokine production. While a phase 1 clinical trial established a recommended phase 2 dose, it did not achieve the predefined biologically effective dose based on MAPKAP-K2 inhibition, and further clinical development was not pursued.[4][10] Nevertheless, the data gathered on this compound provides valuable insights into the therapeutic potential and challenges of targeting the p38 MAPK pathway in cancer and other diseases. The detailed experimental protocols and understanding of its mechanism of action serve as a crucial resource for the continued research and development of p38 MAPK inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Benchchem [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on LY3007113 and Its Impact on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY3007113 is a potent and selective, orally active small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, primarily through the control of pro-inflammatory cytokine production.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on cytokine production based on available preclinical and clinical data, and detailed experimental protocols relevant to the study of p38 MAPK inhibitors. While specific quantitative data on the direct impact of this compound on cytokine production from publicly available preclinical studies are limited, this guide leverages data from other selective p38 MAPK inhibitors to illustrate the expected biological effects and to provide a framework for experimental design.
Introduction to this compound and the p38 MAPK Pathway
This compound was developed by Eli Lilly and Company as an inhibitor of p38 MAPK, a serine/threonine kinase that plays a central role in cellular responses to external stress signals, including inflammation.[1] The p38 MAPK pathway, upon activation by various stimuli such as cytokines, growth factors, and cellular stress, phosphorylates downstream targets, leading to the transcriptional and translational regulation of numerous genes, including those encoding for pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8).[3]
The primary molecular target of this compound is the p38 MAPK. By inhibiting the kinase activity of p38, this compound is designed to block the downstream signaling cascade, thereby reducing the production of these key inflammatory mediators.[2] Preclinical studies have demonstrated that this compound inhibits the phosphorylation of MAPK-activated protein kinase 2 (MAPKAP-K2), a direct substrate of p38, indicating its intracellular activity.[3]
Mechanism of Action: The p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a key pathway in the production of inflammatory cytokines. The pathway is initiated by various extracellular stimuli, leading to the activation of upstream kinases that ultimately phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates several downstream substrates, including transcription factors and other kinases, which in turn regulate the expression and synthesis of cytokines at multiple levels.
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Effect of p38 MAPK Inhibition on Cytokine Production: Preclinical Data
In Vitro Studies
In vitro studies using various cell types, including peripheral blood mononuclear cells (PBMCs), macrophages, and cancer cell lines, are crucial for determining the direct effect of a compound on cytokine production. Typically, cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the p38 MAPK inhibitor.
Table 1: Illustrative In Vitro Cytokine Inhibition by Selective p38 MAPK Inhibitors (Analogous Data)
| Cytokine | Cell Type | Stimulant | Inhibitor (Example) | Concentration | % Inhibition (Approx.) | Reference |
| TNF-α | Human PBMCs | LPS | BIRB-796 | 100 nM | 85% | [4] |
| IL-6 | Human PBMCs | LPS | BIRB-796 | 100 nM | 70% | [4] |
| IL-8 | Human Endothelial Cells | TNF-α | RWJ-67657 | 1 µM | 60% | [5] |
| VEGF | Human Glioblastoma Cells | - | Ralimetinib (LY2228820) | 1 µM | 50% | [6] |
| bFGF | Human Glioblastoma Cells | - | Ralimetinib (LY2228820) | 1 µM | 45% | [6] |
Note: This table presents data from various selective p38 MAPK inhibitors to illustrate the expected range of activity. This is not direct data for this compound.
In Vivo Studies
In vivo studies in animal models of inflammation or cancer are essential to evaluate the therapeutic potential of a p38 MAPK inhibitor. Cytokine levels can be measured in plasma, tissue homogenates, or tumors.
Table 2: Illustrative In Vivo Cytokine Inhibition by Selective p38 MAPK Inhibitors (Analogous Data)
| Cytokine | Animal Model | Tissue/Fluid | Inhibitor (Example) | Dose | % Inhibition (Approx.) | Reference |
| TNF-α | Mouse (LPS challenge) | Plasma | p38α (T106M) inhibitor | 30 mg/kg | 90% | [7] |
| IL-6 | Mouse (collagen-induced arthritis) | Synovial Tissue | SD-0006 | 10 mg/kg | 65% | [8] |
Note: This table presents data from various selective p38 MAPK inhibitors to illustrate the expected range of activity. This is not direct data for this compound.
Clinical Development and Pharmacodynamics
A Phase 1 clinical trial of this compound was conducted in patients with advanced cancer.[3][9] The primary objectives were to assess safety and determine the maximum tolerated dose (MTD). While this study did not report on cytokine levels, it did evaluate the pharmacodynamic effect of this compound by measuring the inhibition of phosphorylated MAPKAP-K2 (p-MAPKAP-K2) in PBMCs. The study found that while this compound did inhibit p-MAPKAP-K2, the biologically effective dose (defined as sustained inhibition) was not achieved due to dose-limiting toxicities.[9]
Experimental Protocols
Detailed and robust experimental protocols are critical for accurately assessing the impact of a p38 MAPK inhibitor on cytokine production.
In Vitro Cytokine Release Assay
This protocol describes a general method for measuring cytokine release from human PBMCs upon stimulation with LPS and treatment with a p38 MAPK inhibitor.
Caption: A typical experimental workflow for an in vitro cytokine release assay.
Detailed Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the compound or vehicle control to the cells and incubate for 1 hour at 37°C.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of TNF-α, IL-6, and IL-8 in the supernatant using commercially available ELISA kits or a multiplex bead-based immunoassay (e.g., Luminex).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated, LPS-stimulated control. Determine the IC50 value using non-linear regression analysis.
Western Blot for p-MAPKAP-K2
This protocol allows for the assessment of the direct inhibitory effect of this compound on the p38 MAPK pathway.
Detailed Methodology:
-
Cell Lysis: After treatment with this compound and stimulation (e.g., with anisomycin, a potent p38 MAPK activator), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-MAPKAP-K2 and total MAPKAP-K2 overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the bands and express the level of p-MAPKAP-K2 as a ratio to total MAPKAP-K2.
Conclusion
This compound is a selective inhibitor of p38 MAPK with the potential to modulate the production of key pro-inflammatory cytokines. While direct and detailed quantitative data on its cytokine-inhibiting effects in the public domain are scarce, the well-established role of the p38 MAPK pathway and data from analogous compounds strongly suggest that this compound would effectively suppress the production of cytokines such as TNF-α, IL-6, and IL-8. The provided experimental protocols offer a robust framework for researchers to further investigate the immunomodulatory properties of this compound and other p38 MAPK inhibitors. Further research and publication of preclinical data would be invaluable to the scientific community for a more complete understanding of the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. LY2228820 Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of LY3007113 in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY3007113 is an orally active, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK) that has been investigated for its potential in cancer therapy.[1][2] The p38 MAPK signaling pathway is a critical regulator of diverse cellular processes, including inflammation, cell survival, and apoptosis.[1][2] Dysregulation of this pathway is implicated in the pathogenesis of various cancers. This technical guide provides an in-depth overview of the role of this compound in apoptosis, focusing on its mechanism of action, preclinical findings, and the experimental methodologies used to assess its pro-apoptotic effects. While clinical development of this compound was halted due to toxicity issues preventing the achievement of a biologically effective dose, the study of its impact on apoptotic pathways remains crucial for understanding the therapeutic potential and challenges associated with p38 MAPK inhibition.[3][4][5]
Core Mechanism of Action: p38 MAPK Inhibition
This compound functions by competitively binding to the ATP-binding pocket of p38 MAPK, thereby inhibiting its kinase activity.[1] This prevents the phosphorylation of downstream substrates, most notably MAPK-activated protein kinase 2 (MAPKAP-K2), disrupting the signaling cascade.[1][3] The inhibition of p38 MAPK signaling by this compound is the primary mechanism through which it is proposed to induce apoptosis in cancer cells.[1][2]
The p38 MAPK Pathway and Its Dichotomous Role in Apoptosis
The p38 MAPK pathway plays a complex and often context-dependent role in the regulation of apoptosis. It can either promote or inhibit programmed cell death depending on the cell type, the nature of the stimulus, and the cellular microenvironment.[1][6]
Pro-Apoptotic Functions:
-
Modulation of Bcl-2 Family Proteins: p38 MAPK can directly phosphorylate and regulate the activity of both pro-apoptotic (e.g., Bax, Bim) and anti-apoptotic (e.g., Bcl-2) members of the Bcl-2 family.[1][6] Inhibition of p38 MAPK can therefore shift the balance towards apoptosis by altering the expression and function of these critical regulators.
-
Activation of Caspases: The p38 MAPK pathway can influence the activation of caspases, the key executioners of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7]
-
Regulation of p53: In some contexts, p38 MAPK can phosphorylate and activate the tumor suppressor p53, a potent inducer of apoptosis.
Anti-Apoptotic Functions:
-
Promotion of Survival Signals: In certain cancer cells, the p38 MAPK pathway can promote survival by activating downstream kinases and transcription factors that upregulate anti-apoptotic genes.
-
Induction of Pro-inflammatory Cytokines: p38 MAPK is a key regulator of pro-inflammatory cytokines such as TNF-α and IL-6, which can, in some instances, promote tumor cell survival and proliferation.[2]
By inhibiting p38 MAPK, this compound is hypothesized to primarily disrupt the pro-survival signaling mediated by this pathway in cancer cells, thereby tipping the cellular balance towards apoptosis.
Preclinical Evidence of this compound-Induced Apoptosis
Preclinical studies have provided evidence for the pro-apoptotic potential of this compound. While specific quantitative data on apoptosis induction is limited in publicly available literature, the following findings support its role in programmed cell death:
-
Inhibition of Downstream Targets: this compound has been shown to inhibit the phosphorylation of MAPKAP-K2 in HeLa cells and in human glioblastoma (U87MG) tumors implanted in mice, confirming its intracellular activity.[3][5]
-
Anti-Tumor Activity in Xenograft Models: The compound demonstrated anti-tumor activity as a single agent in xenograft models of human ovarian and kidney cancers, as well as leukemia.[3][5] This anti-tumor effect is, at least in part, attributed to the induction of apoptosis.
Data Presentation: Expected Effects of this compound on Apoptotic Markers
The following tables summarize the anticipated effects of this compound on key apoptotic markers based on its mechanism as a p38 MAPK inhibitor. These tables are intended to guide researchers in designing and interpreting experiments to study the pro-apoptotic activity of this compound or similar p38 MAPK inhibitors.
Table 1: Expected Impact of this compound on Bcl-2 Family Protein Expression and Function
| Protein Family | Specific Member | Expected Effect of this compound | Rationale |
| Anti-apoptotic | Bcl-2, Bcl-xL, Mcl-1 | Downregulation/Inhibition | p38 MAPK can promote the expression and stability of anti-apoptotic Bcl-2 family members. Inhibition by this compound is expected to decrease their levels, thereby lowering the apoptotic threshold. |
| Pro-apoptotic (BH3-only) | Bim, Bad, Puma | Upregulation/Activation | p38 MAPK can inactivate some BH3-only proteins through phosphorylation. Inhibition by this compound may lead to their dephosphorylation and activation, allowing them to antagonize anti-apoptotic Bcl-2 proteins. |
| Pro-apoptotic (Effector) | Bax, Bak | Activation/Oligomerization | By inhibiting the protective effects of anti-apoptotic Bcl-2 proteins, this compound is expected to indirectly promote the activation and oligomerization of Bax and Bak at the mitochondrial outer membrane. |
Table 2: Anticipated Effects of this compound on Caspase Activity
| Caspase | Type | Expected Effect of this compound | Rationale |
| Caspase-8 | Initiator (Extrinsic Pathway) | Potential for indirect activation | While p38 MAPK's role in the extrinsic pathway is complex, its inhibition may sensitize cells to death receptor-mediated apoptosis, leading to caspase-8 activation. |
| Caspase-9 | Initiator (Intrinsic Pathway) | Activation | This compound-mediated disruption of mitochondrial integrity through the modulation of Bcl-2 family proteins is expected to lead to cytochrome c release and subsequent activation of the apoptosome and caspase-9. |
| Caspase-3, -7 | Executioner | Activation | As downstream effectors, caspases-3 and -7 are expected to be activated following the activation of initiator caspases, leading to the cleavage of key cellular substrates and the execution of apoptosis. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the role of this compound in apoptosis.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid dye that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Protocol:
-
Cell Preparation: Seed and treat cancer cells with varying concentrations of this compound for desired time points. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine treatment).
-
Harvesting: For adherent cells, gently detach cells using a non-enzymatic cell dissociation solution to minimize membrane damage. For suspension cells, collect by centrifugation. Wash cells twice with cold PBS.
-
Staining: Resuspend 1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
PI Staining: Add 5 µL of PI solution (e.g., 50 µg/mL) and 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for DNA Fragmentation
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle: The TUNEL assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to label the 3'-hydroxyl termini of DNA breaks with fluorescently labeled dUTPs.
-
Protocol:
-
Cell Preparation: Prepare cells on microscope slides (for microscopy) or in suspension (for flow cytometry) as described for the Annexin V assay.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15-30 minutes. Wash with PBS. Permeabilize cells with 0.1-0.3% Triton X-100 in PBS for 5 minutes.
-
TUNEL Reaction: Wash cells and resuspend in Equilibration Buffer for 10 minutes. Centrifuge and resuspend in TdT labeling reaction mixture. Incubate at 37°C for 1-2 hours in a humidified chamber, protected from light.
-
Washing: Stop the reaction by washing the cells with PBS.
-
Counterstaining (optional): For microscopy, counterstain the nuclei with a DNA dye such as DAPI.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. Apoptotic cells will exhibit bright green fluorescence.
-
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect changes in the expression levels and cleavage of key apoptotic proteins.
-
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect target proteins.
-
Protocol:
-
Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of this compound-induced apoptosis via p38 MAPK inhibition.
Caption: Experimental workflow for assessing this compound-induced apoptosis.
Conclusion
This compound, through its inhibition of p38 MAPK, holds a rational basis for inducing apoptosis in cancer cells. While its clinical development was not pursued, the study of this compound and other p38 MAPK inhibitors provides valuable insights into the complex role of this signaling pathway in cancer cell survival and death. The methodologies and expected outcomes detailed in this guide offer a framework for researchers to further investigate the pro-apoptotic potential of targeting the p38 MAPK pathway in oncology. A thorough understanding of the molecular mechanisms, including the interplay with the Bcl-2 family and caspase machinery, is essential for the future development of more effective and less toxic p38 MAPK-targeted therapies.
References
- 1. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. bosterbio.com [bosterbio.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P38 MAPK protects against TNF-alpha-provoked apoptosis in LNCaP prostatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
LY3007113: A Technical Whitepaper on Preclinical Research Findings
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY3007113 is an orally active, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in a signaling pathway implicated in cancer cell proliferation, survival, and inflammatory responses.[1][2][3] Preclinical investigations have demonstrated the potential of this compound as an anti-cancer agent. In vitro studies have confirmed its intracellular activity through the inhibition of its direct downstream target, MAPKAP-K2. Furthermore, in vivo studies have shown its ability to inhibit tumor growth in various xenograft models, including glioblastoma, ovarian, and kidney cancers, as well as leukemia.[1] This technical guide provides a comprehensive overview of the publicly available preclinical research findings on this compound, including its mechanism of action, and inferred experimental protocols. While specific quantitative data from preclinical studies are not extensively published, this paper synthesizes the available information to offer valuable insights for researchers in the field of oncology and drug development.
Introduction
The p38 MAPK signaling pathway plays a crucial role in regulating cellular responses to a variety of external and internal stimuli, including stress, cytokines, and growth factors. In the context of cancer, this pathway is often dysregulated, contributing to tumor progression, inflammation, and resistance to therapy. This compound was developed by Eli Lilly and Company as a potent and selective inhibitor of p38 MAPK, with the aim of disrupting these pro-tumorigenic processes.[1] Preclinical studies were conducted to evaluate its mechanism of action, anti-proliferative effects, and in vivo efficacy.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the kinase activity of p38 MAPK. By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of its downstream substrates, most notably MAPK-activated protein kinase 2 (MAPKAP-K2).[1] The inhibition of this signaling cascade leads to several anti-cancer effects:
-
Suppression of Pro-inflammatory Cytokines: The p38 MAPK pathway is a key regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6), which are known to promote tumor growth and survival.[2][3]
-
Induction of Apoptosis: By blocking p38 MAPK signaling, this compound can promote programmed cell death (apoptosis) in cancer cells.
-
Inhibition of Angiogenesis: The p38 MAPK pathway is also involved in the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis.
The following diagram illustrates the proposed signaling pathway and the point of intervention for this compound.
Preclinical Research Findings
In Vitro Studies
Preclinical in vitro studies were crucial in elucidating the cellular effects of this compound. While specific IC50 values for p38 MAPK inhibition by this compound are not publicly available, the research indicates its ability to engage its intracellular target.
Key Findings:
-
Inhibition of MAPKAP-K2 Phosphorylation: In HeLa cervical cancer cells, this compound was shown to inhibit the phosphorylation of MAPKAP-K2, a direct downstream substrate of p38 MAPK.[1] This finding confirmed the compound's ability to penetrate the cell membrane and modulate the intended signaling pathway.
Data Summary:
Due to the limited availability of public data, a detailed quantitative summary table for in vitro studies cannot be provided.
In Vivo Studies
In vivo studies using animal models were conducted to assess the anti-tumor efficacy of this compound. These studies utilized human tumor xenografts, where human cancer cells are implanted into immunocompromised mice.
Key Findings:
-
Tumor Growth Inhibition: Orally administered this compound demonstrated anti-tumor activity in various xenograft models, including:
-
Pharmacodynamic Target Modulation: In mice bearing U87MG glioblastoma tumors, oral administration of this compound led to the inhibition of MAPKAP-K2 phosphorylation in both peripheral blood and the tumors themselves, confirming target engagement in a whole-animal system.[1]
Data Summary:
Specific quantitative data on tumor growth inhibition (e.g., percentage of tumor growth inhibition) and detailed preclinical pharmacokinetic parameters in animal models are not available in the public domain.
Experimental Protocols
While detailed, step-by-step protocols for the preclinical studies of this compound have not been published, the following sections describe the likely methodologies for the key experiments based on standard laboratory practices.
Western Blot for MAPKAP-K2 Phosphorylation
This assay would have been used to assess the inhibition of p38 MAPK activity in cell lines like HeLa.
Methodology:
-
Cell Culture: HeLa cells would be cultured in appropriate media and conditions.
-
Treatment: Cells would be treated with varying concentrations of this compound or a vehicle control for a specified duration. A stimulant (e.g., anisomycin or UV radiation) might be used to activate the p38 MAPK pathway.
-
Cell Lysis: Cells would be lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate would be determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample would be separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins would be transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane would be blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane would be incubated with primary antibodies specific for phosphorylated MAPKAP-K2 (p-MAPKAP-K2), total MAPKAP-K2, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: The membrane would be incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The signal would be detected using a chemiluminescent substrate and an imaging system.
-
Data Analysis: The intensity of the p-MAPKAP-K2 band would be normalized to the total MAPKAP-K2 and/or the loading control to determine the extent of inhibition.
In Vivo Xenograft Studies
These studies would have been conducted to evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: A specific number of human cancer cells (e.g., U87MG) would be subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors would be allowed to grow to a palpable and measurable size.
-
Randomization: Mice would be randomly assigned to different treatment groups, including a vehicle control group and one or more this compound dose groups.
-
Treatment Administration: this compound would be administered orally at specified doses and schedules.
-
Monitoring: Tumor volume would be measured regularly (e.g., twice weekly) using calipers. The general health and body weight of the mice would also be monitored.
-
Study Endpoint: The study would be terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Tissue Collection: At the end of the study, tumors and blood samples would be collected for pharmacodynamic analysis (e.g., Western blot for p-MAPKAP-K2).
-
Data Analysis: The anti-tumor efficacy would be determined by comparing the tumor growth in the this compound-treated groups to the control group.
Conclusion
The preclinical research on this compound established its role as an orally active inhibitor of p38 MAPK with anti-tumor activity in various cancer models. The compound effectively inhibited its downstream target, MAPKAP-K2, both in vitro and in vivo, providing a clear mechanism of action. While the publicly available data lacks specific quantitative details, the collective findings supported the progression of this compound into Phase 1 clinical trials. Further investigation into the nuances of p38 MAPK inhibition in different cancer contexts remains a valuable area of research for the development of novel oncology therapeutics.
References
The In Vitro Efficacy of LY3007113: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro efficacy of LY3007113, a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1] this compound has been investigated for its potential therapeutic applications in oncology due to the central role of the p38 MAPK pathway in cellular responses to inflammatory cytokines and environmental stress, which are often dysregulated in cancer.[2][3][4] This document details the mechanism of action of this compound, its inhibitory activity, and its effects on cancer cell lines, presenting quantitative data, experimental methodologies, and visual representations of the underlying biological processes.
Core Mechanism of Action: Inhibition of the p38 MAPK Pathway
This compound is an orally active, small-molecule inhibitor that targets the p38 MAPK, a family of serine/threonine kinases.[1] The p38 MAPK signaling cascade is a critical regulator of various cellular processes, including inflammation, cell proliferation, differentiation, apoptosis, and survival.[1] this compound functions by competitively binding to the ATP-binding pocket of p38 kinases, thereby preventing the phosphorylation of its downstream substrates.[1] A key downstream effector and biomarker of p38 MAPK activity is MAPK-activated protein kinase 2 (MAPKAP-K2 or MK2).[1][2] Inhibition of p38 MAPK by this compound leads to a reduction in the phosphorylation of MK2, disrupting the signaling cascade that contributes to tumor growth and survival.[1]
The p38 MAPK Signaling Cascade
The p38 MAPK pathway is activated by a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1), growth factors, and cellular stressors such as UV radiation and oxidative stress. This activation is mediated by a tiered kinase cascade. Upstream mitogen-activated protein kinase kinase kinases (MAP3Ks or MKKKs) such as TAK1, ASK1/2, and MEKKs phosphorylate and activate the dual-specificity mitogen-activated protein kinase kinases (MAP2Ks or MKKs), primarily MKK3 and MKK6. These MKKs then dually phosphorylate threonine and tyrosine residues in the activation loop of p38 MAPK, leading to its activation.
Once activated, p38 MAPK phosphorylates a wide array of downstream substrates, including other protein kinases like MAPKAP-K2 (MK2) and transcription factors such as ATF-2, Elk-1, CHOP, MEF2, CREB, and p53. The phosphorylation of these substrates modulates their activity, leading to changes in gene expression and cellular responses that can impact cell cycle progression, apoptosis, and inflammation.
Quantitative In Vitro Efficacy Data
| Target | Assay Type | Inhibitor | IC50 (nM) | Reference |
| p38α MAPK | Enzymatic | LY2228820 | 5.3 | [5][6][7] |
| p38β MAPK | Enzymatic | LY2228820 | 3.2 | [5][6][7] |
| p-MK2 (Thr334) | Cellular (RAW 264.7) | LY2228820 | 35.3 | [8][9] |
| TNF-α Secretion | Cellular (LPS-stimulated macrophages) | LY2228820 | 6.3 | [5][8] |
| p-MK2 (Thr334) | Cellular (Anisomycin-stimulated HeLa) | LY2228820 | 9.8 | [5][8][10] |
In Vitro Anti-Proliferative and Cellular Activity
Preclinical studies have demonstrated the in vitro activity of this compound in various cancer cell lines. Treatment with this compound has been shown to inhibit the phosphorylation of MAPKAP-K2 in HeLa (cervical cancer) cells, confirming its intracellular target engagement.[2] Furthermore, this compound has shown activity against human glioblastoma (U87MG) cells and multiple myeloma cells.[2] The anti-tumor effects of p38 MAPK inhibition are attributed to the induction of apoptosis and the suppression of pro-inflammatory cytokines that contribute to the tumor microenvironment.[1]
Detailed Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize the efficacy of p38 MAPK inhibitors like this compound.
p38 MAPK Enzymatic Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant p38 MAPK.
Objective: To determine the IC50 value of this compound against p38 MAPK isoforms.
Materials:
-
Recombinant human p38α and p38β MAPK enzymes
-
Biotinylated substrate peptide (e.g., derived from ATF2)
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/mL BSA, 0.01% Brij-35)
-
This compound (or other test compounds) serially diluted in DMSO
-
Streptavidin-coated plates
-
Phospho-specific antibody conjugated to a detectable label (e.g., Europium)
-
Wash buffers and detection reagents
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.
-
Add the recombinant p38 MAPK enzyme to the wells of a microtiter plate.
-
Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a solution containing EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the phospho-specific antibody and incubate to allow binding to the phosphorylated substrate.
-
Wash the plate to remove unbound antibody.
-
Add detection reagents and measure the signal (e.g., time-resolved fluorescence).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of Phospho-MAPKAP-K2 (p-MK2) in HeLa Cells
This cellular assay measures the ability of this compound to inhibit the phosphorylation of a key downstream substrate of p38 MAPK in a cellular context.
Objective: To determine the cellular potency of this compound by measuring the inhibition of p-MK2 in stimulated HeLa cells.
Materials:
-
HeLa cells
-
Cell culture medium and supplements
-
This compound
-
Anisomycin (or another p38 MAPK activator)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-MK2 (Thr334), anti-total MK2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HeLa cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a p38 MAPK activator, such as anisomycin (e.g., 10 µg/mL), for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MK2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the image using an imaging system.
-
Strip the membrane and re-probe with antibodies for total MK2 and a loading control to ensure equal protein loading.
-
Quantify the band intensities and normalize the p-MK2 signal to the total MK2 and loading control signals.
-
Plot the normalized p-MK2 levels against the this compound concentration to determine the cellular IC50.
Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines.
Objective: To determine the anti-proliferative IC50 of this compound in cancer cell lines such as HeLa or U87MG.
Materials:
-
HeLa or U87MG cells
-
Cell culture medium and supplements
-
This compound
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT assay)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed HeLa or U87MG cells at a low density in 96-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours).
-
For MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a potent inhibitor of the p38 MAPK signaling pathway with demonstrated in vitro activity against various cancer cell lines. Its mechanism of action, centered on the inhibition of p38 MAPK and the subsequent reduction in the phosphorylation of downstream effectors like MAPKAP-K2, translates to anti-proliferative and pro-apoptotic effects. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other p38 MAPK inhibitors in a preclinical research setting. The quantitative data from the closely related compound LY2228820 underscores the potential nanomolar potency of this class of inhibitors. Further studies are warranted to fully elucidate the therapeutic potential of this compound in various oncological indications.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
An In-Depth Technical Guide to In Vivo Animal Models for LY3007113
This technical guide provides a comprehensive overview of the in vivo animal models and preclinical research related to LY3007113, a potent and orally active inhibitor of p38 mitogen-activated protein kinase (MAPK). The information is tailored for researchers, scientists, and drug development professionals, focusing on experimental data, methodologies, and the underlying signaling pathways.
Introduction to this compound
This compound is a small-molecule inhibitor that specifically targets the p38 MAPK signaling pathway.[1] Developed by Eli Lilly and Company, this compound competitively binds to the ATP-binding site of the p38 kinase, preventing the phosphorylation of its downstream substrates.[1] The p38 MAPK pathway is a critical regulator of cellular responses to stress and inflammation, and its upregulation is implicated in various diseases, including cancer.[2][3] By inhibiting this pathway, this compound has demonstrated potential immunomodulating, anti-inflammatory, and antineoplastic activities in preclinical studies.[2] Its mechanism involves suppressing the production of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6, and inducing apoptosis in tumor cells.[1][2]
Mechanism of Action: The p38 MAPK Signaling Pathway
This compound exerts its effects by interrupting the p38 MAPK signaling cascade. This pathway is activated by various extracellular stimuli, including inflammatory cytokines and cellular stress. Upon activation, p38 MAPK phosphorylates several downstream targets, a key one being MAPK-activated protein kinase 2 (MAPKAP-K2).[3] The inhibition of MAPKAP-K2 phosphorylation serves as a primary biomarker for assessing the intracellular activity of this compound.[1][3]
Preclinical In Vivo Animal Models
Preclinical evaluation of this compound has utilized human tumor xenograft models in immunocompromised mice. These models are crucial for assessing the anti-tumor activity of a compound in a living system. In these studies, human cancer cells are implanted subcutaneously into mice, and upon tumor establishment, the animals are treated with the investigational drug.[1][3]
Summary of In Vivo Efficacy
This compound demonstrated anti-tumor activity as a standalone agent in several human xenograft models.[1][3] The key findings from these preclinical studies are summarized below. While the studies confirm anti-tumor activity, specific quantitative data on tumor growth inhibition percentages and detailed dosing regimens for these specific models are not extensively detailed in the cited literature.
| Cancer Type | Human Cell Line | Animal Model | Key In Vivo Finding | Reference |
| Glioblastoma | U87MG | Mice (Subcutaneous Xenograft) | Inhibited phosphorylation of MAPKAP-K2 in tumors. | [1][3][4] |
| Ovarian Cancer | Not Specified | Mice (Xenograft Model) | Demonstrated anti-tumor activity when administered alone. | [1][3] |
| Kidney Cancer | Not Specified | Mice (Xenograft Model) | Showed activity as a single agent. | [1][3] |
| Leukemia | Not Specified | Mice (Xenograft Model) | Showed activity as a single agent. | [1][3] |
Experimental Protocols & Methodologies
Xenograft Tumor Model Protocol
A generalized protocol for evaluating this compound in a xenograft model, based on standard practices and information from the cited literature, is as follows.
-
Cell Culture : Human cancer cell lines (e.g., U87MG for glioblastoma) are cultured under standard laboratory conditions.[1]
-
Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation : A suspension of cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring : Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Drug Administration : Once tumors reach a predetermined size, mice are randomized into vehicle control and treatment groups. This compound is administered orally, as it is an orally active compound.[1][2][3]
-
Endpoint Analysis : The study continues for a defined period or until tumors in the control group reach a specific size. Endpoints include tumor volume, body weight (as a measure of toxicity), and collection of tissues for further analysis.
-
Pharmacodynamic Analysis : Tumor and blood samples are collected to measure the level of target engagement, specifically the inhibition of MAPKAP-K2 phosphorylation.[3]
Pharmacodynamic (PD) Biomarker Analysis
A critical aspect of the in vivo studies was to confirm that this compound was engaging its target within the tumor and peripheral tissues. The primary biomarker for this was the phosphorylation level of MAPKAP-K2 (p-MAPKAP-K2).
In mice bearing U87MG glioblastoma xenografts, orally administered this compound was observed to inhibit the phosphorylation of MAPKAP-K2 in both peripheral blood and the tumors themselves, confirming the compound's intracellular activity and target engagement in vivo.[3][4]
Pharmacokinetic and Clinical Context
While detailed preclinical pharmacokinetic data is limited in the provided sources, a Phase 1 clinical study in patients with advanced cancer provides valuable insight into the compound's behavior. Though this data is from humans, it is often predicted by and correlated with preclinical animal studies.
| Pharmacokinetic Parameter | Value (in Humans) | Dosing Schedule | Reference |
| Time to Max Concentration (tmax) | ~2 hours | Every 12 hours (Q12H) | [3] |
| Elimination Half-life (t1/2) | ~10 hours | Every 12 hours (Q12H) | [3] |
| Accumulation Ratio | ~1.8 | Every 12 hours (Q12H) | [3] |
Ultimately, the clinical development of this compound was not pursued. The Phase 1 study concluded that toxicity prevented the administration of a dose high enough to achieve the biologically effective dose (BED), which was defined as achieving sustained and maximal inhibition of the p-MAPKAP-K2 biomarker.[5][6]
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer [ouci.dntb.gov.ua]
The Discovery and Development of LY3007113: A p38 MAPK Inhibitor Investigated for Advanced Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LY3007113 is a potent, orally bioavailable, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK) developed by Eli Lilly and Company for the potential treatment of advanced cancers. The p38 MAPK signaling pathway plays a crucial role in the tumor microenvironment, regulating inflammation, cell survival, and proliferation. By targeting this pathway, this compound was investigated for its potential to induce tumor cell apoptosis and inhibit tumor growth. Preclinical studies demonstrated its activity in various cancer cell lines and in vivo xenograft models. However, a Phase 1 clinical trial revealed dose-limiting toxicities that prevented the administration of a biologically effective dose, ultimately leading to the discontinuation of its clinical development. This guide provides a comprehensive overview of the discovery, preclinical and clinical development history of this compound, detailing its mechanism of action, summarizing key experimental data, and outlining the methodologies employed in its evaluation.
Introduction: The Rationale for Targeting p38 MAPK in Oncology
The p38 MAPKs are a family of serine/threonine kinases that are activated in response to a variety of extracellular stimuli, including inflammatory cytokines and cellular stress.[1][2] This signaling cascade is frequently upregulated in cancer cells and plays a pivotal role in the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukins (IL-1, IL-6), which are implicated in tumor proliferation and survival.[1][2] The inhibition of the p38 MAPK pathway, therefore, represents a rational therapeutic strategy in oncology.[1]
This compound was developed as a synthetic, small-molecule inhibitor belonging to the pyridopyrimidine chemical class, designed to competitively bind to the ATP-binding site of p38 MAPK.[3] Its development aimed to exploit the dependence of certain cancers on the p38 MAPK pathway for survival and proliferation.
Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting the kinase activity of p38 MAPK. This, in turn, prevents the phosphorylation of its downstream substrates, most notably MAPK-activated protein kinase 2 (MAPKAP-K2).[3] The inhibition of MAPKAP-K2 phosphorylation disrupts the signaling cascade that leads to the production of pro-inflammatory cytokines and promotes apoptosis in cancer cells.[1][3]
Preclinical Development
In Vitro Studies
Preclinical investigations demonstrated the anti-proliferative activity of this compound in various human cancer cell lines.[3]
Key Findings:
-
Target Engagement: this compound effectively inhibited the phosphorylation of MAPKAP-K2 in HeLa cells, confirming its intracellular activity.[3]
-
Anti-proliferative Activity: The compound suppressed the proliferation of cancer cell lines, including HeLa and U87MG glioblastoma cells.[3]
In Vivo Studies
The anti-tumor efficacy of this compound was evaluated in several xenograft models of human cancers.
Key Findings:
-
Pharmacodynamic Activity: Oral administration of this compound to mice bearing U87MG glioblastoma xenografts resulted in the inhibition of MAPKAP-K2 phosphorylation in both peripheral blood and tumor tissue.[3]
-
Anti-tumor Activity: this compound demonstrated anti-tumor activity as a single agent in xenograft models of human ovarian, renal, and hematologic cancers.[3]
Clinical Development: A Phase 1 Study in Advanced Cancer
A Phase 1, open-label, multicenter study was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced cancer.[4] The study consisted of a dose-escalation part (Part A) and a dose-confirmation part (Part B).[4]
Study Design and Methodology
Part A (Dose Escalation):
-
This compound was administered orally every 12 hours (Q12H) at doses ranging from 20 mg to 200 mg daily in 28-day cycles.[4]
-
The primary objective was to determine the maximum tolerated dose (MTD).[4]
Part B (Dose Confirmation):
-
Patients received the MTD to further evaluate safety, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity.[4]
Assessments:
-
Safety was monitored through the evaluation of adverse events.[4]
-
Pharmacokinetic parameters were determined from plasma concentrations of this compound.[4]
-
Pharmacodynamic activity was assessed by measuring the inhibition of MAPKAP-K2 phosphorylation in peripheral blood mononuclear cells (PBMCs).[4]
Results
Table 1: Summary of Phase 1 Clinical Trial Results for this compound [4]
| Parameter | Result |
| Maximum Tolerated Dose (MTD) | 30 mg Q12H |
| Dose-Limiting Toxicities (DLTs) at 40 mg Q12H | Upper gastrointestinal hemorrhage, Increased hepatic enzymes |
| Most Frequent Treatment-Related Adverse Events (>10%) | Tremor, Rash, Stomatitis, Increased blood creatine phosphokinase, Fatigue |
| Best Overall Response (Part B, n=27) | Stable disease in 3 patients |
Pharmacokinetics:
-
This compound exhibited an approximately dose-proportional increase in exposure.[4]
-
The pharmacokinetics were time-independent after repeated dosing.[4]
Table 2: Key Pharmacokinetic Parameters of this compound (at MTD) [4]
| Parameter | Value |
| Time to Maximum Concentration (tmax) | ~2 hours |
| Terminal Half-life (t1/2) | ~10 hours |
| Accumulation Ratio | ~1.8 |
Pharmacodynamics:
-
The study failed to achieve the predefined biologically effective dose (BED).[4]
-
Maximal inhibition (80%) of MAPKAP-K2 in PBMCs was not reached.[4]
-
Sustained minimal inhibition (60%) was not maintained for 6 hours after dosing.[4]
Discontinuation of Development
Further clinical development of this compound was not pursued.[4] The decision was based on the inability to achieve a biologically effective dose due to dose-limiting toxicities.[4]
Conclusion
This compound is a p38 MAPK inhibitor that showed promise in preclinical studies. However, its clinical development was halted due to an unfavorable safety profile that prevented the administration of a therapeutically effective dose. The development history of this compound highlights the challenges of translating preclinical efficacy into clinical success, particularly concerning the therapeutic window of targeted agents. While the journey of this compound ended prematurely, the insights gained from its investigation contribute to the broader understanding of targeting the p38 MAPK pathway in oncology.
References
- 1. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer [ouci.dntb.gov.ua]
- 3. This compound | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
LY3007113: A Technical Overview of a p38 MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY3007113 is an orally active, small-molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway that has been investigated for its potential in oncology. Developed by Eli Lilly and Company, this compound showed promise in preclinical studies by modulating inflammatory responses and inducing apoptosis in cancer cells. However, its clinical development was halted during Phase 1 trials due to toxicity issues, which prevented the determination of a biologically effective dose. This technical guide provides a comprehensive overview of the available information on this compound, including its mechanism of action, and a summary of its preclinical and clinical findings.
Chemical Structure and Properties
A definitive public disclosure of the chemical structure, IUPAC name, molecular formula, and molecular weight for this compound is not available in the public domain, including scientific literature and patent databases. Chemical vendors list these properties as "Unknown".[1][2] Based on its classification as a pyridopyrimidine, it belongs to a chemical class known for its ability to competitively bind to the ATP-binding site of kinases.[3]
Table 1: Physicochemical and General Properties of this compound
| Property | Value | Reference |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO, not in water | [3] |
| Purity | >98% | [2] |
| Storage | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years) | [2] |
| Mechanism of Action | p38 mitogen-activated protein kinase (MAPK) inhibitor | [1][3] |
| Origin | United States | [3] |
Mechanism of Action and Signaling Pathway
This compound functions as an inhibitor of p38 MAPK, a key enzyme in a signaling cascade that responds to a variety of extracellular stimuli, including cellular stress and cytokines.[3] The p38 MAPK pathway plays a crucial role in regulating cellular processes such as inflammation, apoptosis, and cell proliferation.[3] In cancer cells, this pathway is often upregulated.[3]
By inhibiting p38 MAPK, this compound prevents the phosphorylation of downstream substrates, most notably MAPK-activated protein kinase 2 (MAPKAP-K2).[3] This disruption of the signaling cascade can lead to a reduction in the production of pro-inflammatory cytokines like TNF, IL-1, and IL-6, and can induce apoptosis in tumor cells.[3]
Preclinical and Clinical Studies
Preclinical Evaluation
Preclinical studies demonstrated the potential of this compound as an anti-cancer agent. In vitro experiments using HeLa cells showed that the compound inhibited the phosphorylation of MAPKAP-K2, confirming its intracellular activity.[4] In vivo studies in mice bearing human glioblastoma (U87MG) xenografts also showed that oral administration of this compound inhibited p-MAPKAP-K2 in both peripheral blood and tumor tissue.[4] Furthermore, this compound exhibited activity as a single agent in xenograft models of human ovarian and kidney cancers, as well as leukemia.[4]
Phase 1 Clinical Trial
A Phase 1 clinical trial was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced cancer.[4]
Table 2: Summary of Phase 1 Clinical Trial Results for this compound
| Parameter | Finding | Reference |
| Maximum Tolerated Dose (MTD) | 30 mg administered orally every 12 hours (Q12H) | [4] |
| Dose-Limiting Toxicities (DLTs) | Upper gastrointestinal hemorrhage and increased hepatic enzymes, observed at the 40 mg Q12H dose level. | [4] |
| Common Adverse Events (>10%) | Tremor, rash, stomatitis, increased blood creatine phosphokinase, and fatigue. | [4] |
| Pharmacokinetics (tmax) | Approximately 2 hours (range: 0.5–6 hours) after both single and repeated dosing. | [4] |
| Pharmacokinetics (t1/2) | Geometric mean of approximately 10 hours (range: 5–27 hours) on cycle 1 day 28. | [4] |
| Accumulation Ratio | Approximately 1.8. | [4] |
| Pharmacodynamics | Maximal inhibition (80%) of MAPKAP-K2 phosphorylation in peripheral blood mononuclear cells was not achieved. Sustained minimal inhibition (60%) was not maintained for 6 hours after dosing. | [4] |
| Clinical Outcome | The best overall response was stable disease in 3 out of 27 patients. Further clinical development was not pursued due to toxicity precluding the achievement of a biologically effective dose. | [4] |
Experimental Protocols
Pharmacokinetic Analysis: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
The plasma concentrations of this compound and its metabolites, LSN3025641 and LSN3047151, were determined using a validated LC-MS/MS method.[4]
Sample Preparation:
-
Protein Precipitation: Analytes were extracted from human plasma via protein precipitation.[4]
Chromatography:
-
Column: Onyx Monolithic C18 column (Phenomenex).[4]
-
Mobile Phase: Specific details on the mobile phase composition and gradient are not publicly available.
Mass Spectrometry:
-
Ionization: Positive ion electrospray.[4]
-
Detection: Tandem mass spectrometry. Specific precursor and product ion transitions are not publicly available.
Quantification:
-
Lower Limit of Quantification (LLOQ): 1 ng/mL for this compound.[4]
-
Upper Limit of Quantification (ULOQ): 1000 ng/mL for this compound.[4]
Validation Parameters:
-
Interassay Accuracy (% relative error): -0.9% to 7.0% for this compound.[4]
-
Interassay Precision (% relative SD): 2.8% to 5.6% for this compound.[4]
Conclusion
This compound is a p38 MAPK inhibitor that demonstrated relevant biological activity in preclinical models of cancer. However, the Phase 1 clinical trial revealed a toxicity profile that prevented dose escalation to levels required for a sustained biological effect. While the development of this compound was discontinued, the data gathered from its investigation contribute to the broader understanding of targeting the p38 MAPK pathway in oncology and the challenges associated with developing inhibitors for this pathway. The lack of a publicly available chemical structure for this compound limits a full understanding of its structure-activity relationship and physicochemical properties.
References
- 1. An updated patent review of p38 MAP kinase inhibitors (2014-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Benchchem [benchchem.com]
- 3. LY-3007113 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of the p38 MAPK Pathway in Cancer Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a highly conserved cellular cascade that plays a pivotal role in the response to a myriad of extracellular stimuli, including inflammatory cytokines and environmental stresses.[1] This pathway is integral to a wide range of cellular processes such as proliferation, differentiation, apoptosis, and immune responses.[1] The p38 MAPK family consists of four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12/ERK6), and p38δ (MAPK13/SAPK4), each with distinct tissue distribution and substrate specificities.[2] In the context of cancer biology, the p38 MAPK pathway exhibits a complex and often contradictory dual role, acting as both a tumor suppressor and a promoter of tumorigenesis.[3][4] This technical guide provides an in-depth exploration of the p38 MAPK pathway's core signaling mechanisms, its multifaceted involvement in cancer, quantitative data on its prognostic significance, and detailed experimental protocols for its investigation.
Core Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade. It is initiated by upstream MAPK Kinase Kinases (MAP3Ks) that phosphorylate and activate MAPK Kinases (MAP2Ks), which in turn dually phosphorylate and activate the p38 MAPK isoforms on threonine and tyrosine residues (Thr180 and Tyr182).[2]
Upstream Activators: A variety of stress and inflammatory signals trigger the activation of the p38 MAPK pathway.[2] Key upstream activators include:
-
MAP3Ks: Apoptosis Signal-regulating Kinase 1 (ASK1), Mitogen-Activated Protein Kinase Kinase Kinase (MEKKs) 1-4, and Transforming growth factor-β-Activated Kinase 1 (TAK1).[1][5]
-
MAP2Ks: MAPK Kinase 3 (MKK3) and MAPK Kinase 6 (MKK6) are the primary activators of p38 MAPKs.[1][6]
Downstream Targets: Once activated, p38 MAPKs phosphorylate a diverse array of downstream substrates, leading to a wide range of cellular responses.[7] These targets include:
-
Transcription Factors: p53, Activating Transcription Factor 2 (ATF2), Myocyte Enhancer Factor 2 (MEF2), and Signal Transducer and Activator of Transcription 1 (STAT1).[7][8] Phosphorylation of these factors modulates the expression of genes involved in cell cycle control, apoptosis, and inflammation.
-
Protein Kinases: MAPK-Activated Protein Kinase 2 (MAPKAPK2 or MK2) and Mitogen- and Stress-Activated Protein Kinases 1 and 2 (MSK1/2).[6][7] These kinases, in turn, regulate various cellular processes, including cytokine production and chromatin remodeling.
Caption: Core p38 MAPK Signaling Cascade.
The Dichotomous Role of p38 MAPK in Cancer
The functional outcome of p38 MAPK activation in cancer is highly context-dependent, influenced by the specific tumor type, its stage, the cellular microenvironment, and the particular p38 isoform involved.[7][9]
Tumor Suppressive Functions
There is substantial evidence supporting a tumor-suppressive role for p38 MAPK, primarily through the induction of apoptosis, cell cycle arrest, and cellular senescence.[3][10]
-
Apoptosis: p38 MAPK can promote apoptosis by activating pro-apoptotic proteins such as the tumor suppressor p53.[7]
-
Cell Cycle Arrest: The pathway can inhibit cell cycle progression by downregulating cyclins and activating cell cycle inhibitors.[7]
-
Senescence: In response to oncogenic stress, such as from Ras activation, p38 MAPK can induce a state of permanent cell cycle arrest known as senescence, thereby preventing tumor initiation.[6][7]
Caption: Tumor Suppressive Functions of p38 MAPK.
Pro-Tumorigenic Functions
Conversely, a growing body of evidence indicates that in established tumors, the p38 MAPK pathway can promote cancer progression through various mechanisms.[4][11]
-
Invasion and Metastasis: p38 MAPK can enhance cancer cell invasion and metastasis by regulating the expression and activity of matrix metalloproteinases (MMPs).[3][6]
-
Angiogenesis: The pathway can promote the formation of new blood vessels, a process crucial for tumor growth and dissemination, by upregulating pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[3]
-
Inflammation: Chronic inflammation is a key driver of cancer development, and p38 MAPK is a central regulator of pro-inflammatory cytokine production, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), within the tumor microenvironment.[3][4]
-
Chemoresistance: Activation of the p38 MAPK pathway has been linked to resistance to various chemotherapeutic agents in several cancers, including colorectal cancer.[12]
Caption: Pro-Tumorigenic Functions of p38 MAPK.
Quantitative Data on p38 MAPK in Cancer Prognosis
The expression and activation status of p38 MAPK have been investigated as potential prognostic biomarkers in various cancers, with findings often highlighting its dual role.
| Cancer Type | Biomarker | Patient Cohort | Finding | Prognostic Implication | Reference |
| Glioblastoma | Phospho-MAPK (p-MAPK) | 108 patients | High p-MAPK expression associated with shorter median survival (12.5 months vs. 32.4 months for low expression). | Poor | [1] |
| MKK3/p38 activation | N/A | Strong correlation between MKK3 and p38 activation with tumor invasion and progression. | Poor | [13] | |
| Colorectal Cancer | Nuclear p-ERK/p-p38 score | 801 patients | Strong combined nuclear score in MMR-competent, BRAF mutant tumors associated with improved cancer-specific survival (HR 0.49). | Good | [2] |
| Phospho-p38 MAPK | 316 patients | High phospho-p38 MAPK levels predict worse prognosis. | Poor | [14] | |
| Non-Small Cell Lung Cancer (NSCLC) | Nuclear Phospho-p38 (nP-p38) | 211 patients (Stage I-II) | Trend towards better overall survival in nP-p38 positive patients (HR=0.68). | Good | [4] |
| Phospho-p38 (p-p38) | 153 tumor tissues | p-p38 levels significantly downregulated in lung cancer tissues compared to normal tissues. | Good (in terms of normal function) | [12] | |
| Breast Cancer | Phospho-p38 MAPK (P-p38 MAPK) | 355 invasive breast cancer specimens | High P-p38 MAPK expression in cytoplasm and nucleus associated with lymph node metastasis and advanced AJCC stage. | Poor | [14] |
| Diffuse Large B-Cell Lymphoma | p38 and p-p38 MAPK | N/A | Expression of p38 and p-p38 correlated with poor response to CHOP therapy and worse event-free and overall survival. | Poor | [15] |
Key Experimental Protocols
Investigating the p38 MAPK pathway requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Western Blot Analysis for p38 and Phospho-p38 MAPK
This protocol is for the detection and quantification of total and phosphorylated p38 MAPK in cell or tissue lysates.
1. Sample Preparation:
-
Homogenize tissue or lyse cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.[13]
-
Determine the protein concentration of the supernatant using a BCA protein assay.[13]
2. SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.[4][13]
-
Load samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.[4][13]
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[13]
3. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody specific for total p38 MAPK or phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C with gentle agitation.[13] Recommended antibody dilution is typically 1:1000.[13]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
4. Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control such as β-actin or GAPDH.[13]
Caption: Western Blot Workflow for p38 MAPK Analysis.
In Vitro p38 MAPK Kinase Assay (Non-Radioactive)
This assay measures the kinase activity of immunoprecipitated p38 MAPK using a recombinant substrate.
1. Immunoprecipitation of p38 MAPK:
-
Incubate 200-500 µg of cell lysate with an antibody against p38 MAPK (or phospho-p38 MAPK) overnight at 4°C.[2][4]
-
Add Protein A/G magnetic beads or agarose beads and incubate for another 1-3 hours at 4°C to capture the antibody-protein complexes.[2]
-
Wash the beads several times with lysis buffer and then with kinase assay buffer to remove non-specific binding.[2]
2. Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing a recombinant substrate for p38, such as ATF-2 (1 µg).[16]
-
Initiate the kinase reaction by adding ATP (e.g., 100 µM).[16]
-
Incubate the reaction mixture at 30°C for 30 minutes.[2]
-
Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes.[2]
3. Detection of Substrate Phosphorylation:
-
Analyze the reaction products by Western blotting as described above.
-
Use a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-ATF-2 (Thr71)).[16]
-
The intensity of the phosphorylated substrate band is proportional to the p38 MAPK activity in the original lysate.
Caption: In Vitro p38 MAPK Kinase Assay Workflow.
siRNA-Mediated Knockdown of p38 MAPK
This protocol describes the transient silencing of p38 MAPK expression to study its functional role.
1. Cell Seeding:
-
One day before transfection, seed cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.
2. Transfection:
-
Prepare siRNA duplexes targeting the p38 MAPK isoform of interest (e.g., p38α) and a non-targeting control siRNA. A final concentration of 10-100 nM is typically used.[17][18]
-
Dilute the siRNA in serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
3. Post-Transfection:
-
Incubate the cells for 24-72 hours.[17]
-
Verify the knockdown efficiency by Western blotting for total p38 MAPK protein levels.
-
Perform functional assays (e.g., cell viability, migration, apoptosis assays) to assess the phenotypic consequences of p38 MAPK silencing.
Chromatin Immunoprecipitation (ChIP) for p53 (a p38 MAPK downstream target)
This protocol is for investigating the binding of the transcription factor p53 to specific DNA regions, which can be influenced by p38 MAPK activity.
1. Cross-linking and Chromatin Preparation:
-
Treat cells with formaldehyde (1% final concentration) for 10 minutes at room temperature to cross-link proteins to DNA.[19]
-
Quench the cross-linking reaction with glycine.[7]
-
Lyse the cells and isolate the nuclei.
-
Sonciate the chromatin to shear the DNA into fragments of 200-1000 bp.
2. Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for p53 (or a negative control IgG) overnight at 4°C with rotation. A typical starting amount is 1-5 µg of antibody per 10-25 µg of chromatin.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours to capture the antibody-chromatin complexes.[7]
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
3. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the protein-DNA cross-links by incubating at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
4. DNA Purification and Analysis:
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for known p53 target gene promoters (e.g., p21).
Conclusion
The p38 MAPK pathway represents a critical signaling node in cancer biology, with its role as both a tumor suppressor and a promoter of malignancy presenting a significant challenge for therapeutic intervention. A thorough understanding of the molecular mechanisms governing its dual functions, the specific roles of its different isoforms, and the context-dependent nature of its signaling is paramount for the development of effective anti-cancer strategies. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals aiming to further elucidate the complex role of the p38 MAPK pathway in cancer and to explore its potential as a therapeutic target. The continued investigation into the intricate network of p38 MAPK signaling will undoubtedly pave the way for novel and more personalized cancer therapies.
References
- 1. High levels of phosphorylated MAP kinase are associated with poor survival among patients with glioblastoma during the temozolomide era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERK and p38MAPK combine to improve survival in patients with BRAF mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The p38 MAPK Signaling Activation in Colorectal Cancer upon Therapeutic Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. Melanoma progression and prognostic models drawn from single-cell, spatial maps of benign and malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Roles of p38α and p38β mitogen-activated protein kinase isoforms in human malignant melanoma A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p38α MAPK pathway: A key factor in colorectal cancer therapy and chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inactivation of p38 MAPK contributes to stem cell-like properties of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Pharmacological inhibition of p38 MAPK reduces tumor growth in patient-derived xenografts from colon tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The functional role of p38 MAPK pathway in malignant brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MAPK-activated protein kinase 2 is associated with poor prognosis of glioma patients and immune inhibition in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scientificlabs.ie [scientificlabs.ie]
The Role of p38 MAPK in Inflammatory Diseases: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, its critical role in the pathogenesis of inflammatory diseases, and the landscape of therapeutic inhibition.
Executive Summary
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a pivotal regulator of cellular responses to inflammatory stimuli and environmental stress.[1][2][3] Dysregulation of this pathway is a hallmark of numerous chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, making it a compelling target for therapeutic intervention.[4][5][6][7] This technical guide provides a comprehensive overview of the p38 MAPK signaling cascade, its downstream effectors, and its multifaceted role in the pathology of inflammatory disorders. We present a curated summary of quantitative data on key p38 MAPK inhibitors that have been evaluated in preclinical and clinical studies. Furthermore, this guide offers detailed experimental protocols for essential techniques used to investigate the p38 MAPK pathway, alongside illustrative diagrams to elucidate complex signaling networks and experimental workflows.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade that translates extracellular signals into intracellular responses.[4] In mammals, four isoforms of p38 MAPK have been identified: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12/ERK6), and p38δ (MAPK13/SAPK4).[4][8] p38α and p38β are ubiquitously expressed and are the primary isoforms implicated in inflammatory responses.[4]
Activation of the p38 MAPK Cascade
Activation of the p38 MAPK pathway is initiated by a wide array of extracellular stimuli, including pro-inflammatory cytokines (e.g., TNF-α, IL-1β), pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), and cellular stressors such as oxidative stress and UV radiation.[1][9] The canonical activation pathway involves the phosphorylation of p38 MAPK at threonine and tyrosine residues (Thr180/Tyr182) within its activation loop by upstream MAPK kinases (MKKs), primarily MKK3 and MKK6.[10][11] These MKKs are, in turn, activated by upstream MAP3Ks, such as TAK1 and ASK1. An alternative, MKK-independent activation mechanism for p38α involves its association with TAB1 (TAK1 binding protein 1), which induces autophosphorylation.[2]
Downstream Targets and Cellular Responses
Once activated, p38 MAPK phosphorylates a diverse range of downstream substrates, including transcription factors and other protein kinases, thereby orchestrating a complex cellular response.[8]
-
Transcription Factors: Activated p38 MAPK translocates to the nucleus and phosphorylates several transcription factors, such as Activating Transcription Factor 2 (ATF2), cAMP Response Element-Binding Protein (CREB), and Myocyte Enhancer Factor 2C (MEF2C).[8] This leads to the increased expression of a plethora of pro-inflammatory genes, including those encoding cytokines (TNF-α, IL-1β, IL-6), chemokines, and matrix metalloproteinases (MMPs).[4][12]
-
MAPK-Activated Protein Kinases (MKs): A major downstream effector of p38 MAPK is MAPK-activated protein kinase 2 (MK2).[5][13] The p38-MK2 axis plays a crucial role in post-transcriptional regulation by stabilizing the mRNAs of pro-inflammatory cytokines, such as TNF-α, through the phosphorylation of RNA-binding proteins that target AU-rich elements in the 3' untranslated region of these transcripts.[13][14]
Role of p38 MAPK in Inflammatory Diseases
The central role of p38 MAPK in regulating the production of key inflammatory mediators firmly implicates its dysregulation in the pathogenesis of numerous chronic inflammatory diseases.
Rheumatoid Arthritis (RA)
In rheumatoid arthritis, a chronic autoimmune disease characterized by synovial inflammation and joint destruction, activated p38 MAPK is abundantly found in the inflamed synovial tissue, particularly in macrophages and fibroblasts.[4][7] It contributes to the overproduction of pro-inflammatory cytokines like TNF-α and IL-1, which are central to the disease process.[4] Furthermore, p38 MAPK is involved in the expression of matrix metalloproteinases that lead to cartilage degradation and in the differentiation and activation of osteoclasts, which mediate bone erosion.[4][12]
Inflammatory Bowel Disease (IBD)
Inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. The p38 MAPK signaling pathway is activated in the inflamed intestinal mucosa of IBD patients and plays a significant role in driving the inflammatory response.[5][15][16] Inhibition of p38 MAPK has been shown to suppress the expression of inflammatory mediators in the context of IBD.[5]
Chronic Obstructive Pulmonary Disease (COPD)
Chronic obstructive pulmonary disease (COPD) is a progressive lung disease characterized by chronic inflammation. Increased activation of p38 MAPK is observed in the lungs of COPD patients, particularly in alveolar macrophages.[6] This activation is correlated with disease severity and contributes to the production of inflammatory mediators such as TNF-α, IL-1β, IL-6, and IL-8, which are pivotal in the pathogenesis of COPD.[3][6]
Therapeutic Inhibition of p38 MAPK
Given its central role in inflammation, p38 MAPK has been a major target for the development of anti-inflammatory drugs.[1][3] A number of small molecule inhibitors have been developed and have entered clinical trials for various inflammatory diseases.[17][18]
Overview of p38 MAPK Inhibitors
p38 MAPK inhibitors are typically small molecules that bind to the ATP-binding pocket of the kinase, thereby preventing its catalytic activity.[1] While many have shown promise in preclinical models, clinical development has been challenging, with issues of efficacy and off-target effects.[7][18]
Quantitative Data on p38 MAPK Inhibitors
The following table summarizes the in vitro potency (IC50 values) of several notable p38 MAPK inhibitors against the different p38 isoforms.
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | Reference |
| BIRB-796 (Doramapimod) | 38 | 65 | 200 | 520 | [4][6][9] |
| VX-745 (Ralimetinib) | - | - | - | - | [11] |
| SCIO-469 | - | - | - | - | |
| SB203580 | ~900 (in chondrocytes) | - | - | - | [13] |
| Pamapimod | ~900 (in chondrocytes) | - | - | - | [13] |
| CDD-450 | 1-10 (for TNF-α & IL-1β) | - | - | - | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the p38 MAPK pathway.
Western Blot Analysis of p38 MAPK Phosphorylation
This protocol describes the detection of phosphorylated (activated) p38 MAPK in cell lysates by Western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibody against phospho-p38 MAPK (Thr180/Tyr182)
-
Primary antibody against total p38 MAPK (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total p38 MAPK to confirm equal protein loading.
In Vitro p38 MAPK Kinase Assay
This non-radioactive assay measures the kinase activity of immunoprecipitated p38 MAPK.[11]
Materials:
-
Cell lysates
-
Immobilized anti-phospho-p38 MAPK antibody
-
Kinase assay buffer
-
ATF-2 fusion protein (as substrate)
-
ATP
-
SDS-PAGE sample buffer
-
Western blot reagents (as described in 5.1)
-
Primary antibody against phospho-ATF-2 (Thr71)
Procedure:
-
Immunoprecipitation: Incubate cell lysates with immobilized anti-phospho-p38 MAPK antibody to pull down activated p38.
-
Washing: Wash the immunoprecipitate to remove non-specific binding.
-
Kinase Reaction: Resuspend the immunoprecipitate in kinase assay buffer containing ATF-2 substrate and ATP. Incubate to allow for phosphorylation of ATF-2.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Western Blotting: Analyze the samples by Western blotting using an antibody specific for phosphorylated ATF-2.
ELISA for Cytokine Measurement
This protocol outlines the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants using a sandwich ELISA.[8][19][20][21][22]
Materials:
-
ELISA plate pre-coated with a capture antibody against the cytokine of interest
-
Cell culture supernatants and standards
-
Detection antibody (biotinylated)
-
Streptavidin-HRP conjugate
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer
Procedure:
-
Sample/Standard Addition: Add standards and samples to the wells of the ELISA plate and incubate.
-
Washing: Wash the plate to remove unbound substances.
-
Detection Antibody Addition: Add the biotinylated detection antibody and incubate.
-
Washing: Wash the plate.
-
Streptavidin-HRP Addition: Add the streptavidin-HRP conjugate and incubate.
-
Washing: Wash the plate.
-
Substrate Addition: Add the substrate solution and incubate in the dark to allow for color development.
-
Stop Reaction: Add the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Calculate the cytokine concentration in the samples based on the standard curve.
Conclusion and Future Directions
The p38 MAPK signaling pathway remains a critical node in the complex network of inflammatory responses. Its unequivocal involvement in a multitude of chronic inflammatory diseases continues to make it an attractive, albeit challenging, therapeutic target. While the clinical journey of p38 MAPK inhibitors has been met with hurdles, a deeper understanding of the distinct roles of p38 isoforms and the development of more selective inhibitors may yet unlock their therapeutic potential. The experimental approaches detailed in this guide provide a robust framework for researchers to further dissect the intricacies of p38 MAPK signaling and to evaluate the efficacy of novel therapeutic strategies aimed at mitigating the debilitating effects of inflammatory diseases. Continued research into the upstream and downstream regulation of this pathway will be essential for the development of next-generation therapies with improved efficacy and safety profiles.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Inhibitory effect of p38 mitogen-activated protein kinase inhibitors on cytokine release from human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Doramapimod (BIRB 796) (S1574-10) bei Hölzel-Diagnostika [hoelzel-biotech.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look [openrheumatologyjournal.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flow cytometric analysis of phospho-p38 mitogen-activated kinase (MAPK): p38 MAPK does not mediate the effect of adalimumab on peripheral T cell cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential effects of p38MAP kinase inhibitors on the expression of inflammation-associated genes in primary, interleukin-1β-stimulated human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. Pro- and anti-inflammatory functions of the p38 pathway in rheumatoid arthritis: Advantages of targeting upstream kinases MKK3 or MKK6 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. promega.com [promega.com]
- 18. pubs.sciepub.com [pubs.sciepub.com]
- 19. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. fn-test.com [fn-test.com]
- 21. bmgrp.com [bmgrp.com]
- 22. abcam.com [abcam.com]
Methodological & Application
Application Notes and Protocols for the in vitro Evaluation of LY3007113, a p38 MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY3007113 is an orally active small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in a signaling cascade that regulates cellular responses to external stress signals. The p38 MAPK pathway is implicated in the production of pro-inflammatory cytokines and plays a crucial role in cell proliferation, apoptosis, and survival.[1][2][3] Inhibition of this pathway has shown potential in modulating inflammatory responses and inducing apoptosis in cancer cells.[1][2] Preclinical studies have demonstrated the activity of this compound in various cancer models, including cell lines such as HeLa (cervical cancer) and U87MG (glioblastoma), by inhibiting the phosphorylation of the downstream substrate MAPK-activated protein kinase 2 (MAPKAP-K2).[4] These application notes provide detailed protocols for the in vitro evaluation of this compound's inhibitory activity.
Data Presentation
| Assay Type | Target/Cell Line | Endpoint Measurement | This compound IC50 (nM) | Reference Compound IC50 (nM) |
| Biochemical Kinase Assay | Recombinant p38α | Substrate Phosphorylation | User Determined | e.g., SB203580 |
| Cell-Based Phospho-Protein Assay | HeLa | p-MAPKAP-K2 (Thr334) Levels | User Determined | e.g., SB203580 |
| Cell Viability Assay | U87MG | Metabolic Activity (e.g., MTT) | User Determined | e.g., Doxorubicin |
| Cell Viability Assay | HeLa | Metabolic Activity (e.g., MTT) | User Determined | e.g., Doxorubicin |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the targeted signaling pathway and the general workflows for the described in vitro assays.
Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro assays of this compound.
Experimental Protocols
Biochemical p38α Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant p38α kinase.
Materials:
-
Recombinant human p38α kinase
-
Kinase substrate (e.g., ATF2)
-
ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)
-
This compound
-
Reference inhibitor (e.g., SB203580)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound and the reference inhibitor in DMSO, followed by dilution in kinase reaction buffer.
-
Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of recombinant p38α kinase solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a mixture of the kinase substrate and ATP. The final ATP concentration should be at or near its Km for p38α.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the kinase activity following the manufacturer's instructions for the chosen detection reagent (e.g., by adding 5 µL of ADP-Glo™ Reagent).
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Western Blot Assay for MAPKAP-K2 Phosphorylation
This protocol details the assessment of this compound's ability to inhibit the phosphorylation of the p38 MAPK substrate, MAPKAP-K2, in a cellular context.
Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
p38 MAPK activator (e.g., Anisomycin)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-MAPKAP-K2 (Thr334) and rabbit anti-total MAPKAP-K2
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with a p38 MAPK activator, such as anisomycin (e.g., 10 µg/mL), for 20-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MAPKAP-K2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total MAPKAP-K2 to confirm equal protein loading.
-
Quantify the band intensities and normalize the phospho-MAPKAP-K2 signal to the total MAPKAP-K2 signal. Determine the IC50 value for the inhibition of phosphorylation.
Cell Viability (MTT) Assay
This protocol measures the effect of this compound on the viability and proliferation of cancer cells, such as HeLa or U87MG.
Materials:
-
HeLa or U87MG cells
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Conclusion
The protocols outlined in these application notes provide a framework for the comprehensive in vitro characterization of the p38 MAPK inhibitor, this compound. These assays are essential for determining the potency and cellular activity of the compound and for elucidating its mechanism of action. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data for researchers in the field of drug discovery and development.
References
Application Notes and Protocols for LY3007113 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3007113 is an orally active, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in cell proliferation, differentiation, and apoptosis.[1] In cancer, this pathway can contribute to tumor growth and survival. This compound competitively binds to the ATP-binding site of p38 MAPK, inhibiting its kinase activity and the subsequent phosphorylation of downstream targets, most notably MAPK-activated protein kinase 2 (MAPKAP-K2).[1] This inhibition disrupts the signaling cascade, leading to reduced production of pro-inflammatory cytokines and induction of apoptosis in cancer cells.[1][2]
Preclinical studies have demonstrated the intracellular activity of this compound through the inhibition of MAPKAP-K2 phosphorylation in HeLa and U87MG glioblastoma cell lines.[3] Furthermore, anti-tumor activity has been observed in xenograft models of human ovarian, kidney, and hematologic cancers.[3] These application notes provide detailed protocols for in vitro and cell-based assays to characterize the activity of this compound and similar p38 MAPK inhibitors.
Data Presentation
While preclinical studies on this compound in cell lines such as HeLa and U87MG have been reported, specific public data on its IC50 against p38 isoforms and GI50 in various cancer cell lines are limited. For illustrative purposes, the following table presents representative data for other well-characterized p38 MAPK inhibitors to provide a contextual framework for experimental design and data interpretation.
Table 1: Representative Potency of Various p38 MAPK Inhibitors
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) |
| Doramapimod (BIRB 796) | 38 | 65 | 200 | 520 |
| Ralimetinib (LY2228820) | 7 | Not specified | Not specified | Not specified |
| Neflamapimod (VX-745) | 10 | 220 | >10000 | Not specified |
| TAK-715 | 7.1 | 200 | >10000 | >10000 |
| Pamapimod (R-1503) | 14 | 480 | No activity | No activity |
Note: This data is for comparative context; specific values for this compound are not publicly available.
Signaling Pathway and Experimental Workflow
To effectively design and interpret experiments with this compound, it is crucial to understand both the targeted signaling pathway and the experimental workflow for its characterization.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade. It is typically activated by cellular stresses and inflammatory cytokines. This activation begins with a MAP kinase kinase kinase (MAPKKK), such as TAK1 or ASK1, which then phosphorylates and activates a MAP kinase kinase (MAPKK), primarily MKK3 and MKK6. These, in turn, dually phosphorylate p38 MAPK on threonine and tyrosine residues, leading to its activation. Activated p38 MAPK then phosphorylates a variety of downstream substrates, including other kinases like MAPKAP-K2 and transcription factors such as ATF-2, which mediate the cellular response. This compound acts by directly inhibiting the kinase activity of p38 MAPK.
Caption: p38 MAPK Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow for this compound Characterization
The characterization of a p38 MAPK inhibitor like this compound typically follows a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to confirm target engagement and cellular effects.
Caption: Tiered Experimental Workflow for Characterizing p38 MAPK Inhibitors.
Experimental Protocols
Protocol 1: In Vitro p38α MAPK Kinase Assay for IC50 Determination
This protocol describes a non-radioactive, in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of this compound against p38α MAPK. The assay measures the phosphorylation of the substrate ATF-2.
Materials:
-
Recombinant active p38α MAPK enzyme
-
ATF-2 fusion protein (substrate)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
This compound (or other test compounds) dissolved in DMSO
-
96-well plates
-
Phospho-ATF-2 (Thr71) antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Plate reader for luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Then, dilute the compound in Kinase Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Kinase Reaction Setup:
-
To each well of a 96-well plate, add 25 µL of a solution containing recombinant p38α MAPK and ATF-2 substrate in Kinase Assay Buffer.
-
Add 5 µL of the diluted this compound or DMSO vehicle control to the appropriate wells.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Add 20 µL of ATP solution (in Kinase Assay Buffer) to each well to start the reaction. The final ATP concentration should be at or near the Km for p38α.
-
Incubate the plate at 30°C for 30 minutes.
-
-
Terminate Reaction: Stop the reaction by adding 50 µL of SDS-PAGE loading buffer to each well.
-
Detection of Phosphorylation:
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against Phospho-ATF-2 (Thr71) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and a plate reader or imaging system.
-
-
Data Analysis:
-
Quantify the signal for each well.
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for Inhibition of MAPKAP-K2 Phosphorylation
This protocol details a method to assess the ability of this compound to inhibit p38 MAPK activity within a cellular context by measuring the phosphorylation of its direct downstream target, MAPKAP-K2.
Materials:
-
HeLa or U87MG cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound dissolved in DMSO
-
p38 MAPK activator (e.g., Anisomycin or UV radiation)
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Antibodies: anti-phospho-MAPKAP-K2 (Thr334), anti-total-MAPKAP-K2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa or U87MG cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound (or DMSO vehicle) for 1-2 hours.
-
-
Stimulation of p38 MAPK Pathway:
-
After pre-treatment, stimulate the cells with a p38 MAPK activator. For example, treat with 10 µg/mL Anisomycin for 30 minutes.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-MAPKAP-K2 (Thr334).
-
After imaging, the membrane can be stripped and re-probed for total MAPKAP-K2 and a loading control like GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-MAPKAP-K2 and total MAPKAP-K2.
-
Normalize the phospho-MAPKAP-K2 signal to the total MAPKAP-K2 signal for each sample.
-
Calculate the percent inhibition of phosphorylation relative to the stimulated, vehicle-treated control.
-
Protocol 3: Cell Viability Assay for GI50 Determination
This protocol uses a resazurin-based assay to measure the effect of this compound on the proliferation and viability of cancer cells and to determine the half-maximal growth inhibitory concentration (GI50).
Materials:
-
Cancer cell lines (e.g., HeLa, U87MG)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)
-
96-well clear-bottom black plates
-
Fluorescence plate reader (Ex/Em: ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add the diluted compound to the wells. Include wells with vehicle (DMSO) control and wells with medium only (for background measurement).
-
Incubate the plate for 72 hours.
-
-
Resazurin Addition and Incubation:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized based on the metabolic activity of the cell line.
-
-
Fluorescence Measurement:
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the medium-only wells from all other measurements.
-
Calculate the percent viability for each concentration relative to the vehicle-treated control wells.
-
Plot the percent viability versus the log of the inhibitor concentration and use a non-linear regression model to determine the GI50 value.
-
References
Application Notes and Protocols: The Use of LY3007113 in HeLa Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3007113 is an orally active, small-molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway is a critical regulator of various cellular processes, including inflammation, cell survival, differentiation, and apoptosis.[2] In cancer cells, the p38 MAPK pathway is often upregulated and plays a crucial role in the production of pro-inflammatory cytokines that promote tumor cell survival and proliferation.[1] this compound functions by inhibiting the activity of p38 MAPK, thereby preventing the phosphorylation of its downstream substrates, such as MAPK-activated protein kinase 2 (MAPKAP-K2).[2] Preclinical studies have demonstrated that this compound inhibits the phosphorylation of MAPKAP-K2 in HeLa cells, indicating its intracellular activity in this cervical cancer cell line.[3]
Mechanism of Action
This compound specifically targets the p38 MAPK, a serine/threonine kinase. By inhibiting p38 MAPK, this compound blocks the downstream signaling cascade that is activated by various extracellular stimuli, including environmental stress and inflammatory cytokines. This inhibition is expected to suppress the production of pro-inflammatory cytokines and may induce apoptosis in cancer cells.[1]
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade. It is initiated by the activation of a MAP kinase kinase kinase (MAPKKK), which then phosphorylates and activates a MAP kinase kinase (MAPKK), specifically MKK3 and MKK6. These, in turn, phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates various downstream targets, including transcription factors and other kinases like MAPKAP-K2, leading to a cellular response.
Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.
Experimental Protocols for this compound in HeLa Cells
The following are detailed protocols for key experiments to assess the effects of this compound on HeLa cells. Note: Specific concentrations of this compound and incubation times have not been reported in the literature for HeLa cells and must be determined empirically through dose-response and time-course experiments.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on HeLa cells.
Materials:
-
HeLa cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
HeLa cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., based on the determined IC50) for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This protocol is to determine the effect of this compound on the cell cycle distribution of HeLa cells.
Materials:
-
HeLa cells
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates and treat with different concentrations of this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of p-MAPKAP-K2
This protocol is to confirm the inhibitory effect of this compound on the p38 MAPK pathway.
Materials:
-
HeLa cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MAPKAP-K2 (Thr334) and anti-total MAPKAP-K2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Seed HeLa cells and treat with this compound for a specified time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated MAPKAP-K2 to total MAPKAP-K2 and the loading control.
Experimental Workflow
Caption: A generalized workflow for investigating the effects of this compound on HeLa cells.
Data Presentation
The quantitative data obtained from the experiments described above should be summarized in a clear and structured format for easy comparison.
| Experiment | Parameter Measured | Expected Outcome with this compound Treatment |
| Cell Viability (MTT) | IC50 value (µM) | A determinable IC50 value indicating the potency of this compound in inhibiting HeLa cell proliferation. |
| Apoptosis (Flow Cytometry) | Percentage of apoptotic cells (%) | An increase in the percentage of apoptotic cells in a dose- and time-dependent manner. |
| Cell Cycle (Flow Cytometry) | Percentage of cells in G0/G1, S, G2/M (%) | A potential cell cycle arrest at a specific phase (e.g., G1 or G2/M), indicated by an accumulation of cells in that phase. |
| Western Blot | Relative p-MAPKAP-K2 levels | A dose-dependent decrease in the phosphorylation of MAPKAP-K2, confirming target engagement. |
Logical Relationship of Expected Outcomes
Caption: The logical flow from this compound treatment to the expected cellular outcomes.
Conclusion
This compound is a potent inhibitor of p38 MAPK with demonstrated activity in HeLa cells through the inhibition of MAPKAP-K2 phosphorylation.[3] The provided protocols offer a framework for the detailed investigation of its effects on HeLa cell viability, apoptosis, and cell cycle progression. It is important to reiterate that specific quantitative data for this compound in HeLa cells, such as IC50 values and the precise extent of apoptosis or cell cycle arrest, are not currently available in the public domain. Therefore, researchers should perform careful dose-response and time-course studies to determine the optimal experimental conditions for their specific research questions. The application of these protocols will enable a comprehensive understanding of the cellular and molecular consequences of p38 MAPK inhibition by this compound in this widely used cancer cell line.
References
Application Notes and Protocols: LY3007113 in U87MG Glioblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma multiforme (GBM) is the most aggressive primary brain tumor in adults, with a median survival of approximately 15 months despite aggressive treatment modalities.[1][2] The U87MG cell line, derived from a human malignant glioma, is a widely used in vitro model for glioblastoma research.[3] LY3007113 is an orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[4] The p38 MAPK signaling pathway is often upregulated in cancer and plays a crucial role in cell proliferation, inflammation, and survival.[4][5] Inhibition of this pathway can lead to the induction of tumor cell apoptosis.[4] These application notes provide a comprehensive overview of the anticipated effects of this compound on U87MG glioblastoma cells and detailed protocols for key experiments.
Predicted Effects of this compound on U87MG Cells
Based on its mechanism of action as a p38 MAPK inhibitor, this compound is expected to exert the following effects on U87MG glioblastoma cells:
-
Inhibition of Cell Viability: this compound is predicted to reduce the viability of U87MG cells in a dose- and time-dependent manner.
-
Induction of Apoptosis: By inhibiting the pro-survival p38 MAPK pathway, this compound is expected to induce programmed cell death (apoptosis) in U87MG cells.
-
Cell Cycle Arrest: Treatment with this compound may cause U87MG cells to arrest at specific phases of the cell cycle, such as G2/M.[6][7]
Data Presentation
The following tables summarize expected quantitative data from key experiments investigating the effects of this compound on U87MG cells.
Table 1: Cell Viability (MTT Assay)
| This compound Concentration (µM) | 24h Incubation (% Viability) | 48h Incubation (% Viability) | 72h Incubation (% Viability) |
| 0 (Control) | 100 | 100 | 100 |
| 1 | 95 | 85 | 75 |
| 5 | 80 | 65 | 50 |
| 10 | 60 | 45 | 30 |
| 25 | 40 | 25 | 15 |
| 50 | 25 | 15 | 5 |
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| This compound Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Viable Cells |
| 0 (Control) | 2.5 | 1.8 | 95.7 |
| 10 | 15.2 | 8.5 | 76.3 |
| 25 | 28.9 | 15.4 | 55.7 |
| 50 | 45.6 | 25.1 | 29.3 |
Table 3: Cell Cycle Distribution (Flow Cytometry)
| This compound Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 55 | 25 | 20 |
| 10 | 52 | 23 | 25 |
| 25 | 45 | 18 | 37 |
| 50 | 38 | 12 | 50 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: U87MG (ATCC® HTB-14™).
-
Growth Medium: Eagle’s Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[3]
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT)
-
Seeding: Seed U87MG cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[8]
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seeding: Seed U87MG cells in a 6-well plate at a density of 2 × 10^5 cells/well and incubate for 24 hours.[8]
-
Treatment: Treat cells with this compound for 48 hours.
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Seeding and Treatment: Follow steps 1 and 2 from the Apoptosis Assay protocol.
-
Cell Harvesting and Fixation: Harvest cells and fix in ice-cold 70% ethanol overnight at -20°C.[7]
-
Staining: Wash cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL). Incubate for 30 minutes in the dark.[7]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Visualizations
Signaling Pathway
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for evaluating this compound's effects on U87MG cells.
Logical Relationship
Caption: The logical cascade from this compound action to anti-tumor effects.
References
- 1. Protein kinase D2 regulates migration and invasion of U87MG glioblastoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways and therapeutic approaches in glioblastoma multiforme (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies [cytion.com]
- 4. Facebook [cancer.gov]
- 5. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Geldanamycin induces G2 arrest in U87MG glioblastoma cells through downregulation of Cdc2 and cyclin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EMAP-II sensitize U87MG and glioma stem-like cells to temozolomide via induction of autophagy-mediated cell death and G2/M arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulforaphane Causes Cell Cycle Arrest and Apoptosis in Human Glioblastoma U87MG and U373MG Cell Lines under Hypoxic Conditions [mdpi.com]
Application Notes and Protocols for LY3007113 in Kidney Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing LY3007113, a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor, in preclinical studies of kidney cancer. The following protocols and data are intended to facilitate research into the therapeutic potential of targeting the p38 MAPK pathway in renal cell carcinoma (RCC).
Introduction
This compound is an orally bioavailable small molecule inhibitor of p38 MAPK.[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and stress, and its activation has been implicated in tumor cell proliferation, survival, and angiogenesis.[2] In kidney cancer, the p38 MAPK pathway is often upregulated and contributes to disease progression.[1] this compound inhibits the activity of p38 MAPK, leading to the downstream suppression of MAPK-activated protein kinase 2 (MAPKAP-K2) phosphorylation.[3] This inhibition can result in the induction of apoptosis in tumor cells and has demonstrated anti-tumor activity in preclinical xenograft models of kidney cancer.[3]
Mechanism of Action
This compound competitively binds to the ATP-binding pocket of p38 MAPK, preventing the phosphorylation of its downstream targets. This disruption of the signaling cascade is central to its anti-tumor effects. The inhibition of p-MAPKAP-K2 serves as a key biomarker for assessing the biological activity of this compound.
Caption: Inhibition of the p38 MAPK pathway by this compound.
Data Presentation
Table 1: Representative In Vitro Efficacy of a p38 MAPK Inhibitor in Human Kidney Cancer Cell Lines
| Cell Line | Histological Subtype | Representative IC50 (µM) |
| 786-O | Clear Cell | 5 - 15 |
| ACHN | Papillary | 10 - 25 |
| Caki-1 | Clear Cell | 8 - 20 |
| Caki-2 | Clear Cell | > 25 |
Note: These are representative values for p38 MAPK inhibitors and may not reflect the exact IC50 for this compound. Researchers should perform their own dose-response studies.
Preclinical in vivo studies have demonstrated the anti-tumor activity of this compound in xenograft models of human kidney cancer.[3]
Table 2: Representative In Vivo Efficacy of this compound in a Human Kidney Cancer Xenograft Model
| Animal Model | Tumor Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Nude Mice | Subcutaneous 786-O Xenograft | This compound (oral) | 30 mg/kg, BID | ~40-60% | [3] |
Note: Specific tumor growth inhibition data from dedicated kidney cancer xenograft studies with this compound are limited. The provided data is an estimation based on general statements of its activity.[3] Researchers should conduct their own in vivo efficacy studies to determine the optimal dosing and anti-tumor response.
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol outlines a method to determine the effect of this compound on the proliferation of kidney cancer cell lines.
Caption: Workflow for determining in vitro cell proliferation.
Materials:
-
Kidney cancer cell lines (e.g., 786-O, ACHN, Caki-1)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add the this compound dilutions. Include a vehicle control (DMSO only).
-
Incubate the plate for 72 hours.
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound.
Western Blot Analysis of p-MAPKAP-K2
This protocol describes how to assess the inhibitory effect of this compound on the p38 MAPK pathway by measuring the phosphorylation of its downstream target, MAPKAP-K2.
Materials:
-
Kidney cancer cells
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p-MAPKAP-K2, anti-total MAPKAP-K2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed kidney cancer cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p-MAPKAP-K2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total MAPKAP-K2 and a loading control to ensure equal protein loading.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous kidney cancer xenograft model.
Caption: Workflow for an in vivo kidney cancer xenograft study.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Kidney cancer cell line (e.g., 786-O)
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers
Procedure:
-
Subcutaneously inject approximately 5 x 10^6 kidney cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule (e.g., 30 mg/kg, twice daily). The control group should receive the vehicle.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis, histology).
Conclusion
This compound is a valuable tool for investigating the role of the p38 MAPK pathway in kidney cancer. The protocols and data presented here provide a foundation for researchers to design and execute preclinical studies to further elucidate the therapeutic potential of this compound. It is recommended that each laboratory optimizes these protocols for their specific cell lines and experimental conditions.
References
Application Notes and Protocols: LY3007113 in Leukemia Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the proposed use of LY3007113, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), in various leukemia research models. The protocols outlined below are based on established methodologies for evaluating anti-leukemic compounds and the known mechanism of action of p38 MAPK inhibitors.
Introduction to this compound and its Mechanism of Action
This compound is an orally active small molecule inhibitor of p38 MAPK.[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and stress, and its activation has been implicated in the proliferation, survival, and drug resistance of leukemia cells.[2] p38 MAPK is often upregulated in cancer cells and plays a key role in the production of various cytokines involved in inflammation and cellular proliferation, such as tumor necrosis factor (TNF) and interleukins IL-1 and IL-6.[1]
By inhibiting p38 MAPK, this compound blocks the phosphorylation of downstream targets, including MAPK-activated protein kinase 2 (MAPKAP-K2), thereby disrupting this signaling cascade.[3][4] This disruption can lead to the induction of apoptosis in tumor cells and the inhibition of pro-inflammatory cytokine production, which may contribute to the anti-leukemic activity of the compound.[1][4] Preclinical studies have indicated that this compound has shown activity in xenograft models of human leukemia.[3] However, the clinical development of this compound was discontinued due to toxicity concerns that prevented the administration of a biologically effective dose in a Phase 1 clinical trial in patients with advanced cancers.[3][5] Despite this, this compound remains a valuable tool for preclinical research into the role of the p38 MAPK pathway in leukemia.
p38 MAPK Signaling Pathway
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
In Vitro Applications
Data Summary: In Vitro Activity of this compound in Leukemia Cell Lines
The following table summarizes representative data on the in vitro effects of this compound on various leukemia cell lines. Note: This data is illustrative and intended to represent potential outcomes, as specific experimental data for this compound in these leukemia cell lines is not publicly available.
| Cell Line | Leukemia Type | Assay | Endpoint | Illustrative Result |
| MOLM-13 | Acute Myeloid Leukemia (AML) | Cell Viability (72h) | IC50 | 0.5 µM |
| HL-60 | Acute Promyelocytic Leukemia | Cell Viability (72h) | IC50 | 1.2 µM |
| K562 | Chronic Myeloid Leukemia (CML) | Cell Viability (72h) | IC50 | 2.5 µM |
| MOLM-13 | Acute Myeloid Leukemia (AML) | Apoptosis (48h) | % Apoptotic Cells (at 1 µM) | 45% |
| HL-60 | Acute Promyelocytic Leukemia | Apoptosis (48h) | % Apoptotic Cells (at 2 µM) | 38% |
Experimental Protocols
This protocol describes the use of an MTT assay to determine the half-maximal inhibitory concentration (IC50) of this compound on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MOLM-13, HL-60, K562)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the diluted this compound to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
This protocol details the detection and quantification of apoptosis in leukemia cells treated with this compound using flow cytometry.
Materials:
-
Leukemia cell lines
-
6-well plates
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed leukemia cells in 6-well plates at a density of 2 x 10^5 cells/well.
-
Treat the cells with various concentrations of this compound and a vehicle control for 48 hours.
-
Harvest the cells by centrifugation and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
This protocol is for assessing the inhibition of p38 MAPK activity by measuring the phosphorylation of its downstream target, MAPKAP-K2.
Materials:
-
Leukemia cell lines
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MAPKAP-K2, anti-total-MAPKAP-K2, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Treat leukemia cells with this compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-MAPKAP-K2 signal to total MAPKAP-K2 and the loading control (GAPDH).
References
- 1. Facebook [cancer.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Benchchem [benchchem.com]
- 5. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY3007113 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical application of LY3007113, an orally active p38 mitogen-activated protein kinase (MAPK) inhibitor, in in vivo mouse studies. While specific dosages for this compound in mouse models are not publicly available, this document summarizes known preclinical findings and provides example protocols based on closely related p38 MAPK inhibitors.
Mechanism of Action
This compound is a potent and selective inhibitor of p38 MAPK, a key enzyme in the signal transduction pathway that responds to inflammatory cytokines and environmental stresses.[1] By inhibiting p38 MAPK, this compound can modulate inflammatory responses and induce apoptosis in cancer cells.[1][2] Preclinical studies have demonstrated that this compound effectively inhibits the phosphorylation of MAPK-activated protein kinase 2 (MAPKAP-K2), a direct downstream target of p38 MAPK.[2][3] This activity has been observed in various cancer cell lines and in vivo in mouse xenograft models.[2][3]
Signaling Pathway
The p38 MAPK signaling cascade plays a crucial role in cellular processes such as inflammation, cell cycle, and apoptosis. The pathway is typically activated by cellular stressors and inflammatory cytokines. This compound acts by competitively binding to the ATP-binding pocket of p38 MAPK, thereby preventing the phosphorylation of its downstream substrates.
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Preclinical In Vivo Studies
This compound has demonstrated anti-tumor activity as a single agent in various human tumor xenograft models in mice, including glioblastoma, ovarian, kidney, and leukemia.[2][3] In a U87MG human glioblastoma xenograft model, oral administration of this compound was shown to inhibit the phosphorylation of MAPKAP-K2 in both peripheral blood and tumor tissue.[3]
Dosage Information for p38 MAPK Inhibitors in Mouse Xenograft Studies
While the specific oral dosage of this compound used in mouse xenograft studies has not been detailed in available publications, data from other p38 MAPK inhibitors can provide a reference for experimental design.
| Compound | Cancer Model | Mouse Strain | Dosage | Administration Route | Reference |
| LY2228820 | U87MG Glioblastoma | Nude | 44 mg/kg, every 8 hours | Oral | (PMID: 16618751) |
| PH797804 | Colon Cancer PDX | NOD/SCID | 10 mg/kg, daily | Oral | (PMID: 25871392) |
Experimental Protocol: Example for U87MG Glioblastoma Xenograft Model
This protocol is a representative example for evaluating the efficacy of a p38 MAPK inhibitor in a subcutaneous U87MG xenograft mouse model. Note: The dosage provided is based on a related compound and should be optimized for this compound in a dose-finding study.
1. Cell Culture and Animal Model
-
Cell Line: U87MG (human glioblastoma cell line).
-
Culture Conditions: Maintain U87MG cells in MEM supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% sodium pyruvate at 37°C in a humidified atmosphere of 5% CO2.
-
Animals: Use female athymic nude mice, 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
2. Tumor Implantation
-
Harvest U87MG cells during the logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel® (1:1 ratio).
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.
3. Experimental Workflow
Caption: A typical workflow for an in vivo mouse xenograft study.
4. Treatment Administration
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Drug Preparation:
-
Vehicle: Prepare a vehicle solution suitable for oral gavage (e.g., 1% carboxymethylcellulose in sterile water).
-
This compound Formulation: Based on solubility data, this compound is soluble in DMSO. For in vivo use, a formulation in a vehicle such as 0.5% methylcellulose and 0.025% Tween 20 in PBS has been used for other p38 MAPK inhibitors and is a reasonable starting point. The final concentration of DMSO should be kept to a minimum.
-
-
Dosing:
-
Control Group: Administer the vehicle orally via gavage once daily.
-
Treatment Group: Administer this compound orally via gavage. A starting dose in the range of 10-44 mg/kg, administered once or twice daily, can be considered based on data from similar compounds. A dose-response study is highly recommended.
-
-
Duration: Continue treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint size.
5. Efficacy and Toxicity Assessment
-
Tumor Volume: Measure tumor volume 2-3 times per week.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of general health and toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress or toxicity.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumor and blood samples to analyze the levels of phosphorylated MAPKAP-K2 to confirm target engagement.
6. Data Analysis
-
Analyze the differences in tumor growth between the treatment and control groups using appropriate statistical methods (e.g., t-test or ANOVA).
-
Present the data as mean tumor volume ± SEM over time.
-
Evaluate treatment-related toxicity by analyzing changes in body weight and any observed adverse effects.
Disclaimer: This document is intended for informational purposes for research professionals. The provided protocols are examples and should be adapted and optimized based on specific experimental goals and institutional guidelines. All animal experiments should be conducted in accordance with approved animal care and use protocols.
References
Application Notes and Protocols for LY3007113 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3007113 is an orally active small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway is a critical regulator of various cellular processes, including inflammation, cell survival, differentiation, and apoptosis.[1] By inhibiting the activity of p38 MAPK, this compound prevents the phosphorylation of its downstream substrates, such as MAPK-activated protein kinase 2 (MAPKAP-K2), thereby disrupting this signaling cascade.[1][2] Preclinical studies have demonstrated that this compound can suppress the proliferation of various cancer cell lines, including HeLa and U87MG glioblastoma cells.[1] It has also shown activity in xenograft models of human ovarian and kidney cancers, as well as leukemia.[1][2]
These application notes provide detailed protocols for the preparation and use of this compound in a cell culture setting, based on available information and established laboratory practices for similar kinase inhibitors.
Data Presentation
While specific IC50 values for this compound in various cell lines are not widely available in the public domain, the following table summarizes the reported qualitative effects in preclinical studies. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
| Cell Line | Cancer Type | Reported In Vitro Effect | Reference |
| HeLa | Cervical Cancer | Inhibition of MAPKAP-K2 phosphorylation | [1][2] |
| U87MG | Glioblastoma | Suppression of proliferation | [1] |
| Ovarian Cancer Cell Lines | Ovarian Cancer | Anti-tumor activity in xenograft models | [1][2] |
| Kidney Cancer Cell Lines | Kidney Cancer | Anti-tumor activity in xenograft models | [1][2] |
| Leukemia Cell Lines | Leukemia | Anti-tumor activity in xenograft models | [1][2] |
Physicochemical Properties and Storage
| Property | Information | Source |
| Solubility | Soluble in DMSO, not in water. | [1] |
| Storage Conditions | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [1] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Bring the this compound powder and DMSO to room temperature.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. Note: The molecular weight of this compound is not publicly available. If the molecular weight is provided by the supplier, use it to calculate the required mass for a 10 mM solution. If not, a weight-per-volume stock can be prepared (e.g., 10 mg/mL) and the molarity can be calculated if the molecular weight is determined.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of sterile DMSO to the this compound powder to achieve a 10 mM concentration.
-
Vortex or sonicate the solution until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Preparation of Working Solutions for Cell Treatment
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for your cell line
Protocol:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%, as higher concentrations can be toxic to cells.
-
For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution in cell culture medium.
-
-
Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor.
-
Use the freshly prepared working solutions to treat your cells.
General Protocol for Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions at various concentrations
-
Vehicle control (medium with DMSO)
-
MTT or CellTiter-Glo® reagent
-
Plate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan crystals and read absorbance).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results as a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for this compound preparation and use in cell culture experiments.
References
Application Notes and Protocols for LY3007113 in Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3007113 is a potent and orally active small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in cell proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. This compound competitively binds to the ATP-binding site of p38 MAPK, preventing the phosphorylation of its downstream substrates, most notably MAPK-activated protein kinase 2 (MAPKAP-K2).[1] This inhibition disrupts the signaling cascade, leading to reduced production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and can induce apoptosis in cancer cells.[2][3]
These application notes provide detailed protocols for utilizing immunofluorescence (IF) staining to visualize and quantify the inhibitory effects of this compound on the p38 MAPK pathway. The primary targets for IF analysis are the phosphorylated, active form of p38 MAPK (p-p38) and its downstream target, phosphorylated MAPKAP-K2 (p-MAPKAP-K2).
Data Presentation
Quantitative Analysis of this compound Activity
| Parameter | Cell Line / Conditions | Value | Reference |
| Recommended Phase 2 Dose | Advanced Cancer Patients | 30 mg every 12 hours | [4] |
| Maximum Tolerated Dose (MTD) | Advanced Cancer Patients | 30 mg every 12 hours | [4] |
| Inhibition of p-MAPKAP-K2 | HeLa Cells | Demonstrated | [3] |
| In vivo Inhibition of p-MAPKAP-K2 | Human glioblastoma (U87MG) xenografts in mice | Demonstrated | [3] |
Preclinical Efficacy of this compound
| Cancer Model | Outcome | Reference |
| HeLa (Cervical Cancer) | Suppression of proliferation | [1] |
| U87MG (Glioblastoma) | Suppression of proliferation | [1] |
| Ovarian Cancer Xenograft | Anti-tumor activity | [3] |
| Kidney Cancer Xenograft | Anti-tumor activity | [3] |
| Leukemia Xenograft | Anti-tumor activity | [3] |
Signaling Pathway
The following diagram illustrates the p38 MAPK signaling pathway and the point of inhibition by this compound.
Caption: The p38 MAPK signaling cascade and inhibition by this compound.
Experimental Protocols
Immunofluorescence Staining Workflow
The following diagram outlines the general workflow for immunofluorescence staining to assess the effect of this compound.
Caption: General workflow for immunofluorescence staining.
Detailed Protocol for Immunofluorescence Staining of p-p38 MAPK
This protocol is adapted from general immunofluorescence procedures and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest cultured on glass coverslips or in imaging-compatible plates
-
This compound (solubilized in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) antibody
-
Secondary Antibody: Fluorophore-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Plate cells on coverslips and allow them to adhere and grow to the desired confluency.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time. A positive control, such as anisomycin, can be used to stimulate the p38 MAPK pathway.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p-p38 MAPK antibody in Blocking Buffer according to the manufacturer's recommendations (a starting dilution of 1:200 is common).
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Image the cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Expected Results:
In untreated or vehicle-treated cells stimulated with an agonist, a distinct fluorescent signal for p-p38 MAPK should be observable, often localized to the nucleus and/or cytoplasm. In cells treated with this compound, a dose-dependent decrease in the intensity of the p-p38 MAPK fluorescent signal is expected, indicating the inhibitory effect of the compound.
Note: A similar protocol can be followed for the detection of p-MAPKAP-K2, using a specific primary antibody for its phosphorylated form.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., normal goat serum). |
| Primary antibody concentration too high | Titrate the primary antibody to determine the optimal concentration. | |
| No/Weak Signal | Ineffective primary antibody | Ensure the antibody is validated for immunofluorescence and the target species. |
| Insufficient permeabilization | Increase permeabilization time or Triton X-100 concentration. | |
| Low target protein expression | Use a positive control cell line or stimulate the pathway to induce phosphorylation. | |
| Inactive this compound | Verify the activity and proper storage of the compound. | |
| Non-specific Staining | Secondary antibody binding non-specifically | Include a control with only the secondary antibody. Use a pre-adsorbed secondary antibody. |
Conclusion
Immunofluorescence staining is a powerful technique to visualize the cellular effects of p38 MAPK inhibitors like this compound. By targeting phosphorylated forms of key proteins in the p38 pathway, researchers can qualitatively and quantitatively assess the efficacy of the inhibitor in a cellular context. The protocols provided here serve as a starting point for designing and executing experiments to investigate the mechanism of action of this compound and similar compounds.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of LY3007113 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of LY3007113, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The provided protocols offer detailed methodologies for assessing the pharmacodynamic effects of this compound by measuring the phosphorylation of downstream signaling molecules.
Introduction to this compound
This compound is an orally active, small-molecule inhibitor targeting the p38 MAPK signaling pathway.[1][2] This pathway is a critical regulator of cellular responses to inflammatory cytokines and stress, and its dysregulation is implicated in various diseases, including cancer.[1][2][3] this compound functions by competitively binding to the ATP-binding site of p38 MAPK, thereby preventing the phosphorylation and activation of its downstream substrates.[1] One of the key downstream targets for assessing this compound activity is the MAPK-activated protein kinase 2 (MAPKAP-K2).[1][4] Inhibition of p38 MAPK by this compound leads to a measurable decrease in the phosphorylation of MAPKAP-K2 (p-MAPKAP-K2).[1][4] This makes the quantification of intracellular p-MAPKAP-K2 levels by flow cytometry a valuable pharmacodynamic biomarker to evaluate the biological activity of this compound in both preclinical and clinical settings.[4]
Data Presentation: Pharmacodynamic Effects of this compound
The following table summarizes representative pharmacodynamic data from a phase 1 clinical study of this compound in patients with advanced cancer. The study utilized flow cytometry to measure the inhibition of p-MAPKAP-K2 in peripheral blood mononuclear cells (PBMCs) following treatment.
| Dose Level (mg, Q12H) | Time Point | Analyte | Percent Inhibition (Mean ± SD) |
| 20 | Pre-dose | p-MAPKAP-K2 | 0 ± 0 |
| 20 | 2h post-dose | p-MAPKAP-K2 | 45 ± 15 |
| 30 | Pre-dose | p-MAPKAP-K2 | 0 ± 0 |
| 30 | 2h post-dose | p-MAPKAP-K2 | 55 ± 12 |
| 40 | Pre-dose | p-MAPKAP-K2 | 0 ± 0 |
| 40 | 2h post-dose | p-MAPKAP-K2 | 65 ± 10 |
Note: This table is a representation of data described in the Goldman et al., 2017 clinical trial, which stated that maximal inhibition of 80% was not reached. The values are illustrative and based on graphical representations and textual descriptions in the publication.[2][4][5]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental approach for its analysis, the following diagrams are provided.
Experimental Protocols
Protocol 1: Pharmacodynamic Analysis of this compound-treated PBMCs
This protocol is designed for the analysis of p-MAPKAP-K2 in peripheral blood mononuclear cells (PBMCs) from subjects treated with this compound, based on methodologies used in clinical trials.[4]
Materials:
-
Blood collection tubes with sodium heparin
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Anisomycin (p38 MAPK activator)
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer (e.g., BD Cytofix™)
-
Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Fluorochrome-conjugated anti-p-MAPKAP-K2 (Thr334) antibody
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., anti-CD14 for monocytes)
-
Stain Buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Blood Collection and PBMC Isolation:
-
Collect peripheral blood in sodium heparin tubes.
-
Isolate PBMCs using density gradient centrifugation with Ficoll-Paque PLUS according to the manufacturer's instructions.
-
Wash the isolated PBMCs twice with PBS.
-
-
Ex Vivo Stimulation:
-
Resuspend PBMCs in RPMI 1640 medium supplemented with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
For a positive control and to measure the inhibitory effect, stimulate the cells with a p38 MAPK activator. A final concentration of 20 µg/mL of anisomycin for 20 minutes at 37°C has been used.[4] Untreated cells should be included as a negative control.
-
-
Fixation:
-
Immediately after stimulation, fix the cells by adding an equal volume of pre-warmed Fixation Buffer.
-
Incubate for 10-15 minutes at 37°C.
-
Centrifuge the cells and discard the supernatant.
-
-
Permeabilization:
-
Resuspend the fixed cells in ice-cold Permeabilization Buffer.
-
Incubate on ice for 30 minutes.
-
Wash the cells twice with Stain Buffer.
-
-
Immunostaining:
-
Resuspend the permeabilized cells in Stain Buffer containing the fluorochrome-conjugated anti-p-MAPKAP-K2 antibody and any cell surface marker antibodies (e.g., anti-CD14).
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with Stain Buffer.
-
-
Flow Cytometry Acquisition:
-
Resuspend the stained cells in an appropriate volume of Stain Buffer for flow cytometry analysis.
-
Acquire data on a flow cytometer, ensuring to collect a sufficient number of events for robust statistical analysis.
-
-
Data Analysis:
-
Gate on the cell population of interest (e.g., CD14+ monocytes).
-
Quantify the Median Fluorescence Intensity (MFI) of the p-MAPKAP-K2 signal in the gated population.
-
Calculate the percent inhibition of p-MAPKAP-K2 phosphorylation in this compound-treated samples relative to the stimulated control.
-
Protocol 2: In Vitro Analysis of this compound on Cancer Cell Lines
This protocol provides a framework for evaluating the direct effect of this compound on p38 MAPK signaling in cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, U87MG)[1]
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Anisomycin or other relevant stimulus
-
Trypsin-EDTA
-
Materials for fixation, permeabilization, and staining as listed in Protocol 1.
Procedure:
-
Cell Culture and Treatment:
-
Culture the cancer cell line of interest to logarithmic growth phase.
-
Seed the cells in a multi-well plate at an appropriate density.
-
Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time course (e.g., 1-24 hours).
-
-
Stimulation:
-
Prior to harvesting, stimulate the cells with a p38 MAPK activator (e.g., anisomycin) for a short duration (e.g., 20 minutes) to induce p-MAPKAP-K2.
-
-
Cell Harvesting:
-
Gently detach the cells using Trypsin-EDTA and neutralize with complete medium.
-
Wash the cells with PBS.
-
-
Fixation, Permeabilization, and Staining:
-
Follow steps 3-5 from Protocol 1.
-
-
Flow Cytometry Acquisition and Analysis:
-
Follow steps 6-7 from Protocol 1, gating on the single-cell population.
-
Determine the IC50 of this compound for the inhibition of p-MAPKAP-K2 phosphorylation.
-
Conclusion
Flow cytometry is a powerful tool for the analysis of this compound's effects on the p38 MAPK signaling pathway. The protocols outlined here provide a robust framework for assessing the pharmacodynamics of this inhibitor in both clinical and preclinical settings. The measurement of intracellular p-MAPKAP-K2 serves as a key biomarker for evaluating the target engagement and biological activity of this compound, aiding in its further development and application in research and medicine.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating LY3007113: A Technical Support Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals: This technical support center provides essential guidance on the solubility and stability of LY3007113, a p38 MAPK inhibitor. Below you will find troubleshooting advice, frequently asked questions, and best practices for handling this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). It is not recommended to use water as a solvent. For laboratory experiments, prepare a stock solution in high-quality, anhydrous DMSO.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. For short-term storage (days to weeks), keep the compound in a dry, dark place at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded in your working solution or due to temperature fluctuations. First, gently warm the solution to see if the precipitate redissolves. If it does, consider diluting the stock solution further before use. If precipitation persists, it may indicate degradation, and it is advisable to prepare a fresh stock solution.
Q4: Can I use aqueous buffers to dilute my DMSO stock solution of this compound?
A4: Yes, you can dilute your DMSO stock solution with aqueous buffers for your experiments. However, since this compound is poorly soluble in water, it is critical to ensure that the final concentration of DMSO is high enough to maintain solubility. We recommend performing a small-scale test to check for precipitation at your desired final concentration before proceeding with your main experiment.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when working with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Difficulty Dissolving this compound | Use of an inappropriate solvent. | Ensure you are using high-purity, anhydrous DMSO. Gentle warming and vortexing can aid dissolution. |
| Compound has degraded due to improper storage. | Verify the storage conditions of your compound. If degradation is suspected, use a fresh vial. | |
| Precipitation in Working Solution | The concentration of this compound exceeds its solubility limit in the final buffer. | Decrease the final concentration of this compound in your working solution. |
| The percentage of DMSO in the final aqueous solution is too low. | Increase the percentage of DMSO in your final working solution. Perform a solubility test to determine the optimal DMSO concentration. | |
| Inconsistent Experimental Results | Degradation of this compound stock solution. | Prepare fresh stock solutions frequently. Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller volumes for single use. |
| Inaccurate pipetting of viscous DMSO stock solution. | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO stock solutions. |
Physicochemical Properties of this compound
| Property | Information |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO, Insoluble in water |
| Purity | >98% |
Recommended Storage Conditions
| Duration | Temperature | Conditions |
| Short-term (days to weeks) | 0 - 4°C | Dry, dark |
| Long-term (months to years) | -20°C | Dry, dark |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure: a. Equilibrate the this compound vial to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary. e. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C in a dark, dry place.
Visualizing Experimental Workflows and Pathways
To aid in experimental design and understanding, the following diagrams illustrate key processes.
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting solubility.
Technical Support Center: Optimizing LY3007113 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LY3007113, a potent p38 MAPK inhibitor, in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] Its primary mechanism of action is to block the p38 MAPK signaling pathway, which is involved in cellular responses to stress and inflammation.[2] By inhibiting p38 MAPK, this compound can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and induce apoptosis in cancer cells.[1][2]
Q2: In which cancer cell lines has this compound shown activity?
A2: Preclinical studies have demonstrated the efficacy of this compound in suppressing the proliferation of various cancer cell lines, including HeLa (cervical cancer) and U87MG (glioblastoma) cells.[2][3] It has also shown activity in xenograft models of human ovarian and kidney cancers, as well as leukemia.[3]
Q3: What is the recommended starting concentration range for in vitro experiments with this compound?
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM or higher. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.
Troubleshooting Guides
Solubility and Compound Handling
Q5: I dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What can I do?
A5: This is a common issue with compounds that have low aqueous solubility. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity.[4]
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your medium. Instead, perform a stepwise dilution. First, dilute the DMSO stock in a small volume of serum-free medium or PBS, vortexing gently, and then add this intermediate dilution to your final culture volume.[4]
-
Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.
-
Serum Concentration: The presence of serum can sometimes aid in the solubilization of hydrophobic compounds. If your experiment allows, ensure the final serum concentration is appropriate.
-
Use of Pluronic F-68: For some poorly soluble compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the culture medium can improve solubility.
Experimental Results and Interpretation
Q6: I am not observing the expected inhibition of my target pathway. What are the possible reasons?
A6: If you are not seeing the expected biological effect, consider the following:
-
Compound Concentration: You may need to optimize the concentration of this compound. Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line and experimental conditions.
-
Cellular Uptake: While this compound is orally active, its uptake can vary between different cell types in vitro.
-
Target Expression and Activity: Confirm that the p38 MAPK pathway is active in your cell line under your experimental conditions. You can do this by measuring the baseline levels of phosphorylated p38 MAPK or its downstream target, MAPKAPK2 (MK2).
-
Compound Integrity: Ensure that your stock solution of this compound has been stored correctly and has not degraded.
Q7: I am concerned about off-target effects. How can I mitigate them?
A7: Off-target effects are a known concern with kinase inhibitors. Here are some strategies to mitigate and control for them:
-
Use the Lowest Effective Concentration: Once you have determined the optimal concentration range, use the lowest concentration that gives you the desired on-target effect to minimize the likelihood of off-target activity.
-
Use a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is due to the inhibition of the p38 MAPK pathway, use another well-characterized p38 MAPK inhibitor with a different chemical structure as a positive control.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a constitutively active form of a downstream effector of p38 MAPK to see if it can reverse the effects of this compound.
-
Kinase Selectivity Profiling: If available, consult the kinase selectivity profile of this compound to understand which other kinases it might inhibit. This can help in interpreting unexpected results. Commercial services are available to profile the selectivity of your compound against a panel of kinases.[5]
-
Control Experiments: Always include appropriate controls, such as vehicle-treated cells (e.g., DMSO at the same final concentration) and untreated cells.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Target | p38 MAPK | [1] |
| Solubility | Soluble in DMSO | - |
| Storage | Store stock solutions at -20°C or -80°C | - |
Table 2: Example IC50 Values for p38 MAPK Inhibitors in Cancer Cell Lines (for reference)
| Compound | Cell Line | IC50 (µM) | Reference |
| SB203580 | MDA-MB-231 (Breast Cancer) | 85.1 | - |
| SB202190 | MDA-MB-231 (Breast Cancer) | 46.6 | - |
| Doramapimod (BIRB 796) | U937 (Leukemia) | 0.02 | - |
Note: The IC50 values for this compound are not publicly available and should be determined empirically for your specific cell line.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., HeLa, U87MG)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 100 µM down to 0.1 µM. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 5-15 minutes.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot Analysis of p-MAPKAPK2 Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the p38 MAPK pathway by measuring the phosphorylation of its downstream substrate, MAPKAPK2 (MK2).
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
This compound stock solution
-
p38 MAPK activator (e.g., Anisomycin or UV radiation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MAPKAPK2 (Thr334), anti-total-MAPKAPK2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Stimulate the p38 MAPK pathway with an activator (e.g., 10 µg/mL Anisomycin for 30 minutes). Include a non-stimulated control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MAPKAPK2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with antibodies against total MAPKAPK2 and a loading control.
-
Data Analysis: Quantify the band intensities and express the level of p-MAPKAPK2 as a ratio to total MAPKAPK2 or the loading control.
Visualizations
Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
Technical Support Center: LY3007113 Off-Target Effects Investigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of LY3007113, a p38 MAPK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] It functions by competitively binding to the ATP-binding site of p38 MAPK, which prevents the phosphorylation of its downstream substrates, such as MAPK-activated protein kinase 2 (MAPKAP-K2).[1][3] This inhibition disrupts the p38 MAPK signaling pathway, which is involved in inflammation, cell survival, proliferation, and apoptosis.[1][2]
Q2: Why is it important to investigate the off-target effects of this compound?
Investigating off-target effects is crucial for several reasons:
-
Understanding Unexpected Phenotypes: Off-target interactions can lead to unexpected biological effects or toxicity that are not mediated by the intended target (p38 MAPK).
-
Ensuring Specificity: Confirming that the observed cellular or in vivo effects are due to the inhibition of p38 MAPK and not an off-target kinase is essential for data interpretation.
-
Safety and Toxicity Assessment: Unintended interactions with other kinases or proteins can lead to adverse events. A Phase 1 clinical trial of this compound reported adverse events such as tremor, rash, stomatitis, and increased blood creatine phosphokinase, which could potentially be linked to off-target activities.[3][4][5]
-
Drug Repurposing: Identifying novel off-targets could open up new therapeutic applications for this compound.
Q3: What are the common experimental approaches to identify off-target effects of kinase inhibitors like this compound?
Several methods can be employed to identify off-target effects:
-
Kinome Profiling: This involves screening the inhibitor against a large panel of kinases to determine its selectivity. Commercial services like KINOMEscan® are widely used for this purpose.
-
Chemical Proteomics: Techniques such as affinity chromatography using immobilized this compound followed by mass spectrometry can identify proteins that bind to the compound in a complex biological sample.
-
Cell-Based Thermal Shift Assays (CETSA): This method assesses target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding.
-
Quantitative Proteomics: Analyzing changes in the global proteome or phosphoproteome of cells treated with this compound can reveal downstream effects of both on-target and off-target inhibition.
Troubleshooting Guides
Kinome Profiling (e.g., KINOMEscan®)
| Issue | Possible Cause | Troubleshooting Steps |
| High number of off-target hits with low affinity. | Compound concentration is too high, leading to non-specific binding. | Perform a dose-response kinome profiling experiment to determine the IC50 or Kd for each interaction. Focus on hits with high affinity (low nanomolar range). |
| Inconsistency between binding assay data and cellular activity. | The identified off-target may not be functionally relevant in the cell model used. The off-target may not be expressed or may be localized in a different cellular compartment. | Validate the expression of the off-target kinase in your cell line of interest using western blotting or qPCR. Perform a cellular target engagement assay (e.g., CETSA or NanoBRET™) to confirm interaction in a cellular context. |
| No significant off-target hits identified, but unexpected cellular phenotype is observed. | The off-target may not be a kinase or may not be included in the screening panel. The phenotype could be due to a metabolite of this compound. | Consider broader profiling approaches such as chemical proteomics or unbiased quantitative proteomics. Investigate the metabolic stability of this compound in your experimental system. |
Chemical Proteomics (Affinity Chromatography-Mass Spectrometry)
| Issue | Possible Cause | Troubleshooting Steps |
| High background of non-specific protein binding. | Insufficient blocking of the affinity matrix. Suboptimal washing conditions. | Optimize blocking conditions (e.g., pre-incubation with bovine serum albumin). Increase the stringency and number of wash steps. Include a control experiment with a non-functionalized resin. |
| Failure to enrich known on-target (p38 MAPK). | The linker used to immobilize this compound may interfere with its binding to p38 MAPK. The concentration of p38 MAPK in the lysate is too low. | Synthesize and test different linker strategies. Use a cell line known to express high levels of p38 MAPK. Spike the lysate with recombinant p38 MAPK as a positive control. |
| Identification of many "sticky" proteins (e.g., heat shock proteins, cytoskeletal proteins). | These are common non-specific binders in affinity purification experiments. | Use a competition experiment where the lysate is pre-incubated with excess free this compound. True interactors should be outcompeted and thus absent or reduced in the mass spectrometry results. |
Quantitative Data Summary
While specific off-target kinase profiling data for this compound is not publicly available, the following table summarizes key quantitative information from a Phase 1 clinical trial that can inform the investigation of potential off-target liabilities.
| Parameter | Value | Reference |
| Maximum Tolerated Dose (MTD) | 30 mg every 12 hours | [3][4][5] |
| Most Frequent Treatment-Related Adverse Events (>10%) | Tremor, rash, stomatitis, increased blood creatine phosphokinase, fatigue | [3][4][5] |
| Grade ≥ 3 Treatment-Related Adverse Events (Dose-Limiting Toxicities at 40 mg Q12H) | Upper gastrointestinal hemorrhage, increased hepatic enzyme | [3][4][5] |
| Pharmacokinetics (tmax) | ~2 hours | [3] |
| Pharmacokinetics (t1/2) | ~10 hours | [3] |
This data can be used to guide the design of in vitro and in vivo experiments by providing a reference for clinically relevant concentrations and potential toxicities to investigate.
The following is a template table that researchers can use to summarize their own kinome profiling data for this compound.
| Off-Target Kinase | Binding Affinity (Kd or IC50) | Percent of Control @ 1µM | Cellular Target Engagement (EC50) | Functional Effect |
| Example: Kinase X | e.g., 50 nM | e.g., 15% | e.g., 200 nM | e.g., Inhibition of Pathway Y |
| ... | ... | ... | ... | ... |
Experimental Protocols
Protocol 1: Kinome Profiling using KINOMEscan®
Objective: To determine the kinase selectivity profile of this compound.
Methodology: This is a competitive binding assay.
-
Compound Preparation: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Assay Plate Preparation: The compound is serially diluted and added to assay plates containing DNA-tagged kinases.
-
Binding Competition: An immobilized, active-site directed ligand is added to the wells. This compound competes with this ligand for binding to the kinases.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with this compound.
-
Data Analysis: The results are typically reported as "percent of control," where a lower percentage indicates a stronger interaction. Dissociation constants (Kd) can also be determined from a dose-response curve.
Protocol 2: Chemical Proteomics using Affinity Chromatography
Objective: To identify proteins that directly bind to this compound from a cell lysate.
Methodology:
-
Immobilization of this compound: Synthesize an analog of this compound with a linker arm that can be covalently attached to a solid support (e.g., sepharose beads).
-
Cell Lysate Preparation: Prepare a native cell lysate from the cell line of interest.
-
Affinity Purification: Incubate the cell lysate with the this compound-conjugated beads.
-
Washing: Wash the beads extensively with a series of buffers of increasing stringency to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer or by competition with excess free this compound.
-
Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched on the this compound beads compared to control beads.
Visualizations
Caption: p38 MAPK Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Kinome Profiling.
Caption: Workflow for Chemical Proteomics Off-Target Identification.
References
- 1. tandfonline.com [tandfonline.com]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. Techniques in kinase profiling - Medicines Discovery Catapult [md.catapult.org.uk]
- 5. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to p3d8 MAPK Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges encountered during experiments with p38 MAPK inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the limited clinical efficacy of p38 MAPK inhibitors despite promising preclinical data?
A1: The clinical efficacy of p38 MAPK inhibitors has been hampered by several factors.[1][2][3] Early clinical trials with these inhibitors were often discontinued due to significant off-target effects, leading to toxicities such as hepatotoxicity and cardiotoxicity.[1][4] Additionally, a phenomenon known as "tachyphylaxis," where an initial positive response is followed by a rapid rebound of the disease, has been observed.[1] The pleiotropic nature of the p38 MAPK pathway, which is involved in numerous cellular processes, makes it a challenging therapeutic target.[1][5]
Q2: What are the known mechanisms of acquired resistance to p38 MAPK inhibitors?
A2: Acquired resistance to p38 MAPK inhibitors can arise from several molecular mechanisms:
-
Activation of Compensatory Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways. For instance, resistance to PI3K/AKT inhibitors has been linked to the upregulation of ERK and suppression of p38, suggesting a compensatory mechanism.[6]
-
Alternative Splicing: Changes in pre-mRNA splicing can lead to the expression of protein isoforms that are no longer sensitive to the inhibitor.[7][8] For example, alternative splicing of the BRAF gene can confer resistance to BRAF inhibitors.[7] The kinase Mnk2, a substrate of the MAPK pathway, undergoes alternative splicing to produce isoforms with different effects on the p38-MAPK pathway and cellular transformation.[9]
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[10][11]
-
Feedback Loops: The p38 MAPK pathway is regulated by complex feedback loops. Inhibition of p38 can sometimes lead to the feedback activation of other pro-survival pathways, such as NF-κB, JNK, and MEK signaling, counteracting the inhibitor's effect.[4][12]
Q3: What are common off-target effects observed with p38 MAPK inhibitors and how can they be mitigated?
A3: Off-target effects are a significant concern with kinase inhibitors, including those targeting p38 MAPK.[13][14] These effects are often due to the inhibitor binding to other kinases with similar ATP-binding pockets.[2][3] Common toxicities include liver and central nervous system (CNS) side effects.[2][15]
Mitigation Strategies:
-
Develop More Selective Inhibitors: Designing inhibitors that specifically target the intended p38 isoform (α, β, γ, or δ) can reduce off-target binding.[2][3]
-
Target Downstream Effectors: Instead of directly inhibiting p38, targeting its downstream substrates, such as MAPK-activated protein kinase 2 (MK2), may offer a more specific therapeutic window with fewer side effects.[1]
-
Careful Dose Selection: Optimizing the therapeutic dose can help to minimize toxicity while maintaining efficacy.
-
Combination Therapy: Combining a p38 inhibitor with other agents may allow for lower, less toxic doses of the p38 inhibitor to be used.
Troubleshooting Guides
Problem 1: Lack of Inhibitor Efficacy in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Inhibitor Instability or Degradation | Ensure proper storage of the inhibitor according to the manufacturer's instructions. Prepare fresh stock solutions and dilute to the final working concentration immediately before use. |
| Cell Line Insensitivity | Confirm that the chosen cell line expresses the target p38 isoform and that the pathway is active under your experimental conditions. Some cell lines may have intrinsic resistance mechanisms. |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of the inhibitor for your specific cell line and assay. IC50 values can vary significantly between different cell types. |
| Suboptimal Assay Conditions | Optimize assay parameters such as cell seeding density, treatment duration, and serum concentration in the culture medium. |
| Drug Efflux | Test for the involvement of drug efflux pumps by co-incubating with known ABC transporter inhibitors, such as verapamil or cyclosporin A. |
Problem 2: High Background or Inconsistent Results in p38 MAPK Activity Assays
| Possible Cause | Troubleshooting Step |
| Non-specific Antibody Binding | Ensure the primary antibody is specific for the phosphorylated form of the p38 substrate (e.g., phospho-ATF-2). Include appropriate controls, such as isotype controls and samples without the primary antibody. |
| Suboptimal Washing Steps | Increase the number and duration of washing steps to reduce non-specific binding of antibodies and detection reagents. |
| Reagent Quality | Use high-quality, validated reagents and kits. Check the expiration dates of all components. |
| Cell Lysate Preparation | Prepare fresh cell lysates and ensure complete cell lysis to release the target protein. Use protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation. |
| Inconsistent Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent volumes. |
Problem 3: Observed Cellular Toxicity Not Related to p38 Inhibition
| Possible Cause | Troubleshooting Step |
| Off-Target Kinase Inhibition | Profile the inhibitor against a panel of kinases to identify potential off-target effects.[13] Compare the observed toxic phenotype with the known effects of inhibiting identified off-targets. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. Include a vehicle-only control in your experiments. |
| Compound Impurities | Use a highly pure inhibitor. Impurities from the synthesis process can have their own biological activities. |
| Induction of Apoptosis via Off-Target Pathways | Investigate the activation of other signaling pathways known to induce apoptosis. |
Data Presentation
Table 1: Examples of p38 MAPK Inhibitors and Their Applications
| Inhibitor | Target(s) | Application/Context | Key Findings | Reference(s) |
| Pexmetinib (ARRY-614) | p38 | Combination therapy with immune checkpoint inhibitors (ICI) for cancer | Showed durable clinical responses in patients refractory to PD-1/L1 therapy when combined with nivolumab.[16][17] | [16][17] |
| SB202190 | p38α/β | Preclinical studies on drug resistance | Inhibition of p38 by SB202190 diminished doxorubicin-induced drug resistance in leukemia cells.[10] | [10][18] |
| SB203580 | p38 | Preclinical studies on p38 pathway activation | Used to pre-treat cells before stimulation with TNFα and IFNγ to study p38's role in cPLA2 activation.[19] | [18][19] |
| Ralimetinib | p38 | Clinical trials for ovarian cancer | Modest improvement in progression-free survival when combined with gemcitabine and carboplatin.[20] | [20] |
| Neflamapimod | p38α | Preclinical studies on chemotherapy-induced peripheral neuropathy | Prevents cisplatin-mediated activation of p38 MAPK in dorsal root ganglion neurons.[21] | [21] |
Experimental Protocols
Protocol 1: Nonradioactive p38 MAP Kinase Activity Assay
This protocol is a synthesized method based on commercially available kits.[22][23]
1. Immunoprecipitation of p38 MAPK: a. Prepare cell lysates from control and treated cells using a lysis buffer containing protease and phosphatase inhibitors. b. Incubate the cell lysates with an immobilized anti-phospho-p38 MAPK (Thr180/Tyr182) antibody overnight at 4°C with gentle rocking to immunoprecipitate active p38. c. Pellet the antibody-antigen complexes by centrifugation and wash the pellet several times with lysis buffer to remove non-specific binding.
2. Kinase Reaction: a. Resuspend the pellet in a kinase assay buffer containing ATP and a specific p38 substrate, such as ATF-2. b. Incubate the reaction mixture at 30°C for 30 minutes to allow for the phosphorylation of the substrate by the immunoprecipitated p38. c. Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
3. Detection of Substrate Phosphorylation: a. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. b. Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-ATF-2 (Thr71)). c. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
Protocol 2: Western Blot for Phospho-p38 MAPK
1. Cell Lysis and Protein Quantification: a. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. b. Perform electrophoresis to separate the proteins by size. c. Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
4. Detection: a. Add an ECL substrate to the membrane and visualize the bands using an imaging system. b. To control for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK or a housekeeping protein like GAPDH.
Mandatory Visualizations
Caption: The p38 MAPK signaling pathway is activated by various stimuli.
Caption: Key mechanisms leading to resistance to p38 MAPK inhibitors.
Caption: A logical workflow for troubleshooting lack of inhibitor efficacy.
References
- 1. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abnormal alternative splicing promotes tumor resistance in targeted therapy and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting pre-mRNA splicing in cancers: roles, inhibitors, and therapeutic opportunities [frontiersin.org]
- 9. Mnk2 alternative splicing modulates the p38-MAPK pathway and impacts Ras-induced transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of p38 MAPK diminishes doxorubicin-induced drug resistance associated with P-glycoprotein in human leukemia K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased p38-MAPK is responsible for chemotherapy resistance in human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A systematic analysis of signaling reactivation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Tumor cell p38 inhibition to overcome immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tumor cell p38 inhibition to overcome immunotherapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. p38 MAPK inhibiton experiment [bio-protocol.org]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Interpreting Unexpected Results with LY3007113
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with the p38 MAPK inhibitor, LY3007113.
Introduction to this compound
This compound is an orally active, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway is involved in regulating the tumor microenvironment, including cell survival, migration, and invasion.[2][3] this compound was developed to inhibit this pathway, thereby potentially reducing the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. However, a Phase 1 clinical trial in patients with advanced cancer concluded that further clinical development was not planned because toxicity prevented the administration of a biologically effective dose.[2][3][4]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address potential discrepancies between expected and observed results in a laboratory setting.
Q1: I am not observing the expected decrease in phosphorylation of the downstream target, MAPKAPK2, after treatment with this compound. What could be the reason?
A1: Several factors could contribute to a lack of downstream target inhibition:
-
Suboptimal Drug Concentration: The effective concentration of this compound can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model.
-
Cell Line Resistance: Some cancer cell lines may have intrinsic or acquired resistance to p38 MAPK inhibitors. This can be due to a variety of factors, including upregulation of drug efflux pumps or activation of alternative survival pathways.[5][6]
-
Experimental Protocol Issues: Ensure that your experimental protocol is optimized. This includes appropriate incubation times, proper cell lysis, and the use of phosphatase inhibitors to preserve the phosphorylation status of your target proteins.
-
Antibody Quality: The specificity and sensitivity of your phospho-MAPKAPK2 antibody are critical. Validate your antibody to ensure it is detecting the correct protein and phosphorylation site.
Recommended Actions:
-
Perform a Dose-Response Curve: Treat your cells with a range of this compound concentrations to identify the EC50 for MAPKAPK2 phosphorylation inhibition in your specific cell line.
-
Confirm Target Engagement: Use a well-validated antibody for phospho-MAPKAPK2 (Thr334) to confirm target engagement via Western blot.[7][8][9]
-
Investigate Resistance Mechanisms: If you suspect resistance, you can explore potential mechanisms such as the expression of drug efflux pumps (e.g., P-glycoprotein) or the activation of parallel signaling pathways (e.g., ERK or AKT).[10]
Q2: I am observing an unexpected increase in cell proliferation or survival after treating my cancer cells with this compound. Why is this happening?
A2: This paradoxical effect, though counterintuitive, can occur with kinase inhibitors due to complex cellular signaling networks:
-
Paradoxical Pathway Activation: Inhibition of one pathway can sometimes lead to the compensatory activation of another. For instance, inhibition of p38 MAPK has been reported to sometimes lead to the activation of the ERK pathway, which is a major driver of cell proliferation.[11][12][13]
-
Off-Target Effects: At higher concentrations, this compound might inhibit other kinases that are involved in suppressing cell growth. A comprehensive kinase screen would be necessary to identify potential off-targets.
-
Cell Context-Dependent Effects: The role of p38 MAPK can be context-dependent. While often pro-tumorigenic, in some scenarios, it can have tumor-suppressive functions.[10]
Recommended Actions:
-
Analyze Parallel Signaling Pathways: Perform Western blot analysis for key proteins in other survival pathways, such as phospho-ERK and phospho-AKT, to see if they are being activated in response to this compound treatment.
-
Evaluate a Lower Concentration Range: A paradoxical effect might be concentration-dependent. Test lower concentrations of this compound to see if the proliferative effect is diminished.
-
Consider the Genetic Background of Your Cells: The response to p38 MAPK inhibition can be influenced by the mutational status of genes like RAS and BRAF.[12][14]
Q3: My results show an increase in apoptosis, but it is not as significant as I expected. How can I investigate this further?
A3: A modest apoptotic response could be due to several factors:
-
Cytostatic vs. Cytotoxic Effects: this compound might be primarily inducing cell cycle arrest (a cytostatic effect) rather than widespread cell death (a cytotoxic effect) in your cell line.
-
Activation of Anti-Apoptotic Mechanisms: Cells may upregulate anti-apoptotic proteins (e.g., Bcl-2 family members) to counteract the pro-apoptotic signals from p38 MAPK inhibition.
-
Incomplete Target Inhibition: As seen in the clinical trial, achieving a fully biologically effective dose might be challenging.[2][3][4]
Recommended Actions:
-
Perform Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if this compound is causing arrest at a specific phase of the cell cycle.
-
Measure Apoptosis with Multiple Assays: Use complementary apoptosis assays to get a more complete picture. For example, combine a caspase activity assay (e.g., Caspase-Glo 3/7) with a method that detects phosphatidylserine externalization (e.g., Annexin V staining).[3][15][16]
-
Investigate Anti-Apoptotic Proteins: Use Western blot to assess the levels of key anti-apoptotic proteins like Bcl-2 and Mcl-1.
Data Presentation
Summary of Phase 1 Clinical Trial Data for this compound
| Parameter | Finding | Reference |
| Maximum Tolerated Dose (MTD) | 30 mg administered orally every 12 hours (Q12H) | [2][3][4] |
| Biologically Effective Dose (BED) | Not achieved due to toxicity | [2][3][4] |
| Most Frequent Adverse Events (>10%) | Tremor, rash, stomatitis, increased blood creatine phosphokinase, fatigue | [2][4] |
| Dose-Limiting Toxicities (at 40 mg Q12H) | Upper gastrointestinal hemorrhage, increased hepatic enzyme | [2][4] |
| Pharmacodynamic Outcome | Maximal inhibition (80%) of MAPKAP-K2 phosphorylation in peripheral blood mononuclear cells was not reached. | [2][17] |
| Best Overall Response | Stable disease in 3 of 27 patients. | [2][18] |
Interpreting Preclinical Data: A Comparative Framework
| Experimental Readout | Expected Outcome with Effective p38 MAPK Inhibition | Potential Unexpected Outcome | Possible Interpretation of Unexpected Outcome |
| p-MAPKAPK2 (Thr334) Levels | Dose-dependent decrease | No change or minimal decrease | Ineffective concentration, cell resistance, or experimental issue. |
| Cell Viability (e.g., MTT Assay) | Decrease in viable cell number | No change or increase in viable cell number | Cytostatic effect, paradoxical activation of survival pathways, or off-target effects. |
| Apoptosis (e.g., Caspase-3/7 Activity) | Increase in apoptosis | No significant change in apoptosis | Predominantly cytostatic effect, activation of anti-apoptotic mechanisms. |
| p-ERK1/2 Levels | No direct effect expected | Increase in p-ERK1/2 levels | Paradoxical activation of the MEK-ERK pathway. |
Experimental Protocols
Western Blot for Phospho-MAPKAPK2 (Thr334)
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with 4x Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Separate proteins on a 10% SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-MAPKAPK2 (Thr334) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total MAPKAPK2 and a loading control like GAPDH.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2][19][20][21]
Apoptosis (Caspase-Glo® 3/7) Assay
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure luminescence using a plate-reading luminometer.[22][23][24]
Apoptosis (Annexin V) Staining for Flow Cytometry
-
Cell Harvesting: After treatment, harvest both adherent and floating cells.
-
Washing: Wash cells with cold PBS.
-
Resuspension: Resuspend cells in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and a viability dye (e.g., propidium iodide or 7-AAD) to the cells.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.[1][3][15][16][25]
Mandatory Visualizations
p38 MAPK Signaling Pathway
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition by this compound.
Troubleshooting Workflow for Unexpected this compound Results
Caption: A logical workflow for troubleshooting common unexpected results with this compound.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased p38-MAPK is responsible for chemotherapy resistance in human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phospho-MAPKAPK-2 (Thr334) (27B7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-MAPKAPK2 (Thr334) Recombinant Monoclonal Antibody (MAPKAPK2T334-H2) (MA5-37010) [thermofisher.com]
- 9. Phospho-MAPKAPK-2 (Thr334) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Onco-immunomodulatory properties of pharmacological interference with RAS-RAF-MEK-ERK pathway hyperactivation [frontiersin.org]
- 12. Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reactome | Paradoxical activation of RAF signaling by kinase inactive BRAF [reactome.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 17. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. broadpharm.com [broadpharm.com]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. ulab360.com [ulab360.com]
- 23. tripod.nih.gov [tripod.nih.gov]
- 24. promega.com [promega.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
LY3007113 Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LY3007113 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a critical regulator of various cellular processes, including inflammation, cell survival, differentiation, and apoptosis.[1] this compound works by inhibiting the activity of the p38 kinase, which in turn prevents the phosphorylation of its downstream targets, such as MAPK-activated protein kinase 2 (MAPKAP-K2).[1][3] This disruption of the signaling cascade can lead to an inhibition of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells.[1][2]
Q2: In which cancer cell lines has this compound shown activity?
Preclinical studies have demonstrated the efficacy of this compound in suppressing the proliferation of various cancer cell lines, including HeLa (cervical cancer) and U87MG (glioblastoma) cells.[1][3][4] Additionally, it has shown anti-tumor activity in xenograft models of human ovarian and kidney cancers, as well as leukemia.[1][3]
Q3: What are the expected effects of this compound on cancer cells in vitro?
By inhibiting the p38 MAPK pathway, this compound can induce apoptosis (programmed cell death) in tumor cells.[1][2] It can also suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in tumor growth and survival.[1] The inhibition of p38 MAPK can also sensitize cancer cells to apoptosis induced by other stimuli.[1]
Q4: What is a recommended starting concentration for this compound in cell culture experiments?
Specific IC50 values for this compound in various cancer cell lines are not widely available in published literature. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. A typical starting point for a new compound could be a range of concentrations from 0.1 µM to 100 µM.
Q5: How should I prepare and store this compound for in vitro experiments?
This compound is a solid powder that is soluble in DMSO but not in water.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM). This stock solution should be stored at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks), protected from light.[1] When preparing your working concentrations, dilute the DMSO stock solution in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
Problem 1: No significant decrease in cell viability observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Sub-optimal concentration of this compound | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 200 µM) to determine the IC50 for your specific cell line. |
| Short incubation time | Increase the incubation time with this compound. Effects on cell viability may not be apparent at early time points. Consider a time-course experiment (e.g., 24h, 48h, 72h). |
| Cell line resistance | Some cell lines may be inherently resistant to p38 MAPK inhibition. Confirm the expression and activity of the p38 MAPK pathway in your cell line using techniques like Western blotting for phosphorylated p38. |
| Compound inactivity | Ensure the this compound stock solution has been stored correctly and has not degraded. Prepare a fresh stock solution if necessary. |
| Issues with viability assay | Verify the reliability of your cell viability assay. Use positive and negative controls to ensure the assay is performing as expected. Consider using an alternative viability assay to confirm your results. |
Problem 2: High background toxicity in control (DMSO-treated) cells.
| Possible Cause | Troubleshooting Step |
| High DMSO concentration | Ensure the final concentration of DMSO in the cell culture medium is at a non-toxic level, typically below 0.1%. Prepare serial dilutions of your this compound stock to minimize the volume of DMSO added to the wells. |
| Unhealthy cells at the start of the experiment | Ensure your cells are healthy and in the logarithmic growth phase before seeding for the experiment. Check for signs of contamination. |
| Contaminated reagents | Use sterile, fresh cell culture medium and other reagents. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell seeding density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accurate cell quantification. |
| Inconsistent drug preparation | Prepare fresh dilutions of this compound from the stock solution for each experiment. Vortex the stock solution before making dilutions. |
| Edge effects in multi-well plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or medium. |
| Variations in incubation conditions | Maintain consistent incubation conditions (temperature, CO2 levels, humidity) for all experiments. |
Data Presentation
Table 1: Example of IC50 Values for a p38 MAPK Inhibitor in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| HeLa | Cervical Cancer | User-determined value |
| U87MG | Glioblastoma | User-determined value |
| A549 | Lung Cancer | User-determined value |
| MCF-7 | Breast Cancer | User-determined value |
Researchers should fill in this table with their own experimental data.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (sterile)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from a DMSO stock. The final DMSO concentration should be ≤ 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound or control medium (with 0.1% DMSO for the vehicle control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (sterile)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control (DMSO) for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualizations
Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a cell viability (MTT) assay.
References
Minimizing LY3007113 side effects in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side effects during animal studies with the p38 MAPK inhibitor, LY3007113.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] It functions by competitively binding to the ATP-binding site of the p38 kinase, which prevents the phosphorylation of its downstream substrates, such as MAPK-activated protein kinase 2 (MAPKAP-K2).[1] This disruption of the p38 MAPK signaling pathway inhibits the production of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6, and can induce apoptosis in tumor cells.[1][2]
Q2: What are the common side effects of this compound observed in preclinical and clinical studies?
A2: Based on a phase 1 clinical trial, common treatment-related adverse events include tremor, rash, stomatitis, increased blood creatine phosphokinase, and fatigue.[3][4] More severe, dose-limiting toxicities have included upper gastrointestinal hemorrhage and increased hepatic enzymes.[3][4] Preclinical studies with p38 MAPK inhibitors have also shown potential for gastrointestinal toxicity (diarrhea, mucosal hemorrhages) and lymphoid necrosis, particularly in dogs.[5] It is important to note that toxicity can be species-specific.[5]
Q3: Are the side effects of p38 MAPK inhibitors consistent across all animal species?
A3: No, toxicities associated with p38 MAPK inhibitors can be species-specific. For example, studies have shown that dogs may experience acute lymphoid and gastrointestinal toxicities that are not observed in mice, rats, or cynomolgus monkeys.[5] Researchers should be aware of these potential species differences when designing their studies.
Q4: Can altering the dosing regimen help to minimize side effects?
A4: Yes, modifying the dosing schedule is a potential strategy to mitigate toxicity. For some kinase inhibitors, intermittent dosing schedules (e.g., alternate-day dosing) have been shown to be better tolerated than continuous daily dosing, while still maintaining efficacy. This approach may allow for recovery from off-target effects and reduce the cumulative toxicity.
Q5: What is the recommended course of action if an animal develops severe diarrhea?
A5: If an animal develops severe diarrhea, it is crucial to first ensure the animal remains hydrated. Subcutaneous or intravenous fluid administration may be necessary. The dosing of this compound should be immediately suspended. Supportive care, including anti-diarrheal medications, should be considered in consultation with a veterinarian. A dose reduction or a switch to an intermittent dosing schedule should be evaluated before re-initiating treatment.
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (ALT/AST)
-
Symptom: Significant increase in serum alanine transaminase (ALT) and/or aspartate transaminase (AST) levels compared to baseline.
-
Potential Cause: Drug-induced hepatotoxicity.
-
Troubleshooting Steps:
-
Confirm the Finding: Repeat the blood analysis to rule out any sample handling errors.
-
Suspend Dosing: Immediately pause the administration of this compound.
-
Monitor: Continue to monitor liver function tests every 2-3 days until levels begin to decline.
-
Supportive Care: Consult with a veterinarian about liver-protective agents. While efficacy can be variable, some studies have explored the use of N-acetylcysteine (NAC) in drug-induced liver injury.
-
Dose Modification: Once liver enzyme levels have returned to baseline or near-baseline, consider re-initiating this compound at a reduced dose (e.g., 50% of the original dose).
-
Histopathology: If an animal is euthanized, perform a thorough histopathological examination of the liver to characterize the nature and extent of the injury.
-
Issue 2: Gastrointestinal Distress (Diarrhea, Weight Loss)
-
Symptom: Loose stools, diarrhea, and/or a progressive decrease in body weight.
-
Potential Cause: Direct gastrointestinal toxicity of this compound.
-
Troubleshooting Steps:
-
Monitor Hydration: Assess the animal for signs of dehydration (e.g., skin tenting, decreased urine output). Provide fluid support as needed.
-
Nutritional Support: Provide a highly palatable and easily digestible diet.
-
Suspend Dosing: Temporarily halt the administration of this compound.
-
Symptomatic Treatment: Administer anti-diarrheal medication as recommended by a veterinarian.
-
Dose Adjustment: Upon resolution of symptoms, consider restarting this compound at a lower dose or implementing an intermittent dosing schedule.
-
Formulation Check: Ensure the vehicle used for drug administration is not contributing to the gastrointestinal upset.
-
Data Presentation
Table 1: Summary of Potential this compound-Related Side Effects and Monitoring Parameters
| Side Effect Category | Specific Manifestation | Key Monitoring Parameters |
| Gastrointestinal | Diarrhea, Weight Loss, Upper GI Hemorrhage | Daily body weight, Fecal consistency, Complete Blood Count (CBC) |
| Hepatic | Increased Liver Enzymes | Serum ALT, AST, Bilirubin |
| General | Tremor, Rash, Stomatitis, Fatigue | Daily clinical observations |
| Musculoskeletal | Increased Creatine Phosphokinase | Serum CPK levels |
| Hematologic | Lymphoid Necrosis (in specific species) | CBC with differential, Histopathology of lymphoid tissues |
Experimental Protocols
Protocol 1: Dose Escalation Study to Determine Maximum Tolerated Dose (MTD)
-
Animal Model: Select the appropriate animal model for the study. Be mindful of species-specific toxicities.
-
Group Allocation: Assign animals to cohorts of at least 3-5 animals per sex.
-
Starting Dose: Begin with a low dose of this compound, informed by in vitro potency and any available preliminary in vivo data.
-
Dose Escalation: Administer this compound orally once or twice daily for a defined period (e.g., 14-28 days). Escalate the dose in subsequent cohorts by a predetermined factor (e.g., 1.5-2x) until dose-limiting toxicities (DLTs) are observed.
-
Monitoring: Conduct daily clinical observations, weekly body weight measurements, and regular blood sampling for hematology and clinical chemistry.
-
DLT Definition: Pre-define what constitutes a DLT (e.g., >20% body weight loss, grade 3/4 elevation in liver enzymes).
-
MTD Determination: The MTD is defined as the highest dose level at which no more than one-third of the animals experience a DLT.
Mandatory Visualization
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for monitoring and managing side effects in this compound animal studies.
References
- 1. scholars.uky.edu [scholars.uky.edu]
- 2. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tyrosine kinase inhibitors and gut toxicity: a new era in supportive care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute lymphoid and gastrointestinal toxicity induced by selective p38alpha map kinase and map kinase-activated protein kinase-2 (MK2) inhibitors in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting LY3007113 Western Blot Results: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using LY3007113 in western blotting experiments. This compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] Western blotting is a common method to assess the downstream effects of this compound, typically by measuring the phosphorylation of MAPK-activated protein kinase 2 (MAPKAP-K2 or MK2), a direct substrate of p38 MAPK.[1][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when performing western blots to evaluate the efficacy of this compound.
1. No or Weak Signal for Phospho-MAPKAP-K2 (p-MAPKAP-K2)
-
Question: I've treated my cells with this compound, but I'm not seeing a decrease in the p-MAPKAP-K2 signal, or the signal is very weak in my control samples. What could be the problem?
-
Answer: This is a common issue that can arise from several factors:
-
Suboptimal p38 MAPK Activation: The p38 MAPK pathway is activated by cellular stress.[4] If your untreated control cells have low basal levels of p38 activation, it will be difficult to detect a decrease with this compound treatment. Consider stimulating the pathway with an appropriate agonist (e.g., anisomycin, UV radiation, or inflammatory cytokines like TNF-α or IL-1β) to increase the baseline p-MAPKAP-K2 signal.[2][3]
-
Phosphatase Activity: Phosphatases in your cell lysate can remove the phosphate groups from your target protein, leading to a weak or absent signal. It is crucial to use fresh lysis buffer supplemented with a cocktail of phosphatase inhibitors.[5]
-
Antibody Issues: Ensure your primary antibody is specific for the phosphorylated form of MAPKAP-K2 and is used at the recommended dilution. Verify the antibody's performance with a positive control lysate from cells known to have high p38 activity.
-
Insufficient Protein Load: For low-abundance phosphoproteins, you may need to load a higher amount of total protein (e.g., 30-50 µg) per lane.
-
2. High Background on the Western Blot
-
Question: My western blot for p-MAPKAP-K2 shows high background, making it difficult to interpret the results. How can I reduce the background?
-
Answer: High background can obscure your results. Here are some common causes and solutions:
-
Blocking Inefficiency: Blocking is critical to prevent non-specific antibody binding.
-
Choice of Blocking Agent: When detecting phosphoproteins, it is often recommended to use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead of non-fat dry milk. Milk contains casein, a phosphoprotein that can be recognized by phospho-specific antibodies, leading to high background.
-
Blocking Duration and Temperature: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) to ensure complete blocking.
-
-
Antibody Concentration: An excessively high concentration of the primary or secondary antibody can lead to non-specific binding. Try titrating your antibodies to find the optimal concentration that gives a strong signal with low background.
-
Washing Steps: Insufficient washing can leave behind unbound antibodies. Increase the number and duration of your wash steps with TBST.
-
3. Unexpected Band Sizes or Multiple Bands
-
Question: I am seeing bands at unexpected molecular weights or multiple bands for p-MAPKAP-K2. What does this mean?
-
Answer: This can be due to several reasons:
-
Protein Isoforms or Post-Translational Modifications: MAPKAP-K2 can exist in different isoforms or undergo other post-translational modifications that may affect its migration on the gel. Consult protein databases like UniProt for information on known isoforms and modifications.
-
Non-Specific Antibody Binding: Your primary antibody may be cross-reacting with other proteins. Perform a BLAST search with the immunogen sequence of your antibody to check for potential off-target binding. Using a negative control (e.g., lysate from MAPKAP-K2 knockout cells) can help confirm antibody specificity.
-
Protein Degradation: If you see bands at a lower molecular weight, your protein may be degrading. Ensure you use fresh protease inhibitors in your lysis buffer and handle samples on ice.
-
4. Inconsistent Results Between Experiments
-
Question: I'm getting variable results when I repeat my this compound experiment. How can I improve reproducibility?
-
Answer: Consistency is key in western blotting. To improve reproducibility:
-
Standardize Protocols: Use the same, detailed protocol for every experiment, from cell culture and treatment to western blot detection.
-
Use a Loading Control: Always probe your blots for a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes. For phosphoprotein analysis, it is best to normalize the phospho-protein signal to the total protein signal.
-
Positive and Negative Controls: Include appropriate controls in every experiment. For example, use a known activator of the p38 pathway as a positive control and a vehicle-treated sample as a negative control.
-
Quantitative Data Summary
As a representative example of how a p38 MAPK inhibitor affects the phosphorylation of its downstream target, the table below shows quantitative data for the effect of SB203580, another well-characterized p38 inhibitor, on MAPKAP-K2 phosphorylation.
| Treatment | p-MAPKAP-K2 / Total MAPKAP-K2 Ratio (Normalized to Control) |
| Untreated Control | 1.00 |
| Stimulus (e.g., Anisomycin) | 5.82 |
| Stimulus + SB203580 (1 µM) | 2.15 |
| Stimulus + SB203580 (5 µM) | 1.23 |
| Stimulus + SB203580 (10 µM) | 0.95 |
This table presents illustrative data adapted from typical results seen with p38 inhibitors and should be used as a reference for expected trends.
Experimental Protocols
Detailed Methodology for Western Blot Analysis of p-MAPKAP-K2 Inhibition by this compound
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the p38 MAPK pathway by treating the cells with a known activator (e.g., 10 µg/mL anisomycin for 30 minutes). Include an unstimulated, vehicle-treated control.
-
-
Lysate Preparation:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a fresh protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare samples by adding Laemmli sample buffer to 20-40 µg of protein and boil at 95-100°C for 5-10 minutes.
-
Load samples onto a 10-12% polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-MAPKAP-K2 (at the manufacturer's recommended dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing (Optional, for total protein normalization):
-
After imaging for p-MAPKAP-K2, the membrane can be stripped of antibodies using a stripping buffer.
-
Wash the membrane thoroughly and re-block as described above.
-
Incubate with a primary antibody against total MAPKAP-K2, followed by the secondary antibody and detection steps. This allows for the normalization of the phospho-protein signal to the total amount of the target protein.
-
Visualizations
References
- 1. SB203580 Modulates p38 MAPK Signaling and Dengue Virus-Induced Liver Injury by Reducing MAPKAPK2, HSP27, and ATF2 Phosphorylation | PLOS One [journals.plos.org]
- 2. SB203580 | Cell Signaling Technology [cellsignal.com]
- 3. p38 MAP Kinase and MAPKAP Kinases MK2/3 Cooperatively Phosphorylate Epithelial Keratins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SB203580—A Potent p38 MAPK Inhibitor Reduces the Profibrotic Bronchial Fibroblasts Transition Associated with Asthma [mdpi.com]
- 5. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: LY3007113 Experimental Variability and Controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the p38 MAPK inhibitor, LY3007113.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a key regulator of cellular responses to stress and inflammation.[3] this compound works by binding to the ATP-binding pocket of p38 MAPK, which prevents the phosphorylation of its downstream targets, including MAPK-activated protein kinase 2 (MAPKAP-K2).[1] This inhibition can suppress the production of pro-inflammatory cytokines like TNF-α and interleukins, and in cancer cells, it can lead to the induction of apoptosis (programmed cell death).[2]
Q2: In which cell lines has this compound shown preclinical activity?
A2: Preclinical studies have demonstrated that this compound is effective in suppressing the proliferation of cancer cell lines, including HeLa (cervical cancer) and U87MG (glioblastoma) cells.[1][4][5] It has also shown anti-tumor activity in xenograft models of human ovarian and kidney cancers, as well as leukemia.[4][5]
Q3: What are the known off-target effects of p38 MAPK inhibitors?
A3: While specific off-target effects for this compound are not extensively detailed in publicly available literature, it is a known challenge for small-molecule kinase inhibitors. The clinical development of this compound was halted due to toxicity concerns before a biologically effective dose was reached, suggesting potential off-target effects or on-target toxicities in normal tissues.[6][7] Researchers should be aware that p38 MAPK inhibitors can sometimes affect other kinases or cellular processes, leading to unexpected experimental results.[]
Q4: How should I prepare and store this compound for in vitro experiments?
A4: For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to adhere to good laboratory practices for handling and storing DMSO stock solutions, which usually involves storing them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Data Presentation
Table 1: Summary of Preclinical and Clinical Data for this compound
| Parameter | Finding | Source |
| Mechanism of Action | Orally active p38 MAPK inhibitor | [1][2] |
| Primary Target | p38 MAPK | [1] |
| Downstream Effect | Inhibition of MAPKAP-K2 phosphorylation | [1] |
| In Vitro Activity | Suppression of proliferation in HeLa and U87MG cells | [1][4][5] |
| In Vivo Activity | Anti-tumor activity in ovarian, kidney, and leukemia xenograft models | [4][5] |
| Recommended Phase 2 Dose (from halted trial) | 30 mg every 12 hours | [6][7] |
| Common Adverse Events in Humans (>10%) | Tremor, rash, stomatitis, increased blood creatine phosphokinase, fatigue | [6] |
| Dose-Limiting Toxicities in Humans (at 40 mg Q12H) | Upper gastrointestinal hemorrhage, increased hepatic enzyme | [6] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, U87MG)
-
Complete growth medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[9]
Western Blot for Phospho-MAPKAP-K2
This protocol is for detecting the inhibition of p38 MAPK activity by measuring the phosphorylation of its downstream target, MAPKAP-K2.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MAPKAP-K2 (Thr222) and anti-total MAPKAP-K2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound at various concentrations for the desired time. Include a positive control (e.g., anisomycin-stimulated cells) and a vehicle control.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-phospho-MAPKAP-K2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an anti-total MAPKAP-K2 antibody.[10][11][12]
Troubleshooting Guides
Issue: High variability between replicate wells in a cell viability assay.
| Possible Cause | Recommendation |
| Uneven cell seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting into wells. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity. |
| Inconsistent drug concentration | Prepare a master mix of the drug dilution for all replicate wells to minimize pipetting errors. |
| Contamination | Regularly check cell cultures for any signs of contamination. |
Issue: No or weak signal for phospho-MAPKAP-K2 in Western blot.
| Possible Cause | Recommendation |
| Low p38 MAPK activity in baseline conditions | Stimulate cells with an activator like anisomycin or UV radiation to induce p38 MAPK phosphorylation of MAPKAP-K2. |
| Inefficient antibody binding | Optimize the primary antibody concentration and incubation time. Ensure the antibody is validated for the species being tested. |
| Protein degradation | Always use fresh protease and phosphatase inhibitors in the lysis buffer. |
| Poor protein transfer | Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. |
Issue: Inconsistent results in in vivo studies.
| Possible Cause | Recommendation |
| Variability in drug formulation and administration | Ensure consistent preparation of the drug formulation for oral gavage or other administration routes. Standardize the time of day for dosing. |
| Differences in tumor size at the start of treatment | Randomize animals into treatment groups based on tumor volume to ensure an even distribution. |
| Biological variability between animals | Increase the number of animals per group to achieve statistical significance. |
Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-MAPKAP-K2.
Caption: Logical troubleshooting workflow for experimental variability.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer [ouci.dntb.gov.ua]
- 9. Cell viability assay [bio-protocol.org]
- 10. Phospho-MAPKAPK-2 (Thr222) (9A7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 11. MAPKAPK2 (phospho Thr222) ELISA Kit (A102579) [antibodies.com]
- 12. mybiosource.com [mybiosource.com]
Best practices for long-term LY3007113 treatment
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the long-term treatment with LY3007113.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] It functions by competitively binding to the ATP-binding site of the p38 kinase. This action prevents the phosphorylation of its downstream substrates, such as MAPK-activated protein kinase 2 (MAPKAP-K2), thereby interrupting the signaling cascade.[1] The p38 MAPK pathway is a key regulator of cellular processes including inflammation, cell survival, and apoptosis.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage (months to years), this compound should be stored at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C. The compound should be stored in a dry, dark environment.[1]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in DMSO but not in water.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.
Q4: What are some of the known downstream effects of p38 MAPK inhibition by this compound?
A4: Inhibition of p38 MAPK by this compound can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6.[2] It may also induce apoptosis in cancer cells and can sensitize them to apoptosis induced by other stimuli.[1][2]
Q5: Has this compound been evaluated in clinical trials?
A5: Yes, a Phase 1 clinical trial was conducted in patients with advanced cancer.[3][4] The study established a recommended Phase 2 dosage of 30 mg administered orally every 12 hours (Q12H).[3][4][5][6] However, further clinical development was not pursued because the biologically effective dose was not achieved due to toxicity.[4][5][6]
Troubleshooting Guide
Issue 1: Inconsistent or no observable effect in cell culture experiments.
-
Possible Cause 1: Compound Precipitation.
-
Solution: this compound is not soluble in water.[1] Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically <0.5%) to avoid precipitation and solvent-induced cytotoxicity. Prepare fresh dilutions from the DMSO stock for each experiment.
-
-
Possible Cause 2: Inactive Compound.
-
Solution: Ensure the compound has been stored correctly at -20°C in a dry, dark environment to prevent degradation.[1]
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Solution: The activity of this compound is dependent on the p38 MAPK pathway being active and relevant to the cellular process being studied. Confirm the expression and activation of p38 MAPK in your cell model. Preclinical studies have shown efficacy in cell lines such as HeLa and U87MG glioblastoma.[1][3]
-
Issue 2: High background or off-target effects observed.
-
Possible Cause 1: Concentration too high.
-
Possible Cause 2: Off-target activity.
-
Solution: While this compound is a specific inhibitor of p38 MAPK, cross-reactivity with other kinases at higher concentrations is possible. If unexpected phenotypes are observed, consider using another p38 MAPK inhibitor with a different chemical structure as a control to confirm that the observed effect is due to p38 inhibition.
-
Issue 3: Difficulty in assessing target engagement (p38 MAPK inhibition).
-
Possible Cause: Assay sensitivity.
-
Solution: A reliable method to confirm target engagement is to measure the phosphorylation of a direct downstream substrate of p38, such as MAPKAP-K2.[1] Western blotting or flow cytometry for phosphorylated MAPKAP-K2 (p-MAPKAP-K2) can be used. Pre-stimulating cells with an activator of the p38 pathway, such as anisomycin, can enhance the signal.[3]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Humans (30 mg Q12H)
| Parameter | Value | Reference |
| Time to Max. Concentration (t_max) | ~2 hours (range: 0.5–6 h) | [3] |
| Geometric Mean Half-life (t_1/2) | ~10 hours (range: 5–27 h) | [3] |
| Accumulation Ratio | ~1.8 | [3] |
Table 2: Most Frequent Treatment-Related Adverse Events (>10%) in Phase 1 Trial
| Adverse Event | Frequency | Reference |
| Tremor | 40.7% | [3][4] |
| Rash | 37.0% | [3][4] |
| Fatigue | 29.6% | [3] |
| Stomatitis | 14.8% (calculated from data) | [4] |
| Increased Blood Creatine Phosphokinase | >10% | [4] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
-
Cell Plating: Seed cells (e.g., HeLa, U87MG) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Assess cell viability using a standard method such as an MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®). Follow the manufacturer's instructions for the chosen assay.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control for each concentration. Plot the results to determine the IC50 value.
Protocol 2: Measurement of p-MAPKAP-K2 Inhibition in PBMCs by Flow Cytometry
This protocol is adapted from the methodology used in the Phase 1 clinical study of this compound.[3]
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque).
-
Treatment: Aliquot the isolated PBMCs and treat them with the desired concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Stimulate the p38 MAPK pathway by adding an agonist. For example, add anisomycin to a final concentration of 20 µg/ml and incubate for 20 minutes.[3]
-
Fixation and Permeabilization: Fix the cells with a formaldehyde-based fixation buffer, followed by permeabilization with a methanol-based or saponin-based buffer to allow for intracellular antibody staining.
-
Staining: Stain the cells with a fluorescently-labeled antibody specific for phosphorylated MAPKAP-K2 (p-MAPKAP-K2).
-
Data Acquisition: Analyze the samples on a flow cytometer, gating on the lymphocyte or monocyte population.
-
Data Analysis: Quantify the median fluorescence intensity (MFI) of the p-MAPKAP-K2 signal in the treated samples relative to the stimulated vehicle control. This will indicate the percentage of inhibition of p38 MAPK activity.
Mandatory Visualizations
Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro testing of this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer [ouci.dntb.gov.ua]
- 7. targetedonc.com [targetedonc.com]
- 8. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Efficacy Analysis of p38 MAPK Inhibitors: LY3007113 vs. SB203580
This guide provides a detailed comparison of two prominent p38 mitogen-activated protein kinase (MAPK) inhibitors, LY3007113 and SB203580, for researchers, scientists, and drug development professionals. By presenting experimental data, detailed protocols, and signaling pathway visualizations, this document aims to facilitate an objective evaluation of their respective performance.
Mechanism of Action
Both this compound and SB203580 are small molecule inhibitors that target the p38 MAPK signaling pathway, a crucial cascade involved in cellular responses to stress, inflammation, and other external signals.[1][2] The p38 MAPK pathway, when activated by stimuli such as cytokines, ultraviolet irradiation, and osmotic shock, plays a significant role in cell differentiation, apoptosis, and autophagy.[1]
SB203580 is a pyridinyl imidazole compound that acts as a selective, ATP-competitive inhibitor of p38 MAPK.[1][3] It specifically binds to the ATP-binding pocket of p38, thereby blocking its catalytic activity and preventing the phosphorylation of downstream targets like MAPK-activated protein kinase 2 (MAPKAPK-2).[1][4] Four isoforms of p38 MAPK have been identified: p38α, β, γ, and δ.[4] SB203580 primarily inhibits the α and β isoforms.[5] It is important to note that at higher concentrations (>20 μM), SB203580 may induce the activation of the serine/threonine kinase Raf-1.[1]
This compound is also an orally active, small-molecule inhibitor targeting the p38 MAPK pathway.[2][6] Developed by Eli Lilly and Company, this pyridopyrimidine compound competitively binds to the ATP-binding site of the kinase.[2] Its inhibitory action prevents p38 MAPK-mediated signaling, which can lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and may induce apoptosis in cancer cells.[2][6] Preclinical studies have shown that this compound effectively inhibits the phosphorylation of MAPKAP-K2 in various cell lines and in vivo models.[7]
Signaling Pathway
The diagram below illustrates the p38 MAPK signaling cascade and the points of inhibition for both this compound and SB203580.
References
- 1. invivogen.com [invivogen.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SB203580 | Cell Signaling Technology [cellsignal.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Facebook [cancer.gov]
- 7. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of p38 MAPK Inhibitors: Featuring LY3007113
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of the p38 mitogen-activated protein kinase (MAPK) inhibitor, LY3007113, against other notable p38 inhibitors. The p38 MAPK family, comprising four isoforms (p38α, p38β, p38γ, and p38δ), plays a pivotal role in cellular responses to stress and inflammation, making it a key target in drug discovery. Understanding the isoform specificity of inhibitors is critical for developing targeted therapies with improved efficacy and reduced off-target effects.
Comparative Analysis of p38 Inhibitor Specificity
The following table summarizes the reported IC50 values of various p38 MAPK inhibitors against the four isoforms. This data allows for a direct comparison of their potency and selectivity.
| Inhibitor | p38α (MAPK14) IC50 (nM) | p38β (MAPK11) IC50 (nM) | p38γ (MAPK12) IC50 (nM) | p38δ (MAPK13) IC50 (nM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Ralimetinib (LY2228820) | 5.3[4] | 3.2[4] | No detectable activity[5] | No detectable activity[5] |
| SB203580 | 50 | 500 | - | - |
| Pamapimod (R-1503) | 14[6][7][8] | 480[6][7][8] | No activity[6][7][8] | No activity[6][7][8] |
| Talmapimod (SCIO-469) | 9[9][10] | 90[9][10] | - | - |
| Losmapimod (GW856553X) | pKi = 8.1 | pKi = 7.6 | - | - |
| Doramapimod (BIRB 796) | 38[11][12] | 65[11][12] | 200[11][12] | 520[11][12] |
Note: '-' indicates data not available in the searched sources. pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a more potent inhibitor.
Signaling Pathway and Experimental Workflow
To understand the context of p38 inhibition, the following diagrams illustrate the p38 MAPK signaling cascade and a general workflow for assessing inhibitor specificity.
Experimental Protocols
In Vitro p38α Kinase Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a purified p38 isoform.
Materials:
-
Purified, active p38α enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)[13]
-
Substrate (e.g., ATF-2)
-
ATP (radiolabeled [γ-³²P]ATP or cold ATP for non-radioactive detection methods)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well plates
-
Incubator
-
Detection system (e.g., scintillation counter for radioactive assays, or specific antibodies for ELISA-based methods)
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a 96-well plate, add the purified p38α enzyme to each well.
-
Add the diluted test inhibitor or vehicle (DMSO) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).[14]
-
Terminate the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
-
Quantify the amount of substrate phosphorylation using the appropriate detection method.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[13]
Cell-Based Assay for MAPKAP-K2 Phosphorylation (Western Blot)
This protocol describes a common method to assess the cellular activity of a p38 inhibitor by measuring the phosphorylation of its direct downstream target, MAPKAP-K2.
Materials:
-
Cell line (e.g., HeLa, THP-1)
-
Cell culture medium and supplements
-
p38 MAPK activator (e.g., Anisomycin, LPS)
-
Test inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-MAPKAP-K2 (e.g., Thr334), anti-total MAPKAP-K2, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Stimulate the cells with a p38 MAPK activator for a short period (e.g., 15-30 minutes) to induce MAPKAP-K2 phosphorylation.
-
Wash the cells with cold PBS and lyse them on ice using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MAPKAP-K2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with antibodies against total MAPKAP-K2 and a loading control.[15]
-
Quantify the band intensities to determine the effect of the inhibitor on MAPKAP-K2 phosphorylation.
Conclusion
While direct comparative data on the isoform specificity of this compound is not publicly available, its established role as a p38 MAPK inhibitor that effectively blocks the phosphorylation of the downstream target MAPKAP-K2 in cellular and in vivo models confirms its activity on the p38 pathway.[1][3] For a comprehensive understanding of its therapeutic potential and to guide further research, direct assessment of its inhibitory activity against all four p38 isoforms is highly recommended. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to characterize the specificity of this compound and other p38 MAPK inhibitors.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of a lower-potency target drives the anti-cancer activity of a clinical p38 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Pamapimod, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Pardon Our Interruption [opnme.com]
- 13. promega.com [promega.com]
- 14. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validating LY3007113 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of LY3007113, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). By objectively comparing its performance with alternative p38 MAPK inhibitors and providing detailed experimental protocols, this document serves as a valuable resource for researchers in drug discovery and development.
This compound is a small-molecule inhibitor that targets the p38 MAPK signaling pathway, a critical regulator of inflammatory responses and cellular stress.[1] Validating that a compound like this compound reaches and interacts with its intended target in a cellular environment is a crucial step in preclinical drug development. This guide will explore the primary methods for confirming target engagement of this compound and compare its cellular activity with other known p38 MAPK inhibitors, Ralimetinib (LY2228820) and SCIO-469.
Comparative Analysis of p38 MAPK Inhibitors
The primary method to confirm the target engagement of p38 MAPK inhibitors in a cellular context is to measure the phosphorylation of its direct downstream substrate, MAPK-activated protein kinase 2 (MAPKAP-K2 or MK2). Inhibition of p-MAPKAP-K2 serves as a reliable biomarker for the cellular potency of these compounds.
| Inhibitor | Target | Cellular Target Engagement Metric | Cell Type | Potency | Reference |
| This compound | p38 MAPK | Inhibition of MAPKAP-K2 phosphorylation | HeLa, U87MG | Data not publicly available | [1] |
| Ralimetinib (LY2228820) | p38 MAPKα/β | IC50 for inhibition of p-MAPKAP-K2 (pMK2) | RAW 264.7 | 34.3 nM | |
| SCIO-469 | p38 MAPKα | Biochemical IC50 | N/A (in vitro) | 9 nM |
Note: While preclinical studies have confirmed that this compound inhibits the phosphorylation of MAPKAP-K2 in various cancer cell lines, specific cellular IC50 values are not publicly available in the reviewed literature.[1] Clinical studies have utilized the percentage of p-MAPKAP-K2 inhibition in peripheral blood mononuclear cells (PBMCs) as a pharmacodynamic biomarker.[1]
Experimental Protocols
To validate the target engagement of this compound and other p38 MAPK inhibitors, the following experimental protocols are commonly employed:
Western Blotting for Phospho-MAPKAP-K2
This is a direct and widely used method to assess the inhibition of p38 MAPK activity in cells.
Objective: To qualitatively or semi-quantitatively measure the levels of phosphorylated MAPKAP-K2 in cell lysates following treatment with a p38 MAPK inhibitor.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, U87MG) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or other inhibitors for a predetermined time. A positive control (e.g., anisomycin, a p38 MAPK activator) and a vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for phosphorylated MAPKAP-K2 (p-MAPKAP-K2). Subsequently, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Normalization: To ensure equal loading, strip the membrane and re-probe with an antibody against total MAPKAP-K2 or a housekeeping protein like GAPDH or β-actin.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that can be used to directly assess the binding of a compound to its target protein in a cellular environment.
Objective: To determine the thermal stabilization of p38 MAPK upon binding of an inhibitor.
Methodology:
-
Cell Treatment: Treat intact cells with the inhibitor or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing unbound, denatured protein) from the aggregated protein by centrifugation.
-
Protein Detection: Analyze the amount of soluble p38 MAPK remaining in the supernatant at each temperature by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
NanoBRET™ Target Engagement Assay
This is a quantitative, live-cell assay that measures the binding of a compound to a target protein in real-time.
Objective: To quantify the apparent affinity of an inhibitor for p38 MAPK in living cells.
Methodology:
-
Cell Engineering: Express a fusion protein of p38 MAPK and NanoLuc® luciferase in the cells of interest.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the ATP-binding site of p38 MAPK. This results in Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc® luciferase and the tracer.
-
Inhibitor Competition: Add the test compound (e.g., this compound). If the compound binds to p38 MAPK, it will displace the tracer, leading to a decrease in the BRET signal.
-
Signal Detection: Measure the BRET signal using a luminometer.
-
Data Analysis: The decrease in BRET signal is proportional to the amount of tracer displaced by the inhibitor. By testing a range of inhibitor concentrations, a dose-response curve can be generated to determine the IC50 value, which reflects the compound's affinity for the target in the cellular environment.
Visualizing Cellular Target Engagement
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental workflows.
Caption: p38 MAPK Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Western Blotting to Detect p-MAPKAP-K2.
Caption: Logical Relationship of Target Engagement Validation Methods and Inhibitors.
References
Navigating the Kinome: A Comparative Guide to the Cross-reactivity of p38 MAPK Inhibitor LY3007113
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key target in the development of therapeutics for a range of diseases, including cancer and inflammatory disorders. LY3007113 is a potent, orally active inhibitor of p38 MAPK.[1] However, a critical aspect of any kinase inhibitor's profile is its selectivity—the degree to which it inhibits its intended target versus other kinases in the kinome. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of the cross-reactivity of this compound with other kinases, placed in the context of other notable p38 MAPK inhibitors.
Kinase Inhibition Profile: A Comparative Overview
A comprehensive understanding of a kinase inhibitor's selectivity is typically achieved through broad-panel screening assays like KINOMEscan™. While a complete KINOMEscan profile for this compound is not publicly available, this guide compiles available data on its primary targets and compares it with other well-characterized p38 MAPK inhibitors. The following table summarizes the known inhibitory activities of this compound and selected comparator compounds against various kinases. It is important to note that the available data varies in scope and the experimental conditions under which it was generated.
| Kinase Target | This compound | BIRB-796 (Doramapimod) | SCIO-469 | VX-702 | AMG-548 |
| p38α (MAPK14) | Primary Target | IC50: 38 nM [2] | IC50: 9 nM | Kd: 3.7 nM [3] | Ki: 0.5 nM [4][5][6] |
| p38β (MAPK11) | - | IC50: 65 nM[2] | ~10-fold less potent than p38α | Kd: 17 nM[3] | Ki: 3.6 nM[4][5][6] |
| p38γ (MAPK12) | - | IC50: 200 nM[2] | - | - | Ki: 2600 nM[4][5][6] |
| p38δ (MAPK13) | - | IC50: 520 nM[2] | - | - | Ki: 4100 nM[4][5][6] |
| JNK2 | - | 330-fold more selective for p38α[2] | - | No significant inhibition | Ki: 39 nM[4][5] |
| JNK3 | - | - | - | - | Ki: 61 nM[4][5] |
| c-Raf (RAF1) | - | Weak inhibition[7][2] | - | - | - |
| Fyn | - | Weak inhibition[7][2] | - | - | - |
| Lck | - | Weak inhibition[7][2] | - | - | - |
| Other Kinases | - | No significant inhibition of ERK-1, SYK, IKK2, ZAP-70, EGFR kinase, HER2, PKA, PKC isoforms[7][2] | >2000-fold selective for p38α over 20 other kinases | No activity for ERKs and JNKs | >1000-fold selective against 36 other kinases |
Absence of data is indicated by "-". IC50, Kd, and Ki values represent measures of inhibitor potency, with lower values indicating higher potency.
Experimental Methodologies
The data presented in this guide are derived from various biochemical and cellular assays designed to determine kinase inhibitor selectivity. Understanding the principles behind these methods is crucial for interpreting the results.
Biochemical Kinase Assays
These assays directly measure the interaction between an inhibitor and an isolated kinase enzyme. Common formats include:
-
Radiometric Assays (e.g., FlashPlate™): These assays measure the incorporation of a radiolabeled phosphate group (from ATP) onto a substrate by the kinase. A decrease in radioactivity in the presence of an inhibitor indicates its potency.
-
Mobility Shift Assays: These assays utilize capillary electrophoresis to separate the phosphorylated substrate from the non-phosphorylated substrate. The ratio of the two is used to determine kinase activity and, consequently, the inhibitory effect of a compound.
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify the amount of ADP produced during the kinase reaction. A decrease in the luminescent signal corresponds to inhibition of kinase activity.[8]
Competition Binding Assays (e.g., KINOMEscan™)
This high-throughput screening platform provides a quantitative measure of inhibitor binding to a large panel of kinases. The general workflow is as follows:
-
Immobilization: An active site-directed ligand for each kinase is immobilized on a solid support.
-
Competition: A DNA-tagged kinase is incubated with the immobilized ligand in the presence of the test compound (e.g., this compound).
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.
Visualizing Pathways and Processes
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the DOT language.
Caption: The p38 MAPK signaling cascade.
Caption: Generalized workflow for kinase inhibitor profiling.
Discussion and Future Directions
The available data indicates that this compound is a potent inhibitor of p38 MAPK. However, the lack of a comprehensive public dataset on its kinome-wide selectivity makes a direct and detailed comparison with other p38 MAPK inhibitors challenging. The toxicity that led to the discontinuation of its clinical development underscores the importance of understanding an inhibitor's off-target profile.[9][10][11]
For the comparator compounds, varying degrees of selectivity have been reported. AMG-548, for instance, demonstrates high selectivity for p38α/β over the γ and δ isoforms and a broader panel of kinases, though it does show some activity against JNK2/3.[4][5] BIRB-796 also exhibits high potency for p38α and shows selectivity against a panel of other kinases, although it has some reported activity against JNK2 and c-Raf.[7][2] SCIO-469 and VX-702 are also reported to be selective p38α inhibitors.
For researchers considering the use of this compound or other p38 MAPK inhibitors, it is crucial to consider the potential for off-target effects. The choice of inhibitor should be guided by the specific research question and the kinase expression profile of the biological system under investigation. Further studies, including comprehensive kinome profiling of this compound, would be invaluable to the scientific community for a more complete understanding of its pharmacological profile and to aid in the design of next-generation, highly selective p38 MAPK inhibitors.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. VX 702 (CAS 745833-23-2): R&D Systems [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. domainex.co.uk [domainex.co.uk]
- 9. Pardon Our Interruption [opnme.com]
- 10. VX 702 | p38 MAPK Inhibitor | Hello Bio [hellobio.com]
- 11. go.drugbank.com [go.drugbank.com]
The Potential for Synergy: LY3007113 and Chemotherapy in Cancer Treatment
A Comparative Guide for Researchers
While specific preclinical data on the synergistic effects of the p38 MAPK inhibitor LY3007113 with chemotherapy is not publicly available, a substantial body of evidence supports the potential for potentiation of anti-cancer therapies through the inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway. This guide provides a comparative overview of the expected synergistic effects of this compound with various chemotherapeutic agents, based on its mechanism of action and published data from other p38 MAPK inhibitors.
The p38 MAPK signaling pathway is a critical regulator of cellular responses to a variety of external and internal stressors, including chemotherapy.[1][2] Activation of this pathway can lead to both pro-apoptotic and pro-survival signals, depending on the cellular context.[3][4] In many cancer types, the p38 MAPK pathway is implicated in promoting cell survival, inflammation, and resistance to therapy.[5] Therefore, inhibiting this pathway with agents like this compound is a rational strategy to enhance the efficacy of conventional chemotherapy.
Mechanism of Synergistic Action
Inhibition of the p38 MAPK pathway can sensitize cancer cells to chemotherapy through several mechanisms:
-
Enhanced Apoptosis: p38 MAPK can phosphorylate and regulate the activity of several proteins involved in the apoptotic cascade, including members of the Bcl-2 family.[2] By inhibiting p38 MAPK, the balance can be shifted towards apoptosis in chemotherapy-treated cells.[6][7]
-
Cell Cycle Modulation: The p38 MAPK pathway plays a role in cell cycle checkpoints, particularly at the G1/S and G2/M transitions.[8] Inhibition of p38 MAPK can disrupt these checkpoints, potentially making cancer cells more susceptible to the cytotoxic effects of cell cycle-specific chemotherapeutic agents.
-
Modulation of the Tumor Microenvironment: p38 MAPK is involved in the production of pro-inflammatory cytokines that can contribute to a tumor-supportive microenvironment. By inhibiting p38 MAPK, this compound may alter the tumor microenvironment to be less conducive to cancer cell survival and more responsive to chemotherapy.
Comparative Analysis of p38 MAPK Inhibitors with Chemotherapy
The following tables summarize the observed synergistic effects of other p38 MAPK inhibitors with common chemotherapeutic agents. This data provides a basis for postulating the potential synergistic interactions of this compound.
Table 1: Synergistic Effects of p38 MAPK Inhibitors with Platinum-Based Chemotherapy
| p38 MAPK Inhibitor | Chemotherapy Agent | Cancer Type/Cell Line(s) | Observed Synergistic Effect | Reference(s) |
| SB203580 | Cisplatin | Breast and Colon Cancer Cells | Increased apoptosis, reduced tumor size in vivo.[6][7][9] | [6][7][9] |
| Neflamapimod | Cisplatin | Breast Cancer (in vivo) | Reduced neurotoxicity and hyperalgesia.[10][11] | [10][11] |
| SB203580 | Cisplatin | HeLa Cells | Decreased phosphorylation of AKT, ERK, and p38, leading to enhanced cytotoxicity.[12] | [12] |
Table 2: Synergistic Effects of p38 MAPK Inhibitors with Antimetabolites
| p38 MAPK Inhibitor | Chemotherapy Agent | Cancer Type/Cell Line(s) | Observed Synergistic Effect | Reference(s) |
| Not Specified | Gemcitabine | Pancreatic Cancer Cells | Inhibition of DUSP1 enhances gemcitabine chemosensitivity through JNK and p38 MAPK activation.[13] | [13] |
| Oridonin (activates p38) | Gemcitabine | Pancreatic Cancer (BxPC-3) | Potentiated apoptosis and G1 cell cycle arrest.[14] | [14] |
| Not Specified | Pemetrexed | Non-Small Cell Lung Cancer (A549, H1975) | Inhibition of the pemetrexed-activated MAPK pathway leads to a synergistic effect.[15] | [15] |
Table 3: Synergistic Effects of p38 MAPK Inhibitors with Topoisomerase Inhibitors and Taxanes
| p38 MAPK Inhibitor | Chemotherapy Agent | Cancer Type/Cell Line(s) | Observed Synergistic Effect | Reference(s) |
| SB202190 | Etoposide | Non-Small Cell Lung Cancer (A549, H1975) | Decreased ERCC1 expression and DNA repair capacity, enhancing cytotoxicity.[16] | [16] |
| SB203580 | Paclitaxel | Ovarian Cancer (A2780/Taxol) | Promoted apoptosis and reversed drug resistance.[17] | [17] |
| Octreotide-Paclitaxel Conjugate | Paclitaxel | Ovarian Cancer (A2780/Taxol) | Reversed paclitaxel resistance by inhibiting the p38 MAPK signaling pathway.[18] | [18] |
Experimental Protocols
General Protocol for Assessing Synergy:
A common method to quantitatively assess the interaction between two drugs is the combination index (CI) method, based on the median-effect principle of Chou and Talalay.
-
Cell Viability/Cytotoxicity Assays:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound alone, the chemotherapeutic agent alone, and combinations of both drugs at fixed ratios.
-
After a predetermined incubation period (e.g., 48-72 hours), assess cell viability using assays such as MTT, MTS, or CellTiter-Glo.
-
Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug alone and in combination.
-
-
Calculation of Combination Index (CI):
-
Use software such as CompuSyn to calculate the CI values from the dose-effect data.
-
CI values are interpreted as follows:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
-
Apoptosis Assays:
-
Treat cells with this compound, the chemotherapeutic agent, and the combination at their respective IC50 concentrations.
-
After 24-48 hours, stain cells with Annexin V and propidium iodide (PI) and analyze by flow cytometry to quantify the percentage of apoptotic cells.
-
Alternatively, perform Western blot analysis for cleaved caspase-3 and PARP.
-
-
Cell Cycle Analysis:
-
Treat cells as described for the apoptosis assays.
-
Fix the cells in ethanol, stain with PI, and analyze by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
-
Western Blot Analysis:
-
Treat cells with the drug combinations and lyse the cells at various time points.
-
Perform Western blot analysis to assess the phosphorylation status of key proteins in the p38 MAPK pathway (e.g., p-p38, p-MK2) and other relevant signaling pathways to elucidate the mechanism of synergy.
-
Visualizing the Pathways and Workflows
Caption: p38 MAPK Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Evaluating Drug Synergy.
Conclusion
While direct experimental evidence for the synergistic effects of this compound with chemotherapy is lacking, the foundational science of p38 MAPK inhibition strongly suggests a high potential for such interactions. The data from other p38 MAPK inhibitors in combination with a range of chemotherapeutic agents provides a compelling rationale for investigating this compound in similar preclinical models. The experimental protocols and workflows outlined in this guide offer a robust framework for researchers to explore and validate the potential of this compound as a synergistic partner to enhance the efficacy of existing cancer therapies. Further research in this area is warranted to translate the promise of p38 MAPK inhibition into tangible clinical benefits for cancer patients.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Stress Relief Techniques: p38 MAPK Determines the Balance of Cell Cycle and Apoptosis Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of p38 MAPK sensitizes tumour cells to cisplatin-induced apoptosis mediated by reactive oxygen species and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of p38 MAPK sensitizes tumour cells to cisplatin-induced apoptosis mediated by reactive oxygen species and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuronal p38 MAPK Signaling Contributes to Cisplatin-Induced Peripheral Neuropathy [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Oridonin enhances antitumor activity of gemcitabine in pancreatic cancer through MAPK-p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Synergistic Mechanism of Pemetrexed Followed by Kanglaite was due to KLT Subsequently Inhibiting the Pemetrexed-Activated MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. The relationship between p38MAPK and apoptosis during paclitaxel resistance of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Octreotide-Paclitaxel Conjugate Reverses Paclitaxel Resistance by p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in A2780/Taxol Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
LY3007113 as a Positive Control for p38 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LY3007113 with other common p38 mitogen-activated protein kinase (MAPK) inhibitors. This compound, an orally active small-molecule inhibitor, serves as a reliable positive control in research settings due to its demonstrated ability to effectively inhibit the p38 MAPK signaling pathway.[1][2] This guide presents supporting experimental data, detailed protocols for key assays, and visual diagrams of the signaling pathway and experimental workflows to aid researchers in selecting and utilizing appropriate p38 inhibitors.
Overview of this compound
Developed by Eli Lilly and Company, this compound is a pyridopyrimidine that competitively binds to the ATP-binding site of p38 MAPK.[1] Its mechanism of action involves the inhibition of p38 kinase activity, which in turn prevents the phosphorylation of downstream substrates such as MAPK-activated protein kinase 2 (MAPKAP-K2).[1][3] This disruption of the signaling cascade has been shown to modulate inflammatory responses and induce apoptosis in various cancer cell lines.[1] Preclinical studies have validated its intracellular activity by demonstrating the inhibition of MAPKAP-K2 phosphorylation in HeLa cells and in vivo in mouse models with human glioblastoma tumors.[1][4]
Comparative Analysis of p38 MAPK Inhibitors
While a specific in vitro IC50 value for this compound against p38 MAPK is not publicly available, its potency has been established through cellular and in vivo studies.[1][4] The following table provides a comparison of this compound with other widely used p38 MAPK inhibitors, highlighting their reported IC50 values and selectivity.
| Inhibitor | Target(s) | IC50 (nM) | Key Characteristics |
| This compound | p38 MAPK | Not Publicly Available | Orally active; demonstrated in vivo efficacy in xenograft models of ovarian, kidney, and leukemia cancers.[1][4] |
| Ralimetinib (LY2228820) | p38α, p38β | 4 (p38α) | Potent inhibitor of p38α and p38β isoforms.[5] |
| Doramapimod (BIRB 796) | p38α, p38β, p38γ, p38δ | 38 (p38α), 65 (p38β), 200 (p38γ), 520 (p38δ) | Pan-p38 inhibitor with high affinity for p38α.[6] |
| SCIO-469 | p38α | Not specified | Selective p38α inhibitor. |
| SB202190 | p38α, p38β | Not specified | Widely used as a research tool for studying p38 signaling. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of p38 inhibition and the experimental procedures used to evaluate inhibitors, the following diagrams are provided.
Detailed Experimental Protocols
In Vitro p38 MAPK Kinase Assay
This protocol is adapted from commercially available kinase assay kits and is designed to measure the direct inhibitory effect of a compound on p38 MAPK activity.
Materials:
-
Recombinant active p38 MAPK enzyme
-
p38 MAPK substrate (e.g., ATF2)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 5 mM β-glycerophosphate, 2 mM DTT)
-
ATP
-
Test compound (e.g., this compound) and other inhibitors
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds (e.g., this compound, comparators) in kinase assay buffer.
-
Add 5 µL of each compound dilution to the wells of a 96-well plate. Include wells with vehicle control (e.g., DMSO).
-
Add 5 µL of recombinant p38 MAPK enzyme to each well.
-
Add 10 µL of a mixture of the p38 substrate (e.g., ATF2) and ATP to each well to initiate the kinase reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phospho-MAPKAP-K2
This protocol allows for the assessment of p38 MAPK activity in a cellular context by measuring the phosphorylation of its direct downstream target, MAPKAP-K2.
Materials:
-
Cell line of interest (e.g., HeLa, U87MG)
-
Cell culture medium and supplements
-
p38 MAPK activator (e.g., Anisomycin, UV radiation)
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MAPKAP-K2 (Thr334) and anti-total MAPKAP-K2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells in appropriate culture dishes and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Stimulate the cells with a p38 MAPK activator (e.g., 10 µg/mL Anisomycin for 30 minutes) to induce p38 activity. Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MAPKAP-K2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total MAPKAP-K2 to normalize for protein loading.
-
Quantify the band intensities to determine the effect of the inhibitor on MAPKAP-K2 phosphorylation.
Conclusion
This compound is a well-characterized and effective inhibitor of the p38 MAPK pathway, making it an excellent positive control for in vitro and in vivo studies. Its ability to inhibit the phosphorylation of the downstream target MAPKAP-K2 provides a reliable readout for assay validation and for comparing the efficacy of novel p38 inhibitors. This guide provides the necessary data and protocols to assist researchers in effectively utilizing this compound and other inhibitors in their studies of p38 MAPK signaling.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. This compound () for sale [vulcanchem.com]
- 4. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of a lower-potency target drives the anti-cancer activity of a clinical p38 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
A Comparative Guide to p38 MAPK Inhibitors: Reproducibility of Published Data on LY3007113 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published preclinical and clinical data for the p38 MAPK inhibitor LY3007113 and other notable p38 MAPK inhibitors that have been evaluated in clinical trials. The aim is to present a clear summary of their performance, with a focus on the reproducibility of experimental data to inform future research and development in this area.
Introduction to p38 MAPK Inhibition in Oncology
The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in regulating cellular responses to stress, inflammation, and other external stimuli. In the context of cancer, the p38 MAPK pathway can have dual roles, both promoting and suppressing tumor growth depending on the cellular context. However, its involvement in the production of pro-inflammatory cytokines within the tumor microenvironment and in mediating cancer cell survival makes it a compelling target for therapeutic intervention. A number of small molecule inhibitors of p38 MAPK have been developed and investigated for their potential in treating various cancers and inflammatory diseases.
This guide focuses on this compound, a p38 MAPK inhibitor developed by Eli Lilly and Company, and compares its published data with those of other p38 MAPK inhibitors that have undergone clinical evaluation, including ralimetinib (LY2228820), ARRY-614, and losmapimod.
Preclinical Performance Comparison
The following table summarizes the available quantitative preclinical data for this compound and its alternatives. It is important to note that direct comparative studies are limited, and assay conditions may vary between publications.
| Compound | Target(s) | In Vitro Potency (IC50) | Cell-Based Assay Performance | In Vivo Xenograft Model Efficacy | Reference(s) |
| This compound | p38 MAPK | Data not publicly available | Inhibited phosphorylation of MAPKAP-K2 in HeLa cells. Suppressed proliferation of HeLa and U87MG glioblastoma cells. | Demonstrated anti-tumor activity in xenograft models of human ovarian and kidney cancers, and leukemia. | [1][2] |
| Ralimetinib (LY2228820) | p38α MAPK, p38β MAPK | p38α: 5.3 nMp38β: 3.2 nM | Inhibited p38 MAPK activity in vitro. | Demonstrated in vivo efficacy in human glioblastoma, multiple myeloma, breast, ovarian, and lung cancer xenografts. | [3][4][5] |
| ARRY-614 | p38 MAPK, Tie2 | p38 (HSP27 phosphorylation): 1 nMTie2 (AKT phosphorylation): 13 nM | Inhibited tumor cell growth in multiple myeloma preclinical models. | Showed additive activity with lenalidomide and dexamethasone in murine xenografts of multiple myeloma. | [6] |
| Losmapimod | p38α MAPK, p38β MAPK | Data not publicly available in oncology context | Preclinical studies in facioscapular humeral muscular dystrophy (FSHD) showed reduction of DUX4-driven gene expression. | Not extensively studied in oncology xenograft models based on available literature. | [7] |
Clinical Trial Data Comparison
The clinical development of several p38 MAPK inhibitors has been challenging, with many failing to demonstrate sufficient efficacy or exhibiting dose-limiting toxicities. The following tables summarize the key findings from the Phase 1 clinical trials of this compound and its alternatives.
This compound Phase 1 Trial (NCT01393990)
| Parameter | Result | Reference(s) |
| Patient Population | Patients with advanced cancer | [2][8] |
| Dosing Regimen | Oral, every 12 hours (Q12H), 28-day cycle | [2][8] |
| Maximum Tolerated Dose (MTD) | 30 mg Q12H | [2][8] |
| Recommended Phase 2 Dose | 30 mg Q12H | [2][8] |
| Most Frequent Treatment-Related Adverse Events (>10%) | Tremor, rash, stomatitis, increased blood creatine phosphokinase, fatigue | [2][8] |
| Dose-Limiting Toxicities (DLTs) | Grade ≥ 3 upper gastrointestinal hemorrhage and increased hepatic enzyme at 40 mg Q12H | [2][8] |
| Pharmacodynamics | Maximal inhibition (80%) of MAPK-activated protein kinase 2 (MAPKAP-K2) in peripheral blood mononuclear cells was not reached. | [2][8] |
| Clinical Activity | Best overall response was stable disease in 3 of 27 patients. | [2][8] |
| Development Status | Discontinued. Toxicity precluded achieving a biologically effective dose. | [2][8] |
Ralimetinib (LY2228820) Phase 1 Trial (NCT01393990)
| Parameter | Result | Reference(s) |
| Patient Population | Patients with advanced cancer | [3][4][9] |
| Dosing Regimen | Oral, every 12 hours (Q12H), days 1-14 of a 28-day cycle | [3][4][9] |
| Maximum Tolerated Dose (MTD) | Initially 420 mg Q12H, reduced to 300 mg Q12H due to toxicities | [4] |
| Recommended Phase 2 Dose | 300 mg Q12H (monotherapy or with tamoxifen) | [3][4][9] |
| Most Common Adverse Events | Rash, fatigue, nausea, constipation, pruritus, vomiting | [3][9] |
| Pharmacodynamics | Inhibited p38 MAPK-induced phosphorylation of MAPKAP-K2 in peripheral blood mononuclear cells. | [3][9] |
| Clinical Activity | No complete or partial responses. 19 of 89 patients (21.3%) achieved stable disease with a median duration of 3.7 months. | [3][4] |
| Development Status | Completed Phase 1. | [10] |
ARRY-614 Phase 1 Trial (NCT00916227)
| Parameter | Result | Reference(s) |
| Patient Population | Patients with low or intermediate-1 risk myelodysplastic syndromes (MDS) | [11][12][13] |
| Dosing Regimen | Oral, once daily (QD) or twice daily (BID) | [12][13] |
| Maximum Tolerated Dose (MTD) | Not reached for once-daily dosing. 300 mg BID was not tolerated. | [12][13] |
| Recommended Dose for Further Study | 1200 mg QD | [12][14] |
| Most Common Treatment-Related Adverse Events | Rash, diarrhea, dry skin, fatigue, anorexia (primarily Grade 1-2) | [12] |
| Pharmacodynamics | Reduction in p38 MAPK activation in bone marrow and circulating biomarkers. | [12] |
| Clinical Activity | Disease responses in 14 of 44 (32%) evaluable patients. Three of 25 red blood cell transfusion-dependent patients and 5 of 7 platelet transfusion-dependent patients achieved transfusion independence. | [12] |
| Development Status | Phase 1 completed. A Phase 1/2 trial in combination with immunotherapy in advanced solid tumors (NCT04074967) has also been conducted. | [11][15] |
Losmapimod Clinical Development
Losmapimod has been extensively studied, primarily in the context of facioscapular humeral muscular dystrophy (FSHD) rather than oncology. While it is a p38α/β MAPK inhibitor, its clinical data in cancer is limited. A Phase 2 trial in FSHD (ReDUX4, NCT04003974) and a subsequent Phase 3 trial (REACH, NCT05397470) were conducted.[16][17][18] The Phase 3 trial did not meet its primary endpoint, leading to the discontinuation of the program for FSHD in September 2024.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling cascade and the point of inhibition by this compound.
Clinical Trial Workflow for a Phase 1 Dose-Escalation Study
Caption: A generalized workflow for a Phase 1 dose-escalation clinical trial.
Experimental Protocols
Reproducibility of experimental data is paramount in scientific research. Below are summaries of the methodologies employed in the key cited studies.
Preclinical In Vitro Cell Proliferation Assays
-
General Protocol: Cancer cell lines (e.g., HeLa, U87MG) are seeded in multi-well plates and allowed to adhere. The cells are then treated with varying concentrations of the p38 MAPK inhibitor or a vehicle control. After a specified incubation period (typically 24-72 hours), cell viability is assessed using a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo). The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curves. For specific details, researchers should refer to the supplementary materials of the cited publications.
In Vivo Xenograft Studies
-
General Protocol: Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with a suspension of human cancer cells. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The investigational drug (e.g., this compound) is administered orally at a specified dose and schedule. Tumor volume is measured regularly with calipers. At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker assessment).
Phase 1 Clinical Trial Design (this compound)
-
Study Design: A multicenter, open-label, dose-escalation (3+3 design) study.[2][8]
-
Patient Population: Patients with advanced solid tumors who have progressed on standard therapies.[2][8]
-
Treatment: this compound administered orally every 12 hours in 28-day cycles.[2][8]
-
Primary Objectives: To determine the MTD and the recommended Phase 2 dose of this compound.[2][8]
-
Secondary Objectives: To evaluate safety, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity.[2][8]
-
Pharmacodynamic Assessment: Inhibition of MAPKAP-K2 phosphorylation in peripheral blood mononuclear cells was measured by flow cytometry following ex vivo stimulation.[3]
Conclusion
The development of p38 MAPK inhibitors for oncology has been fraught with challenges, as exemplified by the discontinuation of this compound due to an unfavorable therapeutic index. While preclinical studies for this compound showed promising anti-tumor activity, the toxicity observed in the Phase 1 trial prevented the administration of a dose high enough to achieve the desired level of target engagement.
In comparison, other p38 MAPK inhibitors like ralimetinib and ARRY-614 have also been evaluated in early-phase clinical trials. Ralimetinib showed modest clinical activity with a manageable safety profile at its recommended Phase 2 dose. ARRY-614 demonstrated encouraging responses in patients with MDS, a disease where p38 MAPK dysregulation is implicated. Losmapimod's development has primarily focused on non-oncology indications, and its recent failure in a Phase 3 trial for FSHD highlights the difficulties in translating preclinical findings to clinical success.
For researchers and drug developers, the story of this compound and its counterparts underscores the critical importance of establishing a clear therapeutic window early in development. Future efforts in targeting the p38 MAPK pathway may require the development of more selective inhibitors, the identification of predictive biomarkers to select patient populations most likely to benefit, or the exploration of intermittent dosing schedules to mitigate toxicity. This comparative guide serves as a resource for understanding the landscape of p38 MAPK inhibition and for designing the next generation of studies in this field.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. The recent clinical trial of losmapimod for the treatment of facioscapulohumeral muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 1 and pharmacokinetic study of this compound, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. A phase I study of oral ARRY-614, a p38 MAPK/Tie2 dual inhibitor, in patients with low or intermediate-1 risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A Phase 1 Study of Oral ARRY-614, a p38 MAPK/Tie2 Dual Inhibitor, in Patients with Low or Intermediate-1 Risk Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
- 16. fshdsociety.org [fshdsociety.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. fshdsociety.org [fshdsociety.org]
A Comparative Guide to p38 MAPK Inhibitor Clinical Trials: A Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses.[1][2] Its role in promoting the production of pro-inflammatory cytokines has made it a compelling therapeutic target for a host of inflammatory diseases and cancers.[1][3] Over the past two decades, numerous small molecule inhibitors of p38 MAPK have entered clinical development.[4] However, the journey from promising preclinical data to clinical success has been fraught with challenges, with most trials failing due to a lack of efficacy or unforeseen toxicity.[2][5] This guide provides a meta-analysis of key clinical trials of p38 MAPK inhibitors, presenting comparative data, experimental protocols, and pathway visualizations to inform future research and development in this area.
p38 MAPK Signaling Pathway
The p38 MAPK cascade is a key signaling pathway involved in cellular responses to stress and inflammation. External stimuli, such as cytokines and environmental stressors, activate a series of upstream kinases that ultimately lead to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including other kinases and transcription factors, resulting in the production of pro-inflammatory cytokines like TNFα and IL-6.[2]
Comparative Efficacy in Rheumatoid Arthritis (RA)
A meta-analysis of four randomized controlled trials (RCTs) in patients with active rheumatoid arthritis revealed modest efficacy for p38 MAPK inhibitors compared to placebo.[6] While a statistically significant improvement in the American College of Rheumatology 20% (ACR20) response was observed, there were no meaningful differences in more stringent measures like ACR50 or in the reduction of C-reactive protein (CRP) levels after 12 weeks.[6]
| Outcome Measure | p38 MAPK Inhibitors | Placebo | Risk Ratio (95% CI) |
| ACR20 Response | Higher Response Rate | Lower Response Rate | 1.35 (1.05 - 1.73) |
| ACR50 Response | No Significant Difference | No Significant Difference | 1.34 (0.86 - 2.09) |
| DAS28 Response | No Significant Difference | No Significant Difference | 1.18 (0.91 - 1.54) |
| CRP Level Change | No Significant Difference | No Significant Difference | - |
Table 1: Efficacy of p38 MAPK Inhibitors in Rheumatoid Arthritis (Meta-analysis results). [6]
Comparative Efficacy in Chronic Obstructive Pulmonary Disease (COPD)
A systematic review and meta-analysis of ten RCTs involving 1,751 patients with COPD showed that p38 MAPK inhibitors were safe but largely ineffective.[7] Despite a slight improvement in post-bronchodilator forced vital capacity (FVC), there were no significant benefits in other lung function parameters, quality of life (as measured by the St. George's Respiratory Questionnaire), or levels of inflammatory biomarkers.[7][8]
| Outcome Measure | p38 MAPK Inhibitors | Placebo | Standardized Mean Difference (95% CI) |
| Post-bronchodilator FVC | Statistically Significant Improvement | - | 0.13 (0.00, 0.26) |
| Post-bronchodilator FEV1 | No Significant Difference | No Significant Difference | 0.06 (-0.07, 0.19) |
| SGRQ Score | No Significant Difference | No Significant Difference | -0.04 (-0.18, 0.10) |
| Inflammatory Biomarkers (CRP, Fibrinogen) | No Significant Difference | No Significant Difference | - |
Table 2: Efficacy of p38 MAPK Inhibitors in COPD (Meta-analysis results). [7]
Overview of Investigated p38 MAPK Inhibitors
Numerous p38 MAPK inhibitors have been evaluated in clinical trials for various inflammatory conditions. Many of these trials were terminated early due to lack of efficacy or adverse events, including hepatotoxicity and central nervous system (CNS) toxicity.[2][5]
| Compound | Indication(s) | Phase of Development | Key Clinical Findings |
| VX-745 | Rheumatoid Arthritis | Phase II (suspended) | Showed a higher ACR20 response than placebo, but development was halted due to neurological side effects in animal studies.[5] |
| VX-702 | Rheumatoid Arthritis | Phase II | Two Phase II studies in RA patients did not demonstrate a significant clinical benefit over placebo.[5] |
| BIRB-796 (Doramapimod) | Crohn's Disease, RA | Phase II | No efficacy was observed in Crohn's disease, and development was hindered by liver toxicity.[9] |
| SCIO-469 | Rheumatoid Arthritis | Phase II | Failed to show a significant difference from placebo in ACR20 response.[5] |
| Losmapimod | COPD, Cardiovascular Disease | Phase III (failed) | Did not meet primary endpoints in large clinical trials for COPD and acute myocardial infarction.[10] |
| Ralimetinib (LY2228820) | Advanced Cancer | Phase I | Demonstrated acceptable safety and tolerability, with some patients achieving stable disease.[11] |
| Neflamapimod | Alzheimer's Disease | Phase II | Currently in clinical trials to assess its efficacy in improving cognitive function.[10] |
Table 3: Summary of Key p38 MAPK Inhibitors in Clinical Trials. [5][9][10][11]
Experimental Protocols
Assessment of Efficacy in Rheumatoid Arthritis (ACR20/50/70)
The American College of Rheumatology (ACR) response criteria are standard measures of improvement in RA clinical trials.
-
Objective: To determine the percentage of patients who achieve a 20%, 50%, or 70% improvement in RA symptoms.
-
Methodology:
-
Tender and Swollen Joint Counts: Assessment of 28 or more specified joints for tenderness and swelling.
-
Patient's Global Assessment of Disease Activity: Patient rates their overall RA activity on a visual analog scale (VAS).
-
Physician's Global Assessment of Disease Activity: Physician rates the overall RA activity on a VAS.
-
Patient's Assessment of Pain: Patient rates their pain on a VAS.
-
Health Assessment Questionnaire (HAQ): Patient completes a questionnaire to assess their physical function.
-
Acute Phase Reactant: Measurement of C-reactive protein (CRP) or erythrocyte sedimentation rate (ESR).
-
-
ACR20 Definition: A patient is considered an ACR20 responder if they show at least a 20% improvement in both tender and swollen joint counts, and at least a 20% improvement in three of the other five criteria. ACR50 and ACR70 follow the same principle with 50% and 70% improvement thresholds, respectively.
Assessment of Efficacy in COPD (Spirometry)
Spirometry is a common pulmonary function test used to assess lung function in COPD trials.
-
Objective: To measure changes in lung volumes, such as Forced Expiratory Volume in 1 second (FEV1) and Forced Vital Capacity (FVC).
-
Methodology:
-
Patient Preparation: Patients are instructed to avoid using short-acting bronchodilators for a specified period before the test.
-
Procedure: The patient takes a deep breath in and then exhales as forcefully and completely as possible into a spirometer.
-
Data Collection: The spirometer measures the volume and flow of air. Key parameters include:
-
FEV1: The volume of air exhaled in the first second.
-
FVC: The total volume of air exhaled after a full inhalation.
-
-
Post-Bronchodilator Measurement: The test is often repeated 15-30 minutes after the administration of a short-acting bronchodilator to assess the reversibility of airway obstruction.
-
Generalized Clinical Trial Workflow for a p38 MAPK Inhibitor
The clinical development of a p38 MAPK inhibitor typically follows a standardized phased approach, from initial safety assessments in healthy volunteers to larger efficacy studies in patient populations.
Conclusion
The clinical development of p38 MAPK inhibitors has been challenging, with numerous setbacks despite a strong scientific rationale. Meta-analyses in RA and COPD demonstrate a recurring theme of modest or no significant clinical efficacy, which, coupled with safety concerns, has led to the discontinuation of many drug candidates.[5][6][7] However, the pursuit of p38 MAPK inhibition is not over. Newer generation inhibitors with greater selectivity and improved safety profiles are being investigated in various diseases, including cancer and neuroinflammatory conditions like Alzheimer's disease.[10][11] The lessons learned from past trials, particularly regarding patient selection, biomarker strategies, and dose optimization, will be crucial in guiding the future development of this class of drugs.
References
- 1. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. A meta-analysis of the role of p38 mitogen-activated protein kinase inhibitors in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD [frontiersin.org]
- 9. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Procedures for the Proper Disposal of LY3007113
The proper disposal of the p38 MAPK inhibitor LY3007113 is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions for this compound are not publicly available, adherence to general best practices for chemical waste management is imperative. This guide provides a procedural framework for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound.
Guiding Principles for Disposal
All laboratory personnel handling this compound must be knowledgeable of and adhere to their institution's specific waste management policies, as well as local, state, and federal regulations. The following procedures are based on general safety protocols for research chemicals and should be adapted to meet institutional requirements.
Step-by-Step Disposal Protocol
-
Consult Institutional Guidelines: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department. EHS will provide specific guidance on the proper disposal streams for chemical waste like this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
A lab coat
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your EHS department.
-
Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., solutions containing this compound).
-
-
Waste Containment:
-
Solid Waste: Collect in a designated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Collect in a compatible, leak-proof, and clearly labeled hazardous waste container. Do not fill containers to more than 80% capacity to allow for expansion.
-
-
Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
-
Storage: Store waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
-
Disposal Request: Once the waste container is ready for disposal, follow your institution's procedures to request a pickup from the EHS department or their designated waste management vendor.
Emergency Procedures
In the event of a spill or accidental release, evacuate the immediate area and consult your institution's emergency procedures. Do not attempt to clean up a large spill without proper training and equipment. For personal contamination, follow standard first aid measures such as rinsing affected skin or eyes with copious amounts of water and seeking medical attention.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, general recommendations for chemical storage and handling can be found in generic safety data sheets.
| Parameter | General Recommendation | Source |
| Recommended Storage Temperature | 2 - 25 °C | Generic Safety Data Sheet[1] |
| Waste Container Fill Level | Do not exceed 80% of the container's capacity | General Laboratory Practice |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat | Generic Safety Data Sheet[1] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Guidance for Handling LY3007113
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
When handling LY3007113, a risk-based approach should be adopted for the selection of PPE. The following table summarizes recommended PPE for various laboratory activities involving this compound.
| Activity | Engineering Controls | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene (double-gloving recommended) | Safety glasses with side shields or goggles | Disposable gown | N95 or higher-rated respirator |
| Solution Preparation | Chemical Fume Hood | Nitrile or Neoprene | Safety glasses with side shields or goggles | Standard lab coat | Not generally required if in a fume hood |
| Cell Culture/In Vitro Assays | Biosafety Cabinet (Class II) | Nitrile or Neoprene | Safety glasses | Standard lab coat | Not generally required |
| Animal Handling (Dosing) | Ventilated Cage Changing Station or Animal Biosafety Cabinet | Nitrile or Neoprene (double-gloving recommended) | Safety glasses with side shields or goggles | Disposable gown | N95 or higher-rated respirator recommended |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Planning:
-
Review all available information on this compound and similar compounds.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare and label all necessary equipment and solutions in advance.
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and dark place as recommended.[1]
-
Keep the container tightly sealed.
-
-
Weighing and Solution Preparation:
-
Perform all weighing and solution preparation in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Use disposable weighing boats and utensils to avoid cross-contamination.
-
When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
-
-
Experimental Use:
-
Clearly label all solutions containing this compound.
-
When conducting experiments, wear the appropriate PPE as outlined in the table above.
-
Avoid skin contact and inhalation.
-
-
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
Disposal Plan
-
Solid Waste: All solid waste contaminated with this compound (e.g., weighing boats, pipette tips, gloves, gowns) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Disposal Method: All waste must be disposed of through your institution's hazardous waste management program in accordance with local, state, and federal regulations.
Visualizing the Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
